(R)-4-(1-aminoethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPLIAKRDYOCB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310593 | |
| Record name | 4-[(1R)-1-Aminoethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134855-88-2 | |
| Record name | 4-[(1R)-1-Aminoethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Aminoethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-(1-aminoethyl)phenol: A Comprehensive Physicochemical Guide for Drug Development Professionals
Executive Summary
(R)-4-(1-aminoethyl)phenol is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its unique structural features, including a stereogenic center, a phenolic hydroxyl group, and a primary amino group, make it a versatile intermediate for the synthesis of bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, process development, and formulation. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering insights into their experimental determination and their implications for research and development.
Molecular Identity and Structure
The fundamental identity of a chemical compound is defined by its molecular structure and associated identifiers.
-
Chemical Name: this compound
-
Synonyms: (R)-(+)-1-(4-Hydroxyphenyl)ethylamine, 4-[(1R)-1-AMINOETHYL]PHENOL[1]
-
CAS Number: 221670-72-0[1]
The molecular structure is characterized by a phenol ring substituted at the para position with an (R)-1-aminoethyl group. The chirality at the benzylic carbon is a key feature influencing its biological activity and interactions.
Figure 1: Chemical structure of this compound. The chiral center is marked with an asterisk.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Comments |
| Appearance | White to off-white solid/crystal powder.[2][5] | Visual inspection is the primary method of determination. |
| Melting Point | 160-162 °C (for the related compound 4-(2-aminoethyl)phenol)[6] | The melting point for the specific (R)-enantiomer may vary slightly. Determined by techniques like Differential Scanning Calorimetry (DSC) or melting point apparatus. |
| Boiling Point | 175-181 °C at 8 mm Hg (for the related compound 4-(2-aminoethyl)phenol)[6] | Decomposes at atmospheric pressure. Vacuum distillation is required. |
| Solubility | Soluble in ethanol, slightly soluble in water, benzene, and xylene (for the related compound 4-(2-aminoethyl)phenol).[6] | Solubility is pH-dependent due to the presence of acidic and basic functional groups. |
| pKa | 10.20 ± 0.26 (Predicted)[1] | This predicted value likely corresponds to the phenolic hydroxyl group. The pKa of the amino group is also a critical parameter. |
| LogP (Octanol/Water Partition Coefficient) | 0.8 (Computed)[3] | Indicates the compound's lipophilicity, which is a key factor in its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų (Computed)[1] | A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following outlines the workflows for key parameters.
Melting Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs at a specific temperature.
Workflow:
Figure 2: Workflow for melting point determination.
Expert Insight: The rate of heating is a critical parameter. A slow heating rate (1-2 °C/min) near the expected melting point is essential for obtaining an accurate reading.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a given solvent by agitating an excess of the solid with the solvent until equilibrium is reached.
Workflow:
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An In-depth Technical Guide to (R)-4-(1-aminoethyl)phenol
This document provides a comprehensive technical overview of (R)-4-(1-aminoethyl)phenol, a chiral amine of significant interest to researchers and professionals in drug development and chemical synthesis. It delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights and methodologies.
A Note on Chemical Identifiers: The topic specifies CAS number 221670-72-0. However, authoritative chemical databases consistently associate this CAS number with the (S)-enantiomer, (S)-4-(1-Aminoethyl)phenol.[1][2] This guide will focus on the requested (R)-enantiomer , for which the correct CAS number is widely cited as 134855-88-2 .[3][4] This distinction is critical, as stereochemistry dictates biological activity.
Core Compound Properties and Specifications
This compound is a chiral primary amine and a phenol derivative. Its structure, featuring a stereogenic center, makes it a valuable building block for creating complex, stereospecific molecules. The presence of both an amine and a hydroxyl group provides versatile reaction handles for synthetic transformations.
Quantitative data and key specifications are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 134855-88-2 | [3][4] |
| Molecular Formula | C₈H₁₁NO | [3][5] |
| Molecular Weight | 137.18 g/mol | [6][7] |
| Appearance | White to off-white solid or powder | [3][6] |
| Purity | ≥97-99% (Determined by HPLC) | [1][3] |
| Storage Conditions | Store at 0-8 °C, Keep Cold | [1][3][5] |
| pKa (Predicted) | 10.20 ± 0.26 | [5] |
| Topological Polar Surface Area | 46.2 Ų | [5][7] |
| Hydrogen Bond Donors | 2 | [5][7] |
| Hydrogen Bond Acceptors | 2 | [5][7] |
| Rotatable Bond Count | 1 | [5][7] |
| InChIKey | CDQPLIAKRDYOCB-LURJTMIESA-N | [5] |
Synthesis and Characterization Workflow
The stereochemical integrity of this compound is paramount for its function in asymmetric synthesis. Therefore, its preparation requires a robust stereoselective strategy, followed by rigorous analytical validation to confirm both chemical purity and enantiomeric excess (e.e.).
Caption: General workflow for synthesis and validation.
Protocol 1: Asymmetric Reductive Amination (Conceptual)
This protocol outlines a common and effective laboratory-scale method for producing the target compound from a readily available starting material. The key to success is the choice of a chiral catalyst or auxiliary that directs the stereochemical outcome of the reduction.
Causality: Direct reduction of the imine formed between 4-hydroxyacetophenone and ammonia would yield a racemic mixture. An asymmetric approach is necessary to selectively produce the (R)-enantiomer, which may have the desired biological activity while the (S)-enantiomer could be inactive or even harmful.
Methodology:
-
Imine Formation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 4-hydroxyacetophenone in a suitable solvent like methanol. Add an ammonia source (e.g., ammonium acetate or ammonia in methanol). Stir at room temperature to form the corresponding imine in situ.
-
Asymmetric Reduction: Cool the mixture to a specified temperature (e.g., 0 °C). Introduce a pre-formed chiral catalyst system. A common choice involves a transition metal (like Iridium or Ruthenium) complexed with a chiral ligand. Alternatively, a stoichiometric chiral reducing agent can be used.
-
Reduction: Add a reducing agent such as H₂ gas (if using a hydrogenation catalyst) or a hydride source like formic acid or a borohydride derivative.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.
-
Work-up: Quench the reaction carefully with water or a mild acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.
Protocol 2: Chiral HPLC for Enantiomeric Excess Determination
This protocol is a self-validating system for confirming the stereochemical purity of the final product. The primary goal is to achieve baseline separation of the (R) and (S) enantiomers to allow for accurate quantification.
Causality: Pharmaceutical applications demand high enantiomeric purity. Chiral HPLC is the gold standard for quantifying the ratio of the two enantiomers, providing the enantiomeric excess (e.e.) value, which is a critical quality attribute.
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector. The key component is a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., ~1 mg/mL). For method development, also prepare a sample of the racemic mixture to identify the retention times of both enantiomers.
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Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or similar)
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Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v). The modifier improves peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm (corresponding to the phenol chromophore).
-
Column Temperature: 25 °C
-
-
Data Analysis: Inject the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A successful synthesis will yield a large peak for the (R)-enantiomer and a minimal or non-detectable peak for the (S)-enantiomer.
Key Applications in Research and Development
This compound's utility stems from its defined stereochemistry and bifunctional nature, making it a valuable precursor in multiple scientific domains.[3]
Caption: Major application areas for the compound.
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Pharmaceutical Development: This is the primary application area. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][3] Its structure is incorporated into molecules designed as selective serotonin reuptake inhibitors (SSRIs) for treating mood disorders.[3] It is also used in the development of β-adrenergic receptor agonists for respiratory and cardiovascular conditions.[8]
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Biochemical Research: In a non-synthetic context, it is used in studies related to neurotransmitter activity, helping researchers understand the mechanisms of action for certain drugs.[3] Its structural similarity to catecholamines makes it a useful tool for investigating enzyme activity and protein-ligand interactions.[1]
-
Polymer and Materials Science: The compound can be incorporated into polymer matrices to create advanced materials with enhanced properties, for example, in specialized drug delivery systems.[1][3]
-
Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, it serves as an intermediate in the production of certain agrochemicals and other specialty chemicals where stereochemistry is crucial for performance.[1][3]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound and its salts are classified as hazardous.
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
| Data derived from Safety Data Sheets for the compound and its hydrochloride salt.[4][9][10] |
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust.[4]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[4]
-
Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][9]
-
Avoid formation of dust and aerosols during handling.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]
-
The recommended storage temperature is between 0-8 °C.[1][3]
-
Store locked up and away from incompatible materials, such as strong acids.[4][11]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter the environment or groundwater systems.[4]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the creation of precise and effective molecules. Its value is intrinsically linked to its stereochemical purity, which necessitates careful synthesis and rigorous analytical control. For researchers in drug discovery and medicinal chemistry, a thorough understanding of this compound's properties, applications, and handling requirements is fundamental to leveraging its full potential in developing next-generation therapeutics and advanced materials.
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An In-depth Technical Guide to the Molecular Structure and Applications of (R)-4-(1-aminoethyl)phenol
This guide provides a comprehensive technical overview of (R)-4-(1-aminoethyl)phenol, a chiral molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, stereochemistry, synthesis, and analytical characterization, with a focus on its role as a valuable building block in the synthesis of complex pharmaceutical agents.
Introduction: The Significance of Chirality in Drug Design
This compound, a chiral amine derivative, serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its stereospecific configuration is paramount, as the biological activity of many drugs is intrinsically linked to their three-dimensional structure. The (R)-enantiomer of 4-(1-aminoethyl)phenol provides a key chiral scaffold for the development of compounds that can interact with biological targets in a highly specific manner, leading to enhanced efficacy and reduced off-target effects. This is particularly crucial in the field of neuropharmacology, where this molecule is a precursor to compounds targeting neurological disorders.[1][2]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a phenol ring substituted at the para position with a chiral 1-aminoethyl group. The stereocenter at the first carbon of the ethyl group defines the (R)-configuration, which is crucial for its utility in asymmetric synthesis.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| CAS Number | 134855-87-1 | [3] |
| Appearance | White to off-white solid | |
| pKa (predicted) | 10.20 ± 0.26 | |
| Topological Polar Surface Area | 46.3 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis of this compound
The enantioselective synthesis of this compound is critical to its application in the pharmaceutical industry. A common and effective method is the asymmetric reduction of a prochiral ketone, 4'-hydroxyacetophenone. This transformation can be achieved using various chiral catalysts and reducing agents. Below is a representative protocol based on methods used for structurally similar compounds, such as the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine.[4]
Experimental Protocol: Asymmetric Reductive Amination
This protocol outlines a two-step process involving the formation of an imine from 4-hydroxyacetophenone, followed by a stereoselective reduction.
Step 1: Imine Formation
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene, add (R)-(+)-α-methylbenzylamine (1.1 eq).
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine.
Step 2: Diastereoselective Reduction and Deprotection
-
Dissolve the crude imine in a suitable solvent, such as methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reduction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The resulting diastereomeric mixture can then be subjected to hydrogenolysis to cleave the chiral auxiliary. Dissolve the product in ethanol and add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain crude this compound.
-
Purify the product by column chromatography or recrystallization.
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.3-1.5 | Doublet | ~6.5 |
| -CH-NH₂ | ~4.0-4.2 | Quartet | ~6.5 |
| Aromatic H (ortho to -OH) | ~6.7-6.9 | Doublet | ~8.5 |
| Aromatic H (meta to -OH) | ~7.1-7.3 | Doublet | ~8.5 |
| -NH₂ and -OH | Variable | Broad Singlet | - |
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~25 |
| -CH-NH₂ | ~50 |
| Aromatic C (ortho to -OH) | ~115 |
| Aromatic C (meta to -OH) | ~128 |
| Aromatic C (ipso to ethylamine) | ~135 |
| Aromatic C (ipso to -OH) | ~155 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | O-H and N-H stretch | Broad band due to hydrogen bonding |
| 3100-3000 | Aromatic C-H stretch | Sharp peaks |
| 2970-2850 | Aliphatic C-H stretch | Sharp peaks |
| 1610, 1515 | C=C stretch | Aromatic ring |
| 1230 | C-O stretch | Phenolic |
| 830 | C-H bend | Para-substituted aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 137
-
Base Peak: m/z = 122, corresponding to the loss of a methyl radical ([M-CH₃]⁺). This is a common fragmentation pathway for benzylic amines.
-
Other Fragments: Other significant fragments may arise from the cleavage of the ethylamine side chain and fragmentation of the aromatic ring.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its stereochemistry is often essential for the biological activity of the final drug molecule.
One notable area of application is in the development of norepinephrine reuptake inhibitors (NRIs) . NRIs are a class of drugs used to treat a variety of conditions, including depression, attention deficit hyperactivity disorder (ADHD), and pain. The venlafaxine-like scaffold, to which this compound is related, has been a focus of research for the development of novel NRIs.
Caption: The role of this compound as a key intermediate in pharmaceutical development.
Conclusion
This compound is a molecule of significant value in the field of medicinal chemistry. Its well-defined stereochemistry makes it an indispensable chiral building block for the synthesis of complex and biologically active compounds. A thorough understanding of its synthesis and analytical characterization is crucial for its effective utilization in drug discovery and development. Further research into its applications and the development of more efficient and scalable synthetic routes will continue to be of great interest to the scientific community.
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spectroscopic data (NMR, IR, MS) of (R)-4-(1-aminoethyl)phenol
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-4-(1-aminoethyl)phenol
Foreword: The Analytical Imperative for Chiral Intermediates
In the landscape of modern drug development and fine chemical synthesis, the structural verification of chiral intermediates is not merely a procedural step but the bedrock of quality, efficacy, and safety. This compound is a quintessential example of such a critical building block, serving as a precursor in the synthesis of various high-value bioactive molecules, including certain therapeutic agents.[1] Its precise molecular architecture—a chiral ethylamine sidechain on a phenol scaffold—demands a rigorous, multi-faceted analytical approach to confirm its identity and purity.
This guide provides an in-depth, field-proven perspective on the spectroscopic characterization of this compound. We will move beyond a simple recitation of data, instead focusing on the logic behind the analytical choices, the interpretation of the spectral data, and the establishment of a self-validating protocol. This document is intended for researchers, analytical scientists, and process chemists who rely on robust data to drive their work forward.
Molecular Structure and Analytical Strategy
The first step in any analytical endeavor is to understand the target molecule. This compound possesses a molecular formula of C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol .[2][3] Its structure features several key components that are amenable to spectroscopic analysis: a 1,4-disubstituted (para) aromatic ring, a phenolic hydroxyl (-OH) group, a primary amine (-NH₂) group, and a chiral center.
Our analytical strategy is built on the principle of orthogonal verification, where multiple independent techniques are used to corroborate the structure. We will employ:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and confirm connectivity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (-OH, -NH, aromatic C=C).
-
Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns, which provide further structural clues.
Figure 1: Molecular Structure of this compound.
Spectroscopic Data Profile: An Integrated Analysis
While a definitive, published spectrum for this specific enantiomer can be elusive, we can construct a highly accurate, predicted data profile based on foundational spectroscopic principles and data from analogous structures like 4-aminophenol, 4-ethylphenol, and phenol itself.[4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the molecule's structure. For a molecule with exchangeable protons (-OH, -NH₂), a solvent like DMSO-d₆ is often the superior choice as it slows down proton exchange, allowing for clearer observation of these signals.
¹H NMR Predicted Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| Phenolic -OH | ~9.0 - 9.5 | Broad Singlet | - | 1H | Deshielded phenolic proton, position is concentration-dependent. |
| Aromatic H-2, H-6 | ~7.0 - 7.2 | Doublet | ~8.5 | 2H | Protons ortho to the ethylamine group, part of an AA'BB' system. |
| Aromatic H-3, H-5 | ~6.6 - 6.8 | Doublet | ~8.5 | 2H | Protons ortho to the hydroxyl group, shielded by the -OH. |
| Methine -CH(NH₂) | ~3.8 - 4.1 | Quartet | ~6.5 | 1H | Deshielded by both the aromatic ring and the adjacent amine. |
| Amine -NH₂ | ~1.5 - 2.5 | Broad Singlet | - | 2H | Position and broadness are highly variable due to exchange. |
| Methyl -CH₃ | ~1.2 - 1.4 | Doublet | ~6.5 | 3H | Coupled to the single methine proton. |
¹³C NMR Predicted Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1 (C-OH) | ~155 - 158 | Ipso-carbon attached to the highly electronegative oxygen.[7] |
| C-4 (C-CH) | ~130 - 132 | Quaternary carbon attached to the ethylamine sidechain. |
| C-3, C-5 | ~128 - 130 | Aromatic carbons ortho to the ethylamine group. |
| C-2, C-6 | ~114 - 116 | Aromatic carbons ortho to the hydroxyl group, showing shielding effect. |
| Methine C (CHNH₂) | ~50 - 55 | Aliphatic carbon deshielded by the attached nitrogen atom. |
| Methyl C (CH₃) | ~22 - 25 | Standard aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present, providing a unique molecular fingerprint.
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3200 - 3500 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3300 - 3400 | Medium | N-H Stretch | Primary Amine (two bands expected) |
| ~3030 | Medium | C-H Stretch | Aromatic |
| ~2960 | Medium | C-H Stretch | Aliphatic (sp³) |
| ~1600, ~1510 | Strong | C=C Stretch | Aromatic Ring |
| ~1230 | Strong | C-O Stretch | Phenolic |
The most characteristic feature will be the very broad absorption band above 3200 cm⁻¹, which represents the overlapping O-H and N-H stretching vibrations, a hallmark of molecules capable of strong hydrogen bonding.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight and offers insight into structural stability and bonding through fragmentation analysis.
Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z Value | Predicted Relative Intensity | Assignment | Rationale |
|---|---|---|---|
| 137 | Moderate | [M]⁺ | Molecular Ion, confirming the molecular formula C₈H₁₁NO. |
| 122 | High (likely Base Peak) | [M - CH₃]⁺ | Loss of the methyl group via alpha-cleavage, a very favorable fragmentation creating a stable benzylic cation. |
| 107 | Moderate | [C₇H₇O]⁺ | Benzylic cleavage resulting in a hydroxytropylium ion. |
Self-Validating Experimental Protocols
The trustworthiness of data is a direct function of the rigor of the methodology used to acquire it. The following protocols are designed to be self-validating, incorporating internal standards and system suitability checks.
Workflow for Spectroscopic Confirmation
Figure 2: General Experimental Workflow.
Protocol 3.1: Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all proton signals.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio for quaternary carbons.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Protocol 3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.
-
Data Acquisition: Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol 3.3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system with an electron ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This causality is key: the ramp ensures separation from any potential impurities.
-
Injector: 250°C, split mode (e.g., 20:1).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Conclusion: A Validated Spectroscopic Profile
By integrating the data from NMR, IR, and MS, a comprehensive and validated analytical profile of this compound is established. The NMR data confirms the carbon-hydrogen framework and connectivity, the IR data provides rapid confirmation of the essential functional groups, and the MS data validates the molecular weight and provides corroborating structural information through predictable fragmentation. This multi-technique approach ensures the highest degree of confidence in the material's identity, a non-negotiable requirement for its application in research and development.
References
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson. (General principles of spectroscopy).
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306) for 4-Ethylphenol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) for 4-Aminophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-amino- in NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-(2-aminoethyl)- in NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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A Serendipitous Beginning: From Coal Tar to Clinical Candidates
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An In-depth Technical Guide on the Solubility and Stability of (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of (R)-4-(1-aminoethyl)phenol, a key chiral intermediate in the pharmaceutical industry. Recognizing the scarcity of publicly available data, this document synthesizes predicted values, data from analogous compounds, and established chemical principles to offer a robust framework for its handling, formulation, and stability assessment. We delve into the solubility profile, exploring its behavior in both aqueous and organic media, and conduct a thorough analysis of its stability under various stress conditions, including pH, temperature, and light. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction
This compound is a chiral primary amine and a phenolic compound that serves as a vital building block in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders.[1] Its stereospecific structure is often crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API). A comprehensive understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of intermediates and final products. This guide aims to provide an in-depth, practical understanding of these key parameters.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Predicted XLogP3-AA | 0.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
| Predicted pKa (amine) | ~9.5 - 10.5 | Inferred |
| Predicted pKa (phenol) | ~9.5 - 10.5 | Inferred |
The predicted XLogP3-AA of 0.8 suggests that this compound possesses a balanced hydrophilic-lipophilic character.[2] The presence of both a phenolic hydroxyl group and an amino group, capable of acting as hydrogen bond donors and acceptors, indicates its potential for solubility in polar solvents. The predicted pKa values for the basic amino group and the acidic phenolic group suggest that the molecule's ionization state, and therefore its solubility, will be significantly influenced by pH.
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and formulation. Due to the lack of specific experimental data, this section provides a predicted solubility profile based on its structure and the properties of analogous compounds.
Aqueous Solubility
The aqueous solubility of this compound is expected to be highly pH-dependent.
-
Acidic pH (pH < 8): At a pH below the pKa of the amino group, the molecule will be protonated, forming a positively charged ammonium salt. This salt form is anticipated to have significantly higher aqueous solubility compared to the free base.
-
Neutral pH (pH ~7): At physiological pH, a significant portion of the molecules will exist in their zwitterionic form, which may influence solubility.
-
Alkaline pH (pH > 11): At a pH above the pKa of the phenolic hydroxyl group, the molecule will be deprotonated, forming a negatively charged phenoxide. This anionic form is also expected to exhibit good aqueous solubility.
The intrinsic solubility of the neutral form is likely to be moderate due to the competing effects of the polar functional groups and the aromatic ring.
Organic Solvent Solubility
Based on the principle of "like dissolves like" and the predicted XLogP3-AA value, the following solubility trends in organic solvents are anticipated:
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with both the amino and hydroxyl groups. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Can act as hydrogen bond acceptors. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Can interact with the polar groups but lack hydrogen bond donation. |
| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of these solvents is incompatible with the polar functional groups of the molecule. |
Experimental Protocol: Equilibrium Solubility Determination
To obtain definitive solubility data, an equilibrium solubility study is recommended. This protocol provides a self-validating system for generating reliable data.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., purified water at various pH values, methanol, ethanol, acetonitrile, ethyl acetate, toluene)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Self-Validation:
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to confirm that a significant amount of undissolved material remained, validating that saturation was achieved.
-
Time-to-Equilibrium Study: Analyze samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration in the supernatant has reached a plateau, indicating equilibrium.
Caption: Predicted Oxidative Degradation Pathway.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. This protocol is based on the principles outlined in the ICH Q1A guideline. [4] Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate solvents (e.g., water, acetonitrile)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Solution Preparation: Prepare solutions of this compound in suitable solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid material and a solution to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photodegradation: Expose the solid material and a solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). [5]A dark control should be included.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method.
-
Data Evaluation:
-
Monitor for the loss of the parent peak.
-
Detect and quantify any new peaks (degradation products).
-
Use the PDA detector to assess peak purity.
-
Use the MS detector to obtain mass information for the identification of degradation products.
-
Self-Validation:
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, demonstrating that all major degradation products are being detected.
-
Peak Purity Analysis: The peak purity of the parent compound should be assessed at each time point to ensure that no co-eluting peaks are interfering with its quantification.
Caption: Workflow for a Forced Degradation Study.
Analytical Methodologies
The development of a robust, stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound.
Purity and Assay
A reversed-phase HPLC method with UV detection is the most common and suitable technique for the assay and impurity profiling of this compound.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the basic amine.
-
Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., around 225 nm or 275 nm).
Chiral Purity
Ensuring the enantiomeric purity of this compound is critical. Chiral HPLC is the method of choice for this purpose.
-
Chiral Stationary Phase (CSP): A variety of CSPs are available, and the selection will depend on the specific separation requirements. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.
-
Mobile Phase: The mobile phase for chiral separations is often a non-polar solvent system (e.g., hexane/isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Handling and Storage
Based on the available information and the predicted stability profile, the following handling and storage recommendations are provided:
-
Storage: Store in a well-closed container in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is 2-8 °C. [1]* Handling: Avoid contact with skin, eyes, and clothing. [6]Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood. Avoid generating dust.
Conclusion
While experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability characteristics can be derived from its chemical structure, data from analogous compounds, and established chemical principles. This guide provides a framework for researchers and drug development professionals to make informed decisions regarding the handling, formulation, and analytical testing of this important pharmaceutical intermediate. The provided experimental protocols offer a starting point for generating the specific data required for regulatory submissions and robust process development.
References
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PubChem. 4-(1-Aminoethyl)phenol. [Link]
-
PubChem. 4-Aminophenol. [Link]
-
Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
MDPI. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
ResearchGate. Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]
-
Wikipedia. 4-Aminophenol. [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]
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An In-depth Technical Guide to the Safe Handling of (R)-4-(1-aminoethyl)phenol
Introduction
(R)-4-(1-aminoethyl)phenol is a chiral amine and a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structural motif, featuring a phenol group and a chiral aminoethyl side chain, makes it a key intermediate in the synthesis of various bioactive molecules.[2] Notably, it serves as a precursor for the development of selective inhibitors and compounds targeting neurological disorders.[1][2] The stereochemistry at the benzylic position is crucial for the biological activity of its downstream products, underscoring the importance of handling the enantiomerically pure form with precision and care.
This guide is intended for researchers, scientists, and drug development professionals who work with this compound. As a substituted phenol and an amine, this compound presents a dual hazard profile that necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols. The information herein is synthesized from authoritative safety data sheets, toxicological profiles of related compounds, and established laboratory practices to provide a comprehensive framework for its safe handling, storage, and disposal.
Physicochemical and Toxicological Profile
A comprehensive understanding of the compound's properties is fundamental to its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 134855-88-2 | [3] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2°C to 8°C | [1] |
Toxicological Data Summary
The amino group may also contribute to the overall toxicity profile. Therefore, this compound should be handled as a hazardous substance with the potential for severe local and systemic effects.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Source:[1]
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of its dust, skin contact, and eye contact.[3] Adherence to the following engineering controls and PPE protocols is mandatory to mitigate these risks.
Engineering Controls
All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] The work area should be equipped with an easily accessible and routinely tested safety shower and eyewash station.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[3]
-
Skin Protection:
-
Gloves: Due to the corrosive nature of phenols, standard nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use double gloving, with a heavier-duty glove, such as butyl rubber or neoprene, as the outer layer.[7] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.
-
Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn and buttoned at all times.
-
Additional Protection: For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory in the laboratory.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. While rinsing, if available, gently swab the affected area with polyethylene glycol (PEG 300 or 400) as it is effective at removing phenol from the skin.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response
For any spill, evacuate the immediate area and alert colleagues.
-
Small Spills (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material into a labeled, sealed container for hazardous waste disposal.[3]
-
Small Spills (Liquid): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[8] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and contact the institution's environmental health and safety (EHS) department immediately.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][9] The recommended storage temperature is between 2°C and 8°C.[1]
-
Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. The preferred method of disposal for phenolic waste is incineration by a licensed waste disposal company.[10]
Experimental Protocol: Asymmetric Synthesis of this compound
The following is a representative protocol for the asymmetric reduction of 4'-hydroxyacetophenone to this compound, a common synthetic route. This protocol is based on established methods for the asymmetric hydrogenation of ketones using chiral catalysts.[11][12]
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory and with all necessary safety precautions in place.
Materials:
-
4'-Hydroxyacetophenone
-
(R)-BINAP-Ru(II) catalyst (or similar chiral ruthenium catalyst)
-
Isopropanol (anhydrous)
-
Hydrogen gas (high purity)
-
Potassium tert-butoxide (t-BuOK)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
High-pressure reactor (Parr shaker or similar)
Procedure:
-
Catalyst Preparation (if necessary): If the catalyst is not commercially available, it can be prepared according to literature procedures.[3]
-
Reaction Setup:
-
In a chemical fume hood, charge a high-pressure reactor vessel with 4'-hydroxyacetophenone (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.01 mol%).
-
Add a solution of potassium tert-butoxide (0.1 eq) in anhydrous isopropanol.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Carefully vent the reactor and purge with nitrogen.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the isopropanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
-
The enantiomeric excess of the product should be determined by chiral HPLC.
-
Conclusion
This compound is a valuable synthetic intermediate whose safe handling is predicated on a thorough understanding of its dual hazardous nature as a corrosive phenol and a potentially toxic amine. By adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) have been the cornerstone of this document, which aims to empower scientists to work with this compound confidently and safely.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104, Phenol. Retrieved from [Link].
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National Center for Biotechnology Information (2024). Phenol Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link].
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Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link].
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U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(1-aminoethyl)-. Substance Details. Retrieved from [Link].
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Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link].
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University of California, Los Angeles - Environment, Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Retrieved from [Link].
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protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link].
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National Center for Biotechnology Information (2024). HEALTH EFFECTS - Toxicological Profile for Phenol. In: Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link].
-
Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Journal of Organic & Inorganic Chemistry. Retrieved from [Link].
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Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link].
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U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link].
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(R)-4-(1-aminoethyl)phenol: A Structurally-Informed Roadmap to Discovering and Validating Novel Therapeutic Targets
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-4-(1-aminoethyl)phenol is a chiral amine primarily documented as a versatile synthetic intermediate in the development of bioactive molecules, including certain neurological agents.[1][2] However, its intrinsic chemical architecture, bearing a striking resemblance to endogenous catecholamines, suggests a latent potential for direct pharmacological activity. This guide moves beyond its established role as a chemical building block to propose a comprehensive, data-driven framework for identifying and validating its potential therapeutic targets. By leveraging principles of structural biology, molecular pharmacology, and preclinical drug development, we outline a strategic pathway for researchers to unlock the therapeutic promise of this compound. This document serves as a technical roadmap, detailing the scientific rationale, experimental workflows, and critical decision-making points for investigating this compound as a novel therapeutic agent.
Introduction: The Case for Pharmacological Investigation
While commercially utilized as a precursor in pharmaceutical synthesis, the standalone pharmacological profile of this compound remains largely unexplored in public-domain literature. Its identity as a phenol derivative suggests a potential for broad biological activity, as phenolic compounds are known to possess antioxidant, anti-inflammatory, and other beneficial properties.[3][4]
The most compelling rationale for its investigation lies in its structural analogy to critical neurotransmitters. The molecule is, in essence, a simplified analog of norepinephrine, lacking only the two hydroxyl groups on the phenyl ring and the beta-hydroxyl group on the ethylamine side chain. This similarity provides a strong, mechanistically plausible starting point for hypothesis-driven target discovery.
Diagram 1: Structural Comparison
Caption: Structural similarity between this compound and Norepinephrine.
This structural relationship forms the central hypothesis of this guide: This compound is a putative ligand for adrenergic receptors and represents a novel scaffold for sympathomimetic drug development.
Primary Predicted Therapeutic Targets: The Adrenergic Receptor Family
Based on the structural analysis, the adrenergic receptor (adrenoceptor) family presents the most probable and highest-priority target class for this compound. Adrenoceptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[5][6] They are critical regulators of cardiovascular, respiratory, and central nervous system functions, making them highly valuable drug targets.[7][8]
The primary subtypes for initial investigation are summarized below.
Table 1: Predicted Adrenergic Receptor Targets and Potential Physiological Outcomes
| Target Subtype | Location & Signaling Pathway | Predicted Physiological Response to Agonism | Potential Therapeutic Indication |
| α1-Adrenoceptors | Vascular smooth muscle, Heart; Gq-coupled (↑ IP3, DAG, Ca2+) | Vasoconstriction, Increased peripheral resistance, Positive inotropy[9][10] | Hypotension, Vasodilatory shock, Nasal congestion[9] |
| α2-Adrenoceptors | Presynaptic nerve terminals, Brainstem; Gi-coupled (↓ cAMP) | Inhibition of norepinephrine release, Sedation, Analgesia | Hypertension, Glaucoma, Sedation |
| β1-Adrenoceptors | Heart, Kidneys; Gs-coupled (↑ cAMP) | Increased heart rate (chronotropy), Increased contractility (inotropy) | Cardiogenic shock, Acute heart failure |
| β2-Adrenoceptors | Lungs (bronchial smooth muscle), Vascular smooth muscle; Gs-coupled (↑ cAMP) | Bronchodilation, Vasodilation | Asthma, Chronic Obstructive Pulmonary Disease (COPD) |
| β3-Adrenoceptors | Adipose tissue, Bladder; Gs-coupled (↑ cAMP) | Lipolysis, Bladder relaxation | Overactive bladder, Metabolic disorders |
A Phased Experimental Workflow for Target Validation and Characterization
A rigorous, multi-tiered approach is essential to systematically validate these predicted targets and characterize the pharmacological profile of this compound. This self-validating system ensures that each phase builds upon robust data from the preceding one.
Diagram 2: Target Validation Workflow
Caption: A phased approach for validating therapeutic targets of this compound.
Phase 1: In Vitro Target Engagement and Functional Activity
The initial goal is to confirm direct binding to adrenoceptors and determine the nature of the interaction (agonist, antagonist, or partial agonist).
3.1.1 Protocol: Radioligand Competition Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human α1, α2, β1, and β2 adrenoceptor subtypes.
-
Methodology:
-
Source: Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably expressing individual human adrenoceptor subtypes.
-
Radioligand Selection: Choose a well-characterized, high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Dihydroalprenolol for β-receptors).
-
Assay Setup: In a 96-well plate format, incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the unlabeled test compound, this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site competition model) to calculate the IC50 value. Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
3.1.2 Protocol: Functional Assays (cAMP and Calcium Mobilization)
-
Objective: To measure the functional consequence of receptor binding and determine efficacy (EC50) and maximal response (Emax).
-
Methodology (β-Adrenoceptors - Gs-coupled):
-
Assay Principle: Utilize a cAMP accumulation assay (e.g., HTRF, AlphaLISA, or ELISA-based) in whole cells expressing β1, β2, or β3 receptors.
-
Procedure: Plate cells and stimulate with a range of concentrations of this compound. Include a known agonist (e.g., Isoproterenol) as a positive control.
-
Detection: After incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol.
-
Analysis: Plot cAMP concentration against the log of agonist concentration to determine the EC50 and Emax.
-
-
Methodology (α1-Adrenoceptors - Gq-coupled):
-
Assay Principle: Use a fluorescent calcium flux assay (e.g., using Fluo-4 AM dye) in whole cells expressing α1 receptors.
-
Procedure: Load cells with the calcium-sensitive dye. Stimulate with a range of concentrations of this compound and measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
Analysis: Plot the peak fluorescence response against the log of agonist concentration to determine the EC50 and Emax.
-
Diagram 3: Canonical Gq Signaling Pathway for α1-Adrenoceptors
Caption: Predicted activation of the Gq pathway by this compound at α1-adrenoceptors.
Phase 2: Ex Vivo Tissue-Based Functional Assays
These assays provide a more integrated physiological context to confirm the functional activity observed in cell-based assays.[12]
-
Objective: To evaluate the effect of this compound on contractility in isolated tissues rich in specific adrenoceptor subtypes.
-
Protocols:
-
Aortic Ring Preparation (α1-mediated vasoconstriction):
-
Isolate the thoracic aorta from a euthanized rat or rabbit.
-
Cut the aorta into 2-3 mm rings and mount them in an organ bath containing physiological salt solution, gassed with 95% O2/5% CO2 at 37°C.
-
Connect the rings to an isometric force transducer to measure tension.
-
After equilibration, construct a cumulative concentration-response curve by adding increasing amounts of this compound.
-
Measure the increase in contractile force. A potent α1-agonist like Phenylephrine should be used as a positive control.[8]
-
-
Isolated Atria Preparation (β1-mediated chronotropy/inotropy):
-
Isolate the atria from a euthanized rat or guinea pig and mount in an organ bath.
-
Measure the spontaneous rate (chronotropy) and force (inotropy) of contraction.
-
Construct a concentration-response curve to this compound and measure changes in rate and force.
-
-
Phase 3: In Vivo Proof of Concept and Pharmacokinetics
This phase aims to demonstrate a physiological effect in a living system and to understand the compound's disposition in the body.
-
Objective: To assess the cardiovascular effects of this compound in an animal model and conduct preliminary pharmacokinetic analysis.
-
Protocols:
-
Anesthetized Rat Hemodynamic Model:
-
Anesthetize a rat (e.g., Sprague-Dawley) and cannulate the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
-
After a stabilization period, administer escalating doses of this compound intravenously.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR).
-
Interpretation: An increase in MAP without a significant change in HR would suggest predominant α1-agonist activity. An increase in HR would suggest β1-agonist activity.
-
-
Preliminary Pharmacokinetic (PK) Study:
-
Administer a single intravenous or oral dose of the compound to a small cohort of rodents.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL). The metabolism should be investigated, as related aminophenols are known to be rapidly metabolized via conjugation and acetylation.[13][14]
-
-
Future Directions: From Hit to Lead
Positive results from this validation workflow would position this compound as a valuable hit compound. Subsequent steps in a drug development program would include:
-
Lead Optimization: Initiate a medicinal chemistry program to synthesize analogs to improve potency, selectivity, and pharmacokinetic properties.[15]
-
Selectivity Profiling: Screen the compound against a broader panel of receptors to identify any potential off-target activities.
-
In Vivo Efficacy Models: Test the compound in relevant disease models (e.g., models of septic shock for an α1-agonist, or models of heart failure).[16][17]
-
Safety and Toxicology: Conduct preliminary safety assessments to identify any potential liabilities. The known nephrotoxicity of the related compound 4-aminophenol warrants careful evaluation of renal safety.[13]
Conclusion
This compound holds untapped potential as a pharmacological agent due to its strong structural similarity to endogenous adrenergic agonists. This guide provides an expert-level, systematic framework for moving this compound from a mere synthetic intermediate to a validated pharmacological tool and potential therapeutic lead. By hypothesizing adrenoceptors as the primary targets and detailing a rigorous, multi-phased validation workflow, we present a clear and actionable path for researchers. The successful execution of these studies could uncover a novel class of sympathomimetic agents, ultimately contributing to the development of new medicines for a range of cardiovascular and other disorders.
References
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ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Retrieved from [Link]
-
Frontiers in Microbiology. (2021). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Norepinephrine. Retrieved from [Link]
- Google Patents. (n.d.). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
-
Ninja Nerd. (2022). Autonomic Pharmacology | Adrenergic Agonists. Retrieved from [Link]
-
NCBI StatPearls. (n.d.). Physiology, Noradrenergic Synapse. Retrieved from [Link]
-
CVPharmacology. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). Retrieved from [Link]
-
NCBI StatPearls. (2023). Alpha-1 Receptor Agonists. Retrieved from [Link]
-
PNAS. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Retrieved from [Link]
-
PubMed. (n.d.). α-Adrenoceptor Assays. Retrieved from [Link]
-
PubMed. (n.d.). In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats. Retrieved from [Link]
-
Circulation Research. (2022). Animal Models to Study Cardiac Arrhythmias. Retrieved from [Link]
-
PubMed. (n.d.). In vivo PET imaging of cardiac presynaptic sympathoneuronal mechanisms in the rat. Retrieved from [Link]
-
PMC. (n.d.). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Retrieved from [Link]
-
PubMed. (n.d.). Plasma/blood pharmacokinetics and metabolism after dermal exposure to para-aminophenol or para-phenylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). Norepinephrine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are α-adrenergic receptor agonists and how do they work?. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Asymmetric Synthesis of (R)-4-(1-aminoethyl)phenol
Introduction: The Significance of Chiral Purity
(R)-4-(1-aminoethyl)phenol is a critical chiral building block in the synthesis of numerous bioactive molecules and pharmaceuticals.[1] Its specific stereochemistry is paramount, as the biological activity of enantiomers can differ significantly, with one being therapeutic while the other might be inactive or even harmful. This imperative for enantiopure compounds drives the development of robust and efficient asymmetric synthetic routes. This document provides detailed protocols and technical insights into two prominent and highly effective methodologies for synthesizing the (R)-enantiomer with high stereochemical fidelity: catalytic asymmetric transfer hydrogenation and biocatalytic transamination.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. The most common and scalable methods focus on the enantioselective conversion of the prochiral ketone, 4'-hydroxyacetophenone.
-
Catalytic Asymmetric (Transfer) Hydrogenation: This well-established method utilizes a chiral metal-based catalyst (commonly Ruthenium or Rhodium) to stereoselectively deliver a hydride to the carbonyl group of 4'-hydroxyacetophenone. Asymmetric transfer hydrogenation (ATH) is often preferred for its operational simplicity, using hydrogen donors like formic acid/triethylamine or isopropanol.[2]
-
Biocatalytic Reductive Amination: Leveraging the exquisite selectivity of enzymes, this "green chemistry" approach has become a powerful alternative.[3] ω-Transaminases (ω-TAs) are particularly effective, as they can directly convert a ketone to a chiral amine by transferring an amino group from a donor molecule, such as isopropylamine or an amino acid.[4][5] This method often proceeds with near-perfect enantioselectivity (>99% e.e.) under mild aqueous conditions.[6]
This guide will focus on providing detailed, field-proven protocols for both a state-of-the-art catalytic asymmetric transfer hydrogenation and a biocatalytic transamination process.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol describes the asymmetric reduction of 4'-hydroxyacetophenone using a well-defined chiral Ru(II) catalyst. The causality behind this method lies in the formation of a transient chiral metal-hydride species that preferentially attacks one face of the ketone, leading to the desired (R)-alcohol, which is then converted to the amine. For the purpose of this protocol, we will focus on the reduction to the chiral alcohol, a key intermediate that can be readily converted to the target amine.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Step-by-Step Methodology
Materials and Reagents:
-
4'-hydroxyacetophenone
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
(1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Dioxane or Isopropanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine the [RuCl₂(p-cymene)]₂ dimer (e.g., 0.005 equivalents) and the chiral ligand (R,R)-TsDPEN (e.g., 0.01 equivalents).
-
Add anhydrous isopropanol and stir the mixture at 80°C for 1 hour. The solution should turn a deep violet color, indicating the formation of the active catalyst.
-
Cool the catalyst mixture to room temperature.
-
-
Reaction Setup:
-
In a separate reaction vessel, dissolve 4'-hydroxyacetophenone (1.0 equivalent) in the chosen solvent (e.g., dioxane).
-
Add the azeotropic mixture of formic acid and triethylamine (typically a 5:2 molar ratio) as the hydrogen source. A typical loading is 1.5 equivalents of formic acid and 0.6 equivalents of triethylamine relative to the ketone.
-
Rationale: The formic acid/triethylamine azeotrope serves as an efficient and convenient source of hydride for the reduction. Triethylamine acts as a base to deprotonate the formic acid.
-
-
Asymmetric Reduction:
-
Transfer the prepared catalyst solution to the reaction vessel containing the ketone and hydrogen source via cannula under a positive pressure of nitrogen.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-(4-hydroxyphenyl)ethanol.
-
-
Conversion to Amine (Not Detailed):
-
The resulting chiral alcohol can be converted to the target amine, this compound, through standard methods such as activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).
-
Protocol 2: Biocatalytic Asymmetric Amination with ω-Transaminase
This protocol leverages an (R)-selective ω-transaminase to directly synthesize the target chiral amine from 4'-hydroxyacetophenone. The core of this process is the enzyme's ability to stereoselectively transfer an amino group from a donor molecule to the ketone. To drive the reaction equilibrium towards the product amine, a system is often employed to remove the ketone byproduct (e.g., acetone when using isopropylamine as the amine donor).
Biocatalytic Reaction Pathway
Caption: Biocatalytic pathway using ω-Transaminase.
Step-by-Step Methodology
Materials and Reagents:
-
4'-hydroxyacetophenone
-
(R)-selective ω-Transaminase (e.g., from commercial kits or expressed in-house)
-
Isopropylamine (or L-Alanine) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) as a co-solvent (optional)
-
Lactate dehydrogenase (LDH) and NADH (if using L-alanine and a pyruvate removal system)
-
Ethyl acetate (EtOAc)
-
Sodium chloride (NaCl)
Protocol:
-
Reaction Mixture Preparation:
-
In a temperature-controlled reaction vessel, prepare the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add the PLP cofactor to a final concentration of ~1 mM. Rationale: PLP is an essential cofactor required for the catalytic activity of the transaminase.[7]
-
Add the amine donor. If using isopropylamine, a concentration of 0.5-1.0 M is typical.
-
Add the ω-transaminase enzyme preparation (as a lyophilized powder or a solution).
-
-
Substrate Addition:
-
Dissolve the 4'-hydroxyacetophenone in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility, if necessary.
-
Add the substrate solution to the reaction mixture to a final concentration typically in the range of 10-50 mM.
-
-
Enzymatic Reaction:
-
Stir the mixture at a controlled temperature, typically between 30-40°C.
-
The reaction equilibrium can be unfavorably positioned. To drive the reaction to completion, the ketone byproduct (acetone) can be removed, for example, by conducting the reaction under a gentle stream of nitrogen or a slight vacuum.
-
Monitor the conversion of the ketone and the formation of the amine product by HPLC using a chiral column to simultaneously determine yield and enantiomeric excess (e.e.).
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (or the desired conversion), saturate the aqueous phase with NaCl to reduce the solubility of the product.
-
Extract the product with an organic solvent such as ethyl acetate (3x). Note: Adjusting the pH to be more basic (>9) can facilitate the extraction of the free amine.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield this compound.
-
The product is often of high purity and enantiomeric excess, potentially not requiring further chromatographic purification.
-
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Catalytic Asymmetric Transfer Hydrogenation | Biocatalytic Transamination |
| Catalyst | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | (R)-selective ω-Transaminase |
| Key Reagents | 4'-hydroxyacetophenone, HCOOH/Et₃N | 4'-hydroxyacetophenone, Isopropylamine, PLP |
| Solvent | Organic (Dioxane, Isopropanol) | Aqueous buffer (often with co-solvent) |
| Temperature | Room Temperature | 30-40°C |
| Typical Yield | 85-95% (for the alcohol intermediate) | 70-99% |
| Enantiomeric Excess (e.e.) | >95% e.e. | >99% e.e. |
| Advantages | High throughput, well-understood mechanism, broad substrate scope. | Extremely high enantioselectivity, mild "green" conditions, direct conversion to amine.[8] |
| Disadvantages | Requires precious metal catalyst, use of organic solvents, multi-step process to get to the amine. | Enzyme stability and cost can be a factor, equilibrium limitations may require optimization. |
References
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ACS Catalysis. (2024). Biocatalytic Formal Asymmetric para-Aminoethylation of Unprotected Phenols to Chiral Amines. Retrieved from [Link]
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Organic Letters. (2023). Enantioselective Dearomatization of Substituted Phenols via Organocatalyzed Electrophilic Amination. Retrieved from [Link]
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PubMed Central. (2024). Catalytic kinetic resolution of helical polycyclic phenols via an organocatalyzed enantioselective dearomative amination reaction. Retrieved from [Link]
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RSC Publishing. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. Retrieved from [Link]
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Chemical Reviews. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Biocatalytic Formal Asymmetric para -Aminoethylation of Unprotected Phenols to Chiral Amines | Request PDF. Retrieved from [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Retrieved from [Link]
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RSC Publishing. (n.d.). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Retrieved from [Link]
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Merck Index. (n.d.). alpha-Methylbenzylamine. Retrieved from [Link]
-
PubMed. (2003). Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. Retrieved from [Link]
-
Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]
-
Supporting Information. (n.d.). Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. Retrieved from [Link]
-
ScienceDirect. (2021). Structure-based engineering of ω-transaminase for enhanced catalytic efficiency toward (R)-(+)-1-(1-naphthyl)ethylamine. Retrieved from [Link]
-
MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Retrieved from [Link]
-
PubMed Central. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Asymmetric reduction of acetophenone with lithium aluminum hydride complexes of terpenic glycols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Retrieved from [Link]
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Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]
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ChemRxiv. (n.d.). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Retrieved from [Link]
-
University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Retrieved from [Link]
-
NIH. (2016). Discovery and structural characterisation of new fold type IV-transaminases exemplify the diversity of this enzyme fold. Retrieved from [Link]
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Application Notes & Protocols for the Development of Selective Serotonin Reuptake Inhibitors (SSRIs)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides an in-depth overview of the methodologies and protocols integral to the discovery and development of Selective Serotonin Reuptake Inhibitors (SSRIs). From initial target validation and high-throughput screening to preclinical evaluation and clinical trial design, this document offers field-proven insights and detailed experimental procedures. The narrative emphasizes the causality behind experimental choices, ensuring a blend of technical accuracy and practical application for professionals in the field of CNS drug development.
Introduction: The Rationale and Impact of SSRIs
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the pharmacological treatment of major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions.[1][2] Their development was a landmark achievement in psychopharmacology, moving away from the less-selective and often poorly tolerated tricyclic antidepressants (TCAs).[3] The therapeutic efficacy of SSRIs is rooted in the monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin (5-hydroxytryptamine or 5-HT) contributes to depressive symptoms.[1]
SSRIs function by selectively blocking the presynaptic serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[4][5] This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[4] The "selective" nature of these drugs is key; they have a much higher affinity for SERT compared to other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT), and minimal activity at other receptors, which accounts for their improved safety and tolerability profile compared to older antidepressants.[3][6]
The development of an effective SSRI is a multi-stage process that begins with identifying and validating the molecular target and progresses through rigorous in vitro and in vivo testing before entering clinical trials. This guide will delineate the critical steps and assays involved in this pathway.
The SSRI Development Pipeline: A Multi-Stage Workflow
The journey from a chemical compound to a clinically approved SSRI is a systematic process designed to ensure safety, efficacy, and selectivity. Each stage involves specific assays and decision points to advance only the most promising candidates.
Caption: A workflow diagram of the SSRI drug development pipeline.
Lead Discovery: Identifying Novel SERT Inhibitors
The initial phase of SSRI development focuses on identifying "hits"—compounds that demonstrate activity against SERT. This is predominantly achieved through High-Throughput Screening (HTS).
High-Throughput Screening (HTS) Strategies
HTS allows for the rapid assessment of large chemical libraries (often hundreds of thousands of compounds) for their ability to inhibit SERT function. The choice of assay is critical for efficiency and accuracy.
-
Rationale for HTS: The goal is to cast a wide net to find novel chemical scaffolds with SERT-inhibiting properties. Speed and cost-effectiveness are paramount at this stage.
-
Fluorescence-Based Assays: Modern HTS often employs non-radioactive methods. A common approach uses a fluorescent substrate of SERT, such as 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+).[7][8] Cells engineered to express high levels of human SERT (hSERT) accumulate ASP+, resulting in a strong fluorescent signal. Compounds that inhibit SERT will block ASP+ uptake, leading to a measurable decrease in fluorescence.[8] This method is convenient, avoids the hazards of radioactivity, and is amenable to automation in 96- or 384-well plate formats.[7]
-
Virtual Screening: Complementing physical screening, high-throughput virtual screening (HTVS) uses computational models of the SERT protein to predict which compounds from a digital library are likely to bind to the transporter.[7][9] This in silico approach can prioritize compounds for subsequent biological testing, thereby increasing the efficiency of the screening process.[7]
Following HTS, "hits" are confirmed and validated through dose-response curves to determine their initial potency (IC50). Promising and validated hits then proceed to the hit-to-lead optimization phase.
In Vitro Characterization: Quantifying Potency and Selectivity
Once lead compounds are identified, they must be rigorously characterized to confirm their mechanism of action and, most importantly, their selectivity.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a test compound for its target.[10] The principle involves a competition between a radiolabeled ligand with known high affinity for SERT and the unlabeled test compound.
Caption: The principle of a competitive radioligand binding assay.
Protocol 1: Radioligand Binding Assay for SERT Affinity
This protocol describes a filtration-based competition assay to determine the Ki of a test compound for human SERT.
-
Materials:
-
Cell membranes from a stable cell line expressing hSERT (e.g., HEK293-hSERT).
-
Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, pH 7.4.[11]
-
Non-specific binding control: A high concentration of a known SSRI (e.g., 10 µM Paroxetine).
-
96-well filter plates (e.g., GF/C filters).[11]
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Plate Setup: Prepare a 96-well plate. For each test compound, perform a serial dilution (e.g., 10-point, 1:3 dilution series). Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled SSRI).
-
Reaction Mixture: In each well, add the components in the following order to a final volume of 250 µL:
-
150 µL of hSERT membrane preparation (typically 50-100 µg protein).[11]
-
50 µL of test compound dilution or control.
-
50 µL of [³H]-Citalopram (at a concentration near its Kd, e.g., 1 nM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation to reach binding equilibrium.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[12]
-
Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Drying & Counting: Dry the filter plate (e.g., 30 minutes at 50°C).[11] Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[11]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Assays: Measuring Reuptake Inhibition
While binding assays measure affinity, functional assays measure the compound's ability to actually inhibit the transport of serotonin.
Protocol 2: In Vitro [³H]-Serotonin Reuptake Inhibition Assay
This protocol directly measures the inhibition of serotonin transport into cells.
-
Materials:
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compound for 15-20 minutes at 37°C.
-
Initiate Uptake: Add [³H]-Serotonin to each well to initiate the reuptake process. Incubate for a short period (e.g., 10-60 minutes) at 37°C.[13] Non-specific uptake is determined in the presence of a high concentration of a known inhibitor like citalopram.[13]
-
Terminate Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.[13]
-
Cell Lysis: Lyse the cells with lysis buffer.[13]
-
Quantification: Transfer the lysate to a scintillation vial or plate, add scintillation fluid, and measure the radioactivity to quantify the amount of [³H]-Serotonin taken up by the cells.
-
-
Data Analysis:
-
Calculate the percent inhibition of serotonin uptake for each concentration of the test compound relative to the control (no compound).
-
Plot percent inhibition versus log concentration and fit the data to determine the IC50 value for functional inhibition.
-
Selectivity Profiling: The "Selective" in SSRI
A critical step is to ensure the compound is selective for SERT over other monoamine transporters (NET and DAT) and does not have significant off-target effects at other receptors (e.g., muscarinic, histaminergic, adrenergic receptors) which were responsible for many of the side effects of TCAs.[3][6]
-
Procedure: The radioligand binding and functional uptake assays described above are repeated, but using cell lines that express NET or DAT, with their respective specific radioligands and substrates (e.g., [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).
-
Data Interpretation: The IC50 or Ki values for SERT, NET, and DAT are compared to generate selectivity ratios. A high SERT/NET and SERT/DAT ratio is the defining characteristic of an SSRI.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| Citalopram | 1.8 | 6100 | >10000 | ~3389 | >5555 |
| Fluoxetine | 2.7 | 320 | 2100 | ~118 | ~778 |
| Paroxetine | 0.1 | 40 | 260 | ~400 | ~2600 |
| Sertraline | 0.4 | 420 | 25 | ~1050 | ~63 |
Note: Ki values are approximate and can vary between studies. This table serves as an illustrative example of selectivity profiles.
Medicinal Chemistry and Lead Optimization
The data from in vitro characterization guides medicinal chemists in modifying the lead compound's structure.[14] The goal of this iterative process is to improve:
-
Potency: Lowering the Ki and IC50 values for SERT.
-
Selectivity: Increasing the selectivity ratios over NET and DAT.
-
Pharmacokinetic Properties (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion to ensure the drug can reach the brain, remain there for a sufficient duration, and be cleared safely. This includes assessing properties like membrane permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[15]
-
Reducing Off-Target Effects: Eliminating binding to other receptors that could cause unwanted side effects.
This structure-activity relationship (SAR) exploration is a complex, multi-parameter optimization challenge that is central to successful drug development.[14][16]
Preclinical In Vivo Evaluation
Promising candidates from lead optimization are advanced to preclinical testing in animal models to assess their antidepressant-like and anxiolytic-like effects, as well as their safety profile.
Animal Models of Depression and Anxiety
No single animal model perfectly replicates human depression, but several are widely used to predict antidepressant efficacy.[17] The choice of model is critical, and often a battery of tests is used.
-
Forced Swim Test (FST): This is a common and rapid screening test.[15] Rodents are placed in a container of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Effective antidepressants, including SSRIs, reduce the duration of immobility.[15][18]
-
Tail Suspension Test (TST): Similar to the FST, mice are suspended by their tails, and the duration of immobility is measured.[18] This test is also sensitive to the effects of antidepressants.
-
Chronic Unpredictable Mild Stress (CUMS): This model has higher face validity as it exposes animals to a series of mild, unpredictable stressors over several weeks (e.g., wet bedding, cage tilt, altered light/dark cycle).[17][19] This induces a state analogous to human depression, characterized by anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose preference. Chronic treatment with SSRIs can reverse this anhedonia. This model is considered one of the most versatile for preclinical depression research.[20]
-
Anxiety Models: Since SSRIs are also used to treat anxiety, models like the Elevated Plus Maze and the Light-Dark Box are used to assess anxiolytic effects.[21]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
In vivo studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (PK) and the time course of its effect on the body (PD).[22] These studies determine the dosing regimen for clinical trials and involve measuring drug concentrations in blood and brain tissue over time and correlating them with target engagement (e.g., SERT occupancy).
Clinical Development
If a candidate demonstrates a strong efficacy and safety profile in preclinical studies, it can be advanced to clinical trials in humans, which are conducted in several phases.[23]
-
Phase I: The primary goal is to assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.[24]
-
Phase II: The drug is tested in a larger group of patients with the target condition (e.g., MDD) to evaluate its efficacy and further assess its safety. This phase helps to establish proof-of-concept and determine the optimal dose range.[23][24]
-
Phase III: These are large-scale, multicenter, randomized, placebo-controlled trials designed to definitively establish the drug's efficacy and safety in a broad patient population.[23][25] Successful Phase III trials are required for regulatory approval from bodies like the FDA.[26]
-
Phase IV: Post-marketing studies are conducted after the drug is approved to monitor its long-term effectiveness, safety, and use in various populations.[24]
The FDA provides specific guidance for the development of antidepressant drugs, including recommendations on trial design, duration (typically 6-8 weeks for acute treatment studies), and the necessity of including a placebo group due to the high placebo response often seen in depression trials.[25][26]
Conclusion
The development of SSRIs represents a triumph of rational drug design, grounded in a deep understanding of neurobiology and pharmacology. The process is a rigorous and iterative funnel, starting with the screening of thousands of compounds to identify a select few with the desired potency, selectivity, and drug-like properties. The protocols and methodologies outlined in this guide—from high-throughput functional screens and radioligand binding assays to predictive animal models—form the essential toolkit for researchers and scientists dedicated to discovering the next generation of treatments for depressive and anxiety disorders. Each step is a self-validating system designed to ensure that only the most promising and safest candidates advance, ultimately benefiting patients worldwide.
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U.S. Food and Drug Administration. (2018). Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry. Retrieved from [Link]
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Astellas Pharma. (n.d.). Four Phases of Clinical Trials. Retrieved from [Link]
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Application Notes & Protocols: (R)-4-(1-aminoethyl)phenol as a Premier Chiral Building Block in Organic Synthesis
Introduction: The Strategic Importance of (R)-4-(1-aminoethyl)phenol
This compound is a highly valuable chiral primary amine that has emerged as a critical building block in modern organic and medicinal chemistry. Its structure, featuring a phenol group and a chiral ethylamine substituent at the para position, provides a versatile scaffold for the synthesis of complex, high-value molecules. The stereospecificity of the (R)-enantiomer is crucial in drug development, where a single enantiomer often accounts for the desired therapeutic activity while its counterpart may be inactive or even responsible for adverse effects.
This guide provides an in-depth exploration of this compound, covering its synthesis, chiral resolution, analytical characterization, and key applications. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for leveraging this compound's synthetic potential. Its utility is most notably demonstrated in the synthesis of pharmaceuticals targeting neurological disorders, including selective serotonin reuptake inhibitors (SSRIs) and agents for Alzheimer's disease.[1]
Physicochemical Properties and Safe Handling
Proper understanding of the compound's properties is fundamental to its successful application and safe handling in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 134855-88-2 | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][3] |
| Purity | ≥ 97-99% (HPLC) | [1][3] |
| Storage Conditions | Store at 0-8 °C, keep dry and cool | [1][3] |
| InChIKey | CDQPLIAKRDYOCB-MRXWLSGBSA-N | [2] |
Safety and Handling Precautions: this compound and its hydrochloride salt are classified as irritants and can be harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a refrigerator (0-8 °C) to prevent degradation.[1][3] The compound is a solid amine and should be protected from moisture and atmospheric CO₂.
-
Shipping: The material is often shipped under "AMINES, SOLID, CORROSIVE, N.O.S." classification, requiring appropriate handling upon receipt.[5]
Synthesis and Enantiomeric Purification
Obtaining enantiomerically pure this compound is the first critical step. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis via Biocatalysis
Asymmetric synthesis provides a direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[6] Enzymatic processes are particularly powerful for their high selectivity under mild conditions.
A notable biocatalytic route involves the oxyfunctionalization of a prochiral precursor. The flavin-dependent enzyme vanillyl alcohol oxidase (VAO) can hydroxylate 4-ethylphenol to produce (R)-1-(4'-hydroxyphenyl)ethanol with high enantiomeric excess (e.g., 97% ee).[7][8] This chiral alcohol is a direct precursor that can be converted to the target amine via established methods such as reductive amination or conversion to a leaving group followed by substitution with an amine source.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution remains a widely practiced and robust method for separating enantiomers on an industrial scale.[6] The process involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[6]
A common and effective method for resolving racemic 4-(1-aminoethyl)phenol utilizes an O,O'-diacyltartaric acid derivative as the chiral auxiliary.[9][10] Specifically, to isolate the (R)-amine, an enantiomerically pure D-tartaric acid derivative, such as (+)-2,3-dibenzoyl-D-tartaric acid or (+)-O,O'-di-p-toluoyl-D-tartaric acid, is used.[9] The underlying principle is that the salt formed between the (R)-amine and the D-acid derivative will be significantly less soluble in a chosen solvent system than the corresponding (S)-amine salt, enabling its selective precipitation.
Protocol 1: Chiral Resolution of Racemic 4-(1-aminoethyl)phenol
This protocol describes a general procedure for the diastereomeric salt crystallization to isolate the (R)-enantiomer.
Materials:
-
Racemic 4-(1-aminoethyl)phenol
-
(+)-O,O'-Di-p-toluoyl-D-tartaric acid (DTTA)
-
Methanol (or other suitable polar protic solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate, glassware, filtration apparatus
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic 4-(1-aminoethyl)phenol in a suitable volume of warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-O,O'-Di-p-toluoyl-D-tartaric acid in warm methanol.
-
Causality Note: Using 0.5 equivalents of the resolving agent targets the precipitation of one enantiomer, making the process more efficient.
-
-
Crystallization: Slowly add the resolving agent solution to the racemic amine solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator (e.g., 4 °C) for several hours to overnight to maximize precipitation of the diastereomeric salt.
-
Self-Validation: The formation of a crystalline precipitate indicates successful salt formation. The yield of the precipitate should ideally approach 50%.
-
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the soluble diastereomer and impurities.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in a biphasic mixture of water and an organic solvent like DCM or EtOAc.
-
Basification: While stirring vigorously, add 2 M NaOH solution dropwise until the aqueous layer is basic (pH > 11). This deprotonates the amine and breaks the salt, liberating the free (R)-amine into the organic layer.
-
Self-Validation: The solid salt should fully dissolve as the free amine is formed. Check the pH of the aqueous layer to ensure complete liberation.
-
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
Purity Analysis: Determine the chemical and enantiomeric purity of the final product using HPLC and Chiral HPLC (see Protocol 3).
Key Applications in Pharmaceutical Synthesis
The primary value of this compound lies in its role as a precursor to complex bioactive molecules.[1] Its bifunctional nature (amine and phenol) allows for a wide range of subsequent chemical modifications.
Workflow Diagram: Applications of this compound
Caption: Conceptual pathway for Rivastigmine synthesis.
Note: The actual industrial synthesis of Rivastigmine involves the isomeric intermediate (S)-3-(1-aminoethyl)phenol. This diagram illustrates the type of transformations (N-alkylation, carbamoylation) that the core scaffold undergoes. [11][12]
Analytical Characterization Protocols
Verifying the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the chiral building block is non-negotiable for its use in pharmaceutical applications.
Standard Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals in ¹H NMR include the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and exchangeable protons from the amine (NH₂) and hydroxyl (OH) groups. [13]* FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch from the phenol, N-H stretching from the primary amine, and C-H and C=C stretches from the aromatic ring and alkyl chain. [13][14]
Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Protocol 3: Chiral HPLC Analysis of this compound
This protocol provides a starting point for method development. Optimization may be required based on the specific column and HPLC system used.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Column: A protein-based column like CHIRAL-AGP or an immobilized polysaccharide-based column like CHIRALPAK® IA is often suitable for primary amines. [15][16][17]* Mobile Phase: Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., 2-propanol or acetonitrile). A common starting point is a 10-20 mM phosphate or acetate buffer at a pH between 4.0 and 7.0. [16][17]* Sample: this compound dissolved in the mobile phase at a concentration of ~0.1 mg/mL. [16] Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 v/v 20mM Ammonium Acetate buffer pH 6.0 : 2-Propanol) at a constant flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) until a stable baseline is achieved.
-
Causality Note: Equilibration ensures the stationary phase is saturated with the mobile phase, leading to reproducible retention times.
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase. Filter through a 0.45 µm syringe filter to remove particulates.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 275 nm, where the phenol chromophore absorbs).
-
Analysis: The two enantiomers will elute as separate peaks. Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] * 100
-
Self-Validation: To confirm peak identity, inject a sample of the racemic mixture first to identify the retention times of both enantiomers.
-
Chiral Resolution Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Conclusion
This compound stands as a testament to the power of chiral chemistry in creating targeted and effective molecules. Its robust synthesis and purification protocols, combined with its proven utility in the construction of complex pharmaceutical agents, solidify its status as an indispensable tool for researchers in organic synthesis and drug discovery. The methodologies and insights provided in this guide are intended to empower scientists to confidently and efficiently utilize this versatile building block in their research and development endeavors.
References
- WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
4-(1-Aminoethyl)phenol | C8H11NO | CID 123594. PubChem, National Institutes of Health. [Link]
-
4-(1-Aminoethyl)phenol hydrochloride | C8H12ClNO | CID 22058928. PubChem, National Institutes of Health. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® IA. Daicel Chiral Technologies. [Link]
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Chiral resolution - Wikipedia. Wikipedia. [Link]
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Biocatalytic Formal Asymmetric para -Aminoethylation of Unprotected Phenols to Chiral Amines. ResearchGate. [Link]
- RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
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Phenol, 4-(1-aminoethyl)- - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
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The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Chemistry. [Link]
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Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. PMC, National Institutes of Health. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AGP. Daicel Chiral Technologies. [Link]
-
Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. [Link]
-
Novel Convenient Synthesis of Rivastigmine. ResearchGate. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® HSA. Daicel Chiral Technologies. [Link]
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Nature-based molecules combined with rivastigmine: A symbiotic approach for the synthesis of new agents against Alzheimer's disease. PubMed, National Institutes of Health. [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]
-
Multigram Scale Enzymatic Synthesis of (R)‐1‐(4′‐Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase. SciSpace. [Link]
-
Multigram Scale Enzymatic Synthesis of (R)-1-(4′-Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase. Wageningen University & Research. [Link]
-
Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Journal of Emerging Investigators. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. [Link]
-
4-amino-2-[(1R)-1-aminoethyl]phenol | C8H12N2O. PubChem, National Institutes of Health. [Link]
-
Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. MDPI. [Link]
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Document: Nature-based molecules combined with rivastigmine: A symbiotic approach for the synthesis of new agents against Alzheimer's disease. ChEMBL, EMBL-EBI. [Link]
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Mastering Asymmetric Synthesis: An Application Guide for (R)-4-(1-aminoethyl)phenol
Foreword: Unlocking Chiral Architectures
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the precise control of stereochemistry a cornerstone of contemporary organic chemistry. (R)-4-(1-aminoethyl)phenol stands as a valuable and versatile chiral building block in this pursuit. Its unique combination of a primary amine, a chiral center, and a phenolic hydroxyl group on an aromatic ring makes it an attractive starting material for the synthesis of a wide array of complex and biologically active molecules.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups and protocols for reactions involving this important chiral amine. The methodologies detailed herein are designed to be robust and reproducible, providing a solid foundation for innovation in asymmetric synthesis.
Physicochemical Properties and Safety Considerations
Before embarking on any experimental work, a thorough understanding of the reagent's properties and the necessary safety precautions is essential.
Key Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for reaction planning, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | Fisher Scientific |
| Molecular Weight | 137.18 g/mol | Fisher Scientific |
| Appearance | White to off-white solid | Fisher Scientific |
| Storage Temperature | 2°C to 8°C | [2] |
| Purity | Typically ≥97% | Thermo Scientific Chemicals |
Safety and Handling: A Self-Validating System of Precaution
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[2] Therefore, a stringent safety protocol is not merely a recommendation but a necessity for the well-being of the researcher and the integrity of the experiment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory whenever handling the solid or its solutions.[3]
-
Hand Protection: Due to the compound's ability to penetrate the skin, appropriate chemical-resistant gloves are critical. For handling the solid and concentrated solutions, butyl rubber or neoprene gloves are recommended.[4] Disposable nitrile gloves may be used for handling dilute solutions but should be replaced immediately upon contamination.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.[3][4]
Engineering Controls:
-
All manipulations of this compound, including weighing and dissolution, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Some protocols recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after initial water flushing.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Spills: Small spills of the solid can be carefully swept up and placed in a sealed container for disposal.[1] For larger spills or solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[5]
Waste Disposal:
-
All waste containing this compound and its derivatives should be collected in a designated, labeled hazardous waste container.[7][8] Do not dispose of this material down the drain.[7] The safest method for final disposal is incineration at a licensed chemical disposal facility.[9]
Core Applications and Experimental Protocols
The utility of this compound spans a range of synthetic transformations, primarily leveraging its chirality and the reactivity of its amino and phenolic moieties.
N-Acylation: A Gateway to Chiral Amides
The primary amine of this compound is readily acylated to form chiral amides. These amides can serve as key intermediates in the synthesis of pharmaceuticals or as chiral ligands for asymmetric catalysis.
Protocol: Synthesis of N-acetyl-(R)-4-(1-aminoethyl)phenol
This protocol details the straightforward N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Acylating Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acetyl-(R)-4-(1-aminoethyl)phenol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Schiff Base Formation: Precursors to Chiral Ligands
The reaction of the primary amine with an aldehyde or ketone yields a chiral Schiff base (imine). These Schiff bases are versatile intermediates and can act as bidentate or tridentate ligands in the formation of metal complexes for asymmetric catalysis.
Protocol: Synthesis of a Chiral Schiff Base from this compound and Salicylaldehyde
This protocol describes the synthesis of a chiral N,O-bidentate Schiff base ligand.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol or Methanol
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Aldehyde Addition: Add salicylaldehyde (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. A colored precipitate of the Schiff base should form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization: The formation of the imine bond can be confirmed by FT-IR spectroscopy (disappearance of the C=O stretch of the aldehyde and appearance of the C=N stretch) and NMR spectroscopy.
Caption: General workflow for the synthesis of a chiral Schiff base.
Asymmetric Catalysis: Application of Chiral Ligands
Chiral ligands derived from this compound can be complexed with various transition metals to create catalysts for a range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The specific protocol will depend on the metal and the desired transformation.
Conceptual Workflow for Asymmetric Catalysis:
-
Ligand Synthesis: Synthesize the chiral ligand from this compound as described in section 2.2.
-
Metal Complex Formation: React the chiral ligand with a suitable metal precursor (e.g., a metal salt or organometallic compound) to form the active catalyst. This step is often performed in situ.
-
Catalytic Reaction: Introduce the substrate and any other necessary reagents to the catalyst solution under optimized reaction conditions (temperature, solvent, pressure).
-
Product Isolation and Analysis: After the reaction is complete, the product is isolated and purified. The enantiomeric excess (ee) of the product is determined using a chiral analytical technique, such as chiral HPLC or GC.
Caption: Workflow for asymmetric catalysis using a chiral ligand.
Analytical Methodologies: Ensuring Purity and Enantioselectivity
Rigorous analytical characterization is essential to validate the outcome of any chemical synthesis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized derivatives.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the imine bond in Schiff bases or the amide bond in acylated products.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for a wide range of chiral compounds.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), that provides good separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Conclusion and Future Outlook
This compound is a powerful tool in the arsenal of the synthetic chemist. Its accessibility and the straightforward reactivity of its functional groups provide a reliable entry point into the synthesis of complex chiral molecules. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers engaged in the development of novel pharmaceuticals and fine chemicals. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase, paving the way for new discoveries and innovations in the field of asymmetric synthesis.
References
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Princeton University Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Safe Use of Phenol. Retrieved from [Link]
-
protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of (R)-4-(1-aminoethyl)phenol
Introduction: The Significance of Stereospecific Quantification
(R)-4-(1-aminoethyl)phenol is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] In drug development, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[2] Consequently, regulatory bodies mandate the precise quantification of the desired enantiomer and any chiral impurities.[2] This document provides detailed analytical methods for the accurate and robust quantification of this compound, ensuring product quality and safety in pharmaceutical manufacturing and research. The methodologies described herein are grounded in established analytical principles and are designed to meet the stringent requirements of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4][5]
Methodology Overview: A Multi-Platform Approach
The quantification of this compound can be effectively achieved through several analytical techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[6] This guide will focus on three primary methods:
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): The cornerstone for enantioselective separation, offering direct quantification of enantiomers.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, often requiring derivatization to improve the chromatographic properties of the analyte.[9][10]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers unparalleled sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[6][11][12]
Each of these methods will be discussed in detail, including the rationale behind the chosen parameters, step-by-step protocols, and expected performance characteristics.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is the most direct and widely used technique for separating and quantifying enantiomers.[7] The principle lies in the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amines and alcohols.[13]
Rationale for Method Design
The selection of a polysaccharide-based CSP is based on its proven success in resolving a wide variety of chiral molecules through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[8] For this compound, which contains both an amino and a hydroxyl group, these interactions are key to achieving enantioselective separation. A reversed-phase method is often preferred for its compatibility with mass spectrometry and its ability to handle samples in aqueous solutions.[14]
Experimental Workflow: Chiral HPLC
Caption: Workflow for the quantification of this compound by Chiral HPLC.
Detailed Protocol: Chiral HPLC
1.3.1. Materials and Reagents
-
This compound reference standard
-
(S)-4-(1-aminoethyl)phenol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium bicarbonate (analytical grade)
-
Water (HPLC grade)
1.3.2. Instrumentation and Columns
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H)
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size
1.3.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile/10 mM Ammonium Bicarbonate in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm[15]
-
Injection Volume: 10 µL
1.3.4. Sample Preparation
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in the mobile phase.
-
Prepare a racemic standard containing both (R)- and (S)-enantiomers to determine the elution order and resolution.
-
Accurately weigh the sample and dissolve it in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters
Method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[5][16]
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL (R² > 0.99) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Resolution (Rs) | > 1.5 between enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds.[11] Amines and phenols, such as 4-(1-aminoethyl)phenol, often require derivatization to increase their volatility and improve peak shape.[17] Silylation is a common derivatization technique for this purpose.[17]
Rationale for Method Design
Derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH and -NH2 groups into nonpolar trimethylsilyl (TMS) ethers and amines, respectively. This reduces the polarity of the analyte, making it more volatile and amenable to GC analysis.[17] The use of a chiral GC column, such as one based on derivatized cyclodextrins, allows for the separation of the derivatized enantiomers.[9]
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
2.3.1. Materials and Reagents
-
This compound reference standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
2.3.2. Instrumentation and Columns
-
GC system coupled to a Mass Spectrometer (MS)
-
Chiral Capillary Column: e.g., Rt-βDEXsm (permethylated beta-cyclodextrin)
-
Column Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
2.3.3. Derivatization Procedure
-
Accurately weigh approximately 1 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with hexane as needed to bring the concentration into the calibration range.
2.3.4. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Method Validation Parameters
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 20 µg/mL (R² > 0.99) |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For ultimate sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[6][12] This technique combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.[11]
Rationale for Method Design
This method utilizes a chiral HPLC separation, similar to the one described in Section 1, but couples it with a tandem mass spectrometer for detection. The MS/MS detector is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces matrix interference.[18] Electrospray ionization (ESI) in positive mode is suitable for the amine functionality of this compound.[14]
Experimental Workflow: LC-MS/MS
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS
3.3.1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.3.2. Instrumentation and Columns
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Chiral Stationary Phase: Amylose tris(5-chloro-2-methylphenylcarbamate) immobilized on silica gel
-
Column Dimensions: 150 mm x 2.1 mm, 3 µm particle size
3.3.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 10% B to 90% B over 10 minutes
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3.3.4. Mass Spectrometry Conditions
-
Ionization Mode: ESI Positive
-
Capillary Voltage: +4.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM Transition: To be determined by infusing the standard solution. For C8H11NO (MW 137.18), the protonated molecule [M+H]+ would be m/z 138.1. A likely product ion would result from the loss of ammonia (NH3), giving m/z 121.1.
-
Example Transition: Q1: 138.1 -> Q3: 121.1
-
3.3.5. Sample Preparation
-
Prepare stock solutions of the analyte and internal standard.
-
Spike samples and calibration standards with the internal standard at a fixed concentration.
-
Dilute with the initial mobile phase composition to the desired concentration.
-
Filter through a 0.22 µm syringe filter before injection.
Method Validation Parameters
| Parameter | Expected Performance |
| Linearity Range | 0.05 - 50 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.015 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice of method—Chiral HPLC for direct and routine analysis, GC-MS for volatile profiling after derivatization, or LC-MS/MS for ultra-sensitive trace analysis—should be guided by the specific requirements of the analytical task. Proper method validation in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.[3][5]
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). PubMed Central.
- ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency (EMA).
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
- (S)-4-(1-Aminoethyl)Phenol. (n.d.). Chem-Impex.
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- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
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- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (n.d.). Benchchem.
- Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate.
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies.
- Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Google.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today.
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC.
- Cross-Validation of Analytical Methods for the Quantification of 4-(1-Aminoethyl)benzenesulfonamide: A Comparative Guide. (n.d.). Benchchem.
- Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. (2025, November 14). ResearchGate.
- Analysis of Biogenic Amines by GC/FID and GC/MS. (2003, July 16). VTechWorks - Virginia Tech.
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Application Notes and Protocols: (R)-4-(1-aminoethyl)phenol in Polymer Chemistry
Introduction: The Significance of (R)-4-(1-aminoethyl)phenol in Chiral Polymer Synthesis
This compound is a versatile chiral building block that holds considerable promise in the field of polymer chemistry.[1] Its unique bifunctional nature, possessing both a primary amine and a phenolic hydroxyl group on a chiral scaffold, opens avenues for the synthesis of a variety of functional and optically active polymers. The incorporation of this monomer into polymer backbones can impart chirality, which is highly desirable for applications such as enantioselective separations, asymmetric catalysis, and chiroptical materials.[2][3] Furthermore, the phenolic hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of polymer properties and the introduction of additional functionalities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of chiral polyamides and poly(amide-imide)s. The protocols detailed herein are designed to be robust and self-validating, with a strong emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
I. Synthesis of Chiral Polyamides via Solution Polycondensation
Solution polycondensation is a widely employed technique for the synthesis of high-performance polymers like aromatic polyamides.[4] This method offers excellent control over reaction conditions and generally yields polymers with high molecular weights and narrow polydispersity. In the context of this compound, this approach allows for the direct reaction of the amine group with a dicarboxylic acid, while the less reactive phenolic hydroxyl group typically does not interfere, especially when activating agents are used.
Causality Behind Experimental Choices:
-
Monomer Selection: Adipoyl chloride is chosen as a representative aliphatic diacid chloride to create a flexible polyamide, while terephthaloyl chloride is used to synthesize a more rigid, aromatic polyamide. This allows for a comparison of polymer properties based on the backbone structure.
-
Solvent and Base: N-Methyl-2-pyrrolidone (NMP) is an excellent polar aprotic solvent for dissolving both the monomers and the resulting polyamide.[5] Pyridine is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards polymer formation.
-
Activating Agent: Triphenyl phosphite (TPP) is employed as a condensing agent in the Yamazaki-Higashi modification of polyamidation.[6] This reagent activates the carboxylic acid groups, facilitating amide bond formation under mild conditions and minimizing side reactions involving the phenolic hydroxyl group.
-
Reaction Temperature and Time: The reaction is initially carried out at room temperature to ensure controlled polymerization and then gently heated to promote chain growth and achieve a high molecular weight. A 24-hour reaction time is typically sufficient for completion.
-
Purification: Precipitation in methanol is an effective method for isolating the polymer from the reaction mixture, as polyamides are generally insoluble in alcohols.
Experimental Workflow: Solution Polycondensation
Caption: Workflow for Chiral Polyamide Synthesis via Solution Polycondensation.
Detailed Protocol: Synthesis of Chiral Polyamide from this compound and Adipic Acid
-
Monomer and Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.37 g, 10 mmol), adipic acid (1.46 g, 10 mmol), and anhydrous lithium chloride (0.42 g, 10 mmol, optional, to improve solubility).
-
Add 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) and 8 mL of anhydrous pyridine.
-
-
Polymerization:
-
Stir the mixture at room temperature under a slow stream of nitrogen until all solids have dissolved.
-
Cool the solution to 0°C in an ice bath and slowly add triphenyl phosphite (5.2 mL, 20 mmol).
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 100°C and maintain this temperature for 24 hours with continuous stirring.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring.
-
A fibrous precipitate will form. Collect the polymer by filtration.
-
Wash the collected polymer thoroughly with hot methanol (3 x 50 mL) to remove any unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
| Property | Expected Outcome |
| Appearance | Off-white to light yellow fibrous solid |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) |
| Yield | > 90% |
II. Synthesis of Chiral Poly(amide-imide)s via One-Pot Solution Condensation
Poly(amide-imide)s are high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the good solubility and processability of polyamides.[1] A one-pot synthesis method is particularly attractive as it simplifies the procedure by avoiding the isolation of the intermediate diacid-diimide monomer.
Causality Behind Experimental Choices:
-
Monomer Selection: Trimellitic anhydride is a trifunctional monomer that reacts with the amine group of this compound to form an amic acid, which then cyclizes to an imide, leaving a carboxylic acid functionality for subsequent amidation.
-
Reaction Conditions: The initial imidization reaction is carried out at a higher temperature to ensure complete cyclization. The subsequent polyamidation is performed under the same conditions as the polyamide synthesis described above, using TPP as an activating agent.
-
Stoichiometry: A precise 2:1 molar ratio of this compound to trimellitic anhydride is crucial for the formation of the diacid-diimide intermediate. This intermediate then reacts with a diamine in a 1:1 ratio.
Experimental Workflow: One-Pot Poly(amide-imide) Synthesis
Caption: Workflow for Chiral Poly(amide-imide) Synthesis via One-Pot Method.
Detailed Protocol: Synthesis of Chiral Poly(amide-imide) from this compound, Trimellitic Anhydride, and 4,4'-Oxydianiline (ODA)
-
Imidization Step:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve this compound (2.74 g, 20 mmol) and trimellitic anhydride (1.92 g, 10 mmol) in a mixture of 30 mL of NMP and 15 mL of toluene.
-
Heat the mixture to 180°C and maintain for 4 hours to facilitate the removal of water via azeotropic distillation, ensuring complete imidization.
-
Cool the reaction mixture to room temperature.
-
-
Polyamidation Step:
-
To the cooled solution of the in-situ formed diacid-diimide, add 4,4'-oxydianiline (ODA) (2.00 g, 10 mmol), anhydrous lithium chloride (0.42 g, 10 mmol), and 8 mL of anhydrous pyridine.
-
Stir until all solids are dissolved.
-
Cool the solution to 0°C and slowly add triphenyl phosphite (5.2 mL, 20 mmol).
-
Allow the reaction to warm to room temperature and then heat to 100°C for 24 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the polyamide synthesis (precipitation in methanol, filtration, washing, and drying).
-
| Property | Expected Outcome |
| Appearance | Light yellow to amber powder |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) |
| Yield | > 85% |
III. Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized chiral polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of the polymers.[7][8][9]
-
¹H NMR: The proton NMR spectrum should confirm the incorporation of both monomers into the polymer backbone. Key signals to identify include the aromatic protons from the this compound unit, the aliphatic protons from the diacid or diamine, and the amide N-H proton (typically a broad singlet).
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the polymer structure, with characteristic peaks for the carbonyl carbons of the amide and imide groups, as well as the aromatic and aliphatic carbons.[7]
| Technique | Sample Preparation | Expected Observations |
| ¹H NMR | 10-20 mg of polymer dissolved in 0.7 mL of deuterated DMSO (DMSO-d₆) | Appearance of characteristic peaks for aromatic, aliphatic, and amide protons. |
| ¹³C NMR | 20-50 mg of polymer dissolved in 0.7 mL of deuterated DMSO (DMSO-d₆) | Appearance of carbonyl peaks (amide and imide) and other characteristic carbon signals. |
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Mobile Phase: For polyamides and polyimides, a common mobile phase is N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) containing a salt like LiBr (e.g., 0.05 M) to suppress aggregation.
-
Calibration: The system is typically calibrated with polystyrene or poly(methyl methacrylate) standards.
| Parameter | Significance |
| Mn | Average molecular weight by number of molecules |
| Mw | Average molecular weight by weight of molecules |
| PDI (Mw/Mn) | A measure of the breadth of the molecular weight distribution |
Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and transitions of the polymers.[10][11][12][13]
-
TGA: Measures the weight loss of a material as a function of temperature. It is used to determine the decomposition temperature (Td) of the polymer, which is an indicator of its thermal stability.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Analysis | Conditions | Key Parameters |
| TGA | Heating rate of 10°C/min under a nitrogen atmosphere | Decomposition temperature (Td) at 5% weight loss |
| DSC | Heating rate of 10°C/min under a nitrogen atmosphere | Glass transition temperature (Tg) |
IV. Applications in Chiral Separations
Polymers derived from this compound are excellent candidates for use as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers.[2][14][15][16]
Protocol for CSP Preparation and Evaluation:
-
Immobilization: The synthesized chiral polyamide can be coated onto porous silica gel particles. A common method involves dissolving the polymer in a suitable solvent (e.g., DMAc), mixing with the silica gel, and then evaporating the solvent.
-
Column Packing: The coated silica gel is then packed into an HPLC column using a slurry packing technique.
-
Chiral Separation Evaluation:
-
A racemic mixture of a model compound (e.g., a chiral drug) is injected onto the column.
-
The separation is performed using a mobile phase typically consisting of a mixture of hexane and isopropanol.
-
The retention times of the two enantiomers are monitored using a UV detector. The separation factor (α) and resolution (Rs) are calculated to evaluate the enantioselectivity of the CSP.
-
Conclusion
This compound is a valuable monomer for the synthesis of novel chiral polymers with a wide range of potential applications. The protocols provided in these application notes offer a solid foundation for researchers to explore the synthesis and characterization of chiral polyamides and poly(amide-imide)s derived from this versatile building block. The inherent chirality and the presence of a modifiable phenolic group make these polymers attractive for advanced applications in chiral separations, catalysis, and materials science.
References
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Soluble Poly(amide-imide)s Prepared by One-Pot Solution Condensation. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Facile Synthesis and Enhanced Aggregation-Induced Circular Dichroism of Novel Chiral Polyamides. ACS Omega. [Link]
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Optically active synthetic polymers as chiral stationary phases in HPLC. Semantic Scholar. [Link]
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Chiral polymers. Progress in Polymer Science. [Link]
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Synthesis of polymer-type chiral stationary phases and their enantioseparation evaluation by high-performance liquid chromatography. Chirality. [Link]
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Functional Aromatic Polyamides. Polymers. [Link]
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]
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The monomer of the polymeric chiral stationary phases used. ResearchGate. [Link]
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Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society. [Link]
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Carbonyl Aziridines: Strained Amides for Rapid Polyamide Synthesis. Journal of the American Chemical Society. [Link]
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Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. ResearchGate. [Link]
-
Thermal Properties of Polyamides. ResearchGate. [Link]
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Protecting Groups. University of Illinois Urbana-Champaign. [Link]
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Synthesis of New Poly(Amide-Imide)S Derivatives Based on Amino Acid Compounds. Oriental Journal of Chemistry. [Link]
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Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
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Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
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Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Thermal properties of polyamides. ResearchGate. [Link]
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Multiscale analysis of the thermal degradation of polyamide 6,6: Correlating chemical structure to mechanical properties. Polymer Degradation and Stability. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
13C-NMR spectra of polyamides produced under different contents of BA. ResearchGate. [Link]
-
Schematic representations of A) the one-pot synthesis of poly(β-amino amide)... ResearchGate. [Link]
-
Synthesis of New Poly(amide-imide)s Derivatives Based on Amino Acid Compounds. ResearchGate. [Link]
-
Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. MDPI. [Link]
-
Protecting Groups. IIT Bombay. [Link]
-
Interfacial Polymerization. ResearchGate. [Link]
-
Interfacial polymerization. Wikipedia. [Link]
-
What Is Interfacial Polymerization?. YouTube. [Link]
-
One-Pot Multicomponent Synthesis of β-Amino Amides. PubMed. [Link]
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Interfacial Polymerization: From Chemistry to Functional Materials. Angewandte Chemie International Edition. [Link]
-
Interfacial photocycloaddition polymerization: a synthetic approach for structurally functionalized degradable polymer particles from naturally derived monomers. Polymer Chemistry. [Link]
-
Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. ResearchGate. [Link]
-
¹H NMR spectra of PA6 and PA6-BABT/SA copolyamides. ResearchGate. [Link]
-
Typical synthesis route of chiral diamine-Ru(II) complex functionalized block copolymers. ResearchGate. [Link]
-
Characterization of polymers by NMR. École Polytechnique de Montréal. [Link]
-
Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Drexel University. [Link]
-
Polyamides. Chemistry LibreTexts. [Link]
-
What Is The Polyamide Polymerization Process?. YouTube. [Link]
- Process for the production of an aminophenol.
-
Functional Aromatic Polyamides. MDPI. [Link]
-
Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. PubMed. [Link]
-
Polycondensation – Knowledge and References. Taylor & Francis. [Link]
-
Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]
-
Design of monomers and functional polyamides. ResearchGate. [Link]
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Application Note: Modern Synthetic Strategies in the Development of Bioactive Molecules and Agrochemicals
Introduction
The synthesis of novel bioactive molecules for pharmaceuticals and advanced agrochemicals is a cornerstone of modern science and industry. The efficiency, selectivity, and sustainability of a synthetic route directly impact the speed and cost of discovery and development. This application note provides an in-depth guide to several cutting-edge synthetic methodologies that have revolutionized the construction of complex molecular architectures. We will explore the principles, experimental protocols, and practical advantages of C-H activation, photoredox catalysis, continuous flow chemistry, and enzymatic synthesis, offering researchers a comprehensive resource for innovation.
Strategic C-H Activation: The Logic of Direct Functionalization
The traditional reliance on pre-functionalized starting materials has often led to lengthy and inefficient synthetic sequences. Direct C-H activation has emerged as a transformative strategy, enabling the conversion of ubiquitous, yet inert, carbon-hydrogen bonds into valuable chemical linkages. This approach fundamentally shortens synthetic routes and opens new avenues for molecular design.
1.1. The Principle of Directing Group-Assisted C-H Activation
A prevalent strategy in C-H activation involves the use of a directing group (DG), which is a functional group within the substrate that coordinates to a metal catalyst. This coordination event positions the catalyst in close proximity to a specific C-H bond, leading to a regioselective cleavage and subsequent functionalization. The choice of catalyst, typically a transition metal like palladium, rhodium, or ruthenium, is critical and is dictated by the nature of the C-H bond and the desired transformation.
1.2. Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Phenylalanine Derivative
This protocol details the synthesis of a biaryl-linked amino acid, a common motif in drug candidates, using a palladium-catalyzed C-H arylation reaction.
Protocol Steps:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add the N-acetyl-L-phenylalanine substrate (1.0 mmol), the aryl halide coupling partner (1.2 mmol), Pd(OAc)2 (5 mol%), and the ligand (e.g., P(o-tolyl)3, 10 mol%).
-
Solvent and Base Addition: Add the appropriate solvent (e.g., 5 mL of toluene or dioxane) and a base (e.g., K2CO3, 2.0 mmol).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Directing Group Strategy
Caption: Directed C-H activation workflow.
Photoredox Catalysis: Harnessing Light for Novel Reactivity
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling transformations that are often difficult to achieve with traditional thermal methods. This approach provides access to highly reactive radical intermediates under remarkably mild conditions, enhancing the sustainability and scope of chemical synthesis.
2.1. Mechanism and Catalyst Selection
The process typically begins with the absorption of a photon by a photocatalyst (e.g., a ruthenium or iridium complex), which promotes it to an excited state. This excited-state catalyst can then act as a potent oxidant or reductant, engaging in SET with a substrate molecule to generate a radical ion. The choice of photocatalyst is crucial as its redox potentials must be matched to the substrates to ensure efficient electron transfer.
2.2. Protocol: Photoredox-Mediated Atom Transfer Radical Addition (ATRA)
This protocol describes the addition of a perfluoroalkyl iodide to an alkene, a key reaction for introducing fluorinated motifs found in many pharmaceuticals and agrochemicals.
Protocol Steps:
-
Catalyst Preparation: Prepare a stock solution of the photocatalyst (e.g., Ru(bpy)3Cl2) in a degassed solvent like acetonitrile.
-
Reaction Setup: In a borosilicate glass vial, combine the alkene (1.0 mmol), the perfluoroalkyl iodide (1.5 mmol), and the photocatalyst solution (1-2 mol%).
-
Degassing: Seal the vial with a septum and degas the reaction mixture by sparging with an inert gas (N2 or Ar) for 15-20 minutes to remove oxygen, which can quench the excited catalyst.
-
Irradiation: Place the vial approximately 5-10 cm from a light source (e.g., a blue LED lamp, 450 nm) and stir vigorously. Ensure the reaction is maintained at room temperature, using a fan if necessary.
-
Monitoring and Workup: Monitor the reaction by GC-MS or NMR spectroscopy. Once the starting material is consumed, open the vial to the air, and concentrate the mixture. The crude product can then be purified by column chromatography.
Data Summary: Comparison of Reaction Conditions
| Catalyst | Light Source | Time (h) | Yield (%) |
| Ru(bpy)3Cl2 | Blue LED (24W) | 6 | 95 |
| Ir(ppy)3 | Blue LED (24W) | 8 | 92 |
| Eosin Y | Green LED (24W) | 12 | 78 |
Continuous Flow Chemistry: Precision and Scalability
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved scalability compared to traditional batch processing.
3.1. Advantages in Bioactive Synthesis
For many reactions used in bioactive synthesis, such as nitrations, hydrogenations, or reactions involving hazardous intermediates, flow chemistry provides significant safety benefits by minimizing the volume of reactive material at any given time. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, preventing thermal runaways and enabling access to reaction conditions that would be dangerous in a large batch reactor.
3.2. Protocol: High-Temperature Nitration of an Aromatic Substrate in a Flow Reactor
This protocol outlines a rapid and safe nitration reaction, a fundamental step in the synthesis of many agrochemicals.
Protocol Steps:
-
System Setup: Assemble a flow chemistry system consisting of two HPLC pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing in a heated block), and a back-pressure regulator.
-
Reagent Preparation: Prepare two separate solutions: Solution A containing the aromatic substrate in a suitable solvent (e.g., dichloromethane), and Solution B containing nitric acid and sulfuric acid.
-
Pumping and Mixing: Pump Solution A and Solution B at defined flow rates (e.g., 0.5 mL/min each) into the T-mixer, where they combine and enter the heated reactor coil.
-
Reaction: The reaction mixture flows through the reactor coil, which is maintained at a precise temperature (e.g., 80 °C). The residence time is controlled by the coil volume and the total flow rate.
-
Quenching and Collection: The output stream from the reactor is directed into a collection flask containing a quenching solution (e.g., ice-cold water).
-
Extraction and Purification: The collected mixture is then worked up using standard liquid-liquid extraction procedures, followed by purification of the desired nitroaromatic product.
Diagram: Continuous Flow Synthesis Workflow
Caption: A typical continuous flow reactor setup.
Enzymatic Synthesis: The Precision of Nature
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of chiral pharmaceuticals and agrochemicals, enzymes like lipases, ketoreductases, and transaminases are invaluable for establishing specific stereocenters, often with near-perfect enantioselectivity.
4.1. Principle of Kinetic Resolution
A common application of enzymatic synthesis is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, converting it into a new product, while leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
4.2. Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol details the resolution of a racemic secondary alcohol via acylation, catalyzed by a commercially available lipase.
Protocol Steps:
-
Enzyme Immobilization: Use an immobilized lipase (e.g., Novozym 435) to simplify catalyst removal and recycling.
-
Reaction Setup: In a flask, dissolve the racemic alcohol (1.0 mmol) in a non-polar organic solvent (e.g., hexane or MTBE). Add the acyl donor (e.g., vinyl acetate, 1.5 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).
-
Reaction Execution: Stopper the flask and shake it in an incubator shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). The filtrate, containing the unreacted alcohol and the ester product, can be concentrated and the two components separated by column chromatography.
Conclusion
The methodologies outlined in this application note—C-H activation, photoredox catalysis, continuous flow chemistry, and enzymatic synthesis—represent a paradigm shift in the construction of complex bioactive molecules. By leveraging these advanced strategies, researchers can design more efficient, selective, and sustainable synthetic routes, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals. The integration of these techniques into daily laboratory practice is essential for staying at the forefront of chemical innovation.
References
-
Title: C–H activation Source: Nature Reviews Chemistry URL: [Link]
-
Title: Transition-Metal-Catalyzed C–H Activation Reactions: From Discovery to Synthetic Applications Source: Chemical Reviews URL: [Link]
-
Title: Introduction to Photoredox Catalysis Source: ACS Catalysis URL: [Link]
-
Title: The past, present, and future of photoredox catalysis Source: Nature Reviews Chemistry URL: [Link]
-
Title: Continuous-flow chemistry: a discovery and development tool Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Biocatalysis in the pharmaceutical industry: the need for speed Source: Angewandte Chemie International Edition URL: [Link]
Application as a Reagent in Analytical Methods for Biomolecule Detection: A Detailed Guide for Researchers
Authored by: Senior Application Scientist
Introduction: The precise detection and quantification of biomolecules are fundamental to advancements in biomedical research, diagnostics, and drug development. The choice of analytical method and the reagents employed are critical determinants of the sensitivity, specificity, and reliability of these measurements. This guide provides an in-depth exploration of key reagents and their applications in prevalent analytical methods for biomolecule detection, offering both theoretical understanding and practical protocols for laboratory implementation.
Section 1: Immunoassays - The Power of Antibody-Antigen Recognition
Immunoassays leverage the highly specific binding affinity between antibodies and antigens to detect and quantify a wide range of biomolecules, from proteins and hormones to small molecules.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[1] The core principle of ELISA involves the immobilization of an antigen or antibody onto a solid surface and the use of an enzyme-conjugated antibody for detection.
Core Reagents and Their Rationale:
-
Capture Antibody: A high-affinity antibody specific to the target biomolecule is coated onto the microplate wells. This initial step ensures the selective capture of the analyte from a complex sample mixture.[2]
-
Blocking Buffer: Solutions containing proteins like bovine serum albumin (BSA) or milk are used to block unoccupied sites on the microplate. This is a critical step to prevent non-specific binding of detection antibodies, thereby reducing background noise and improving the signal-to-noise ratio.[2]
-
Detection Antibody: This antibody is also specific for the target analyte but binds to a different epitope than the capture antibody in a sandwich ELISA format. It is often biotinylated to facilitate signal amplification.
-
Enzyme Conjugate: An enzyme, most commonly Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), is conjugated to a molecule that will bind the detection antibody. A popular high-affinity system is the use of streptavidin conjugated to HRP, which binds to a biotinylated detection antibody.[3][4] Streptavidin's high affinity for biotin (Kd = 10⁻¹⁵ M) ensures a stable and robust detection complex.[3]
-
Substrate: The enzyme catalyzes a reaction with a specific substrate to produce a detectable signal. For HRP, common chromogenic substrates include 3,3',5,5'-tetramethylbenzidine (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[5][6] TMB is highly sensitive and produces a blue color that turns yellow upon the addition of a stop solution, which can be quantified spectrophotometrically.[7][8]
Experimental Workflow: Sandwich ELISA
Caption: Workflow for a typical Sandwich ELISA protocol.[9]
Detailed Protocol: Sandwich ELISA for Protein Quantification [1][2][9]
-
Coating: Dilute the capture antibody to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer).[2] Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[2]
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples (diluted in sample buffer) to the appropriate wells. Incubate for 2.5 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody, diluted to the optimal concentration in sample buffer, to each well.[9] Incubate for 1 hour at room temperature with shaking.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.[9] Incubate for 45 minutes at room temperature with shaking.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well.[7][9] Incubate for 10-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 1N HCl or 1M H₂SO₄) to each well.[2][7] The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Quantitative Data Summary: ELISA Substrates for HRP
| Substrate | Detection Limit | Primary Ab Dilution | Secondary Ab Dilution |
| ABTS | 2.5 ng/mL | 1:1,000 | 1:5,000 - 1:50,000 |
| OPD | 70 pg/mL | 1:1,000 | 1:5,000 - 1:50,000 |
| TMB | 60 pg/mL | - | - |
| Data sourced from G-Biosciences.[6] |
Lateral Flow Immunoassays (LFIA)
Lateral flow assays are paper-based devices for the rapid detection of analytes in a sample.[10][11] They are widely used in point-of-care testing due to their simplicity and speed.[11]
Core Reagents and Their Rationale:
-
Sample Pad: Receives the sample and facilitates its migration to the conjugate pad.[12]
-
Conjugate Pad: Contains antibodies specific to the target analyte, which are conjugated to colored or fluorescent nanoparticles.[12][13] Gold nanoparticles are commonly used due to their strong color, stability, and ease of conjugation.[14][15][16] The size of the gold nanoparticles can influence the sensitivity of the assay.[14]
-
Nitrocellulose Membrane: Contains the test line and control line. The test line has immobilized antibodies that capture the analyte-conjugate complex, while the control line has antibodies that capture excess conjugate to validate the test.[12]
-
Absorbent Pad: Wicks away excess fluid, ensuring a consistent flow rate across the membrane.[10][12]
Experimental Workflow: Sandwich LFIA
Caption: Principle of a sandwich-based lateral flow immunoassay.[10][12]
Section 2: Nucleic Acid Amplification and Detection
Methods for detecting specific nucleic acid sequences are crucial in diagnostics, genetics, and molecular biology research.
Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)
PCR is a technique used to amplify a specific segment of DNA, creating millions of copies from a small starting amount.[17][18][19][20] qPCR, or real-time PCR, allows for the quantification of the amplified DNA in real-time.[17][21]
Core Reagents and Their Rationale:
-
DNA Template: The DNA sample containing the target sequence to be amplified.
-
Primers: Short, single-stranded DNA sequences that are complementary to the ends of the target sequence. They provide the starting point for DNA synthesis.[19]
-
DNA Polymerase: A thermostable enzyme, such as Taq polymerase, that synthesizes new DNA strands.[19] The use of a heat-stable polymerase is essential to withstand the high temperatures of the denaturation step in each cycle.[19]
-
Deoxynucleoside Triphosphates (dNTPs): The building blocks (A, T, C, G) that the DNA polymerase uses to create the new DNA strands.
-
Buffer: Provides the optimal chemical environment for the DNA polymerase activity.
-
Detection Dyes/Probes (for qPCR): Fluorescent dyes like SYBR Green or specific probes like TaqMan probes are used to monitor the amplification in real-time.[17]
Experimental Workflow: PCR
Caption: The three main steps of a single PCR cycle.[19]
Detailed Protocol: Basic PCR
-
Reaction Setup: In a PCR tube, combine the following reagents: DNA template, forward and reverse primers, dNTPs, PCR buffer, and Taq DNA polymerase. The final volume is typically 20-50 µL.
-
Initial Denaturation: Heat the reaction to 95°C for 2-5 minutes to ensure all DNA is single-stranded.
-
Cycling (20-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (temperature is primer-dependent).
-
Extension: 72°C for a duration dependent on the length of the target sequence (approximately 1 minute per kilobase).
-
-
Final Extension: 72°C for 5-10 minutes to ensure all amplified products are fully extended.
-
Hold: The reaction is held at 4°C.
-
Analysis: The amplified DNA can be visualized by agarose gel electrophoresis.[19]
Section 3: Advanced Biomolecule Detection Techniques
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive assay that combines time-resolved fluorometry (TRF) with Förster resonance energy transfer (FRET).[22][23][24] This technique is widely used in drug discovery for studying molecular interactions.[22][23]
Core Principle and Reagents:
TR-FRET assays involve a donor and an acceptor fluorophore.[22][23][24] The donor is typically a lanthanide, such as europium or terbium, which has a long fluorescence lifetime.[23][24] When the donor and acceptor are in close proximity (within the Förster radius, typically 20-90 Å), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[22][24] The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[23][24][25]
Experimental Workflow: TR-FRET for Protein-Protein Interaction
Caption: General workflow of a TR-FRET assay to detect biomolecular interactions.[25]
CRISPR-Based Biosensing
The CRISPR-Cas system, renowned for its gene-editing capabilities, is now being harnessed for highly specific and sensitive biomolecule detection.[26][27][28]
Core Principle and Reagents:
CRISPR-based biosensors utilize the ability of Cas enzymes (like Cas9, Cas12, or Cas13) to recognize specific nucleic acid sequences with the guidance of a guide RNA (gRNA).[29][30] Upon binding to the target sequence, some Cas enzymes exhibit collateral cleavage activity, meaning they non-specifically cleave nearby nucleic acid reporter molecules.[29] This activity can be harnessed to generate a detectable signal.
Experimental Workflow: CRISPR-Cas12a for DNA Detection
Caption: Mechanism of a CRISPR-Cas12a-based biosensor for DNA detection.[29]
Section 4: Biotinylation Reagents for Labeling and Detection
Biotinylation, the process of attaching biotin to a molecule, is a widely used technique in biomolecule detection and purification.[31] The strong and specific interaction between biotin and avidin/streptavidin is exploited for signal amplification and affinity capture.[31][32]
Types of Biotinylation Reagents:
Biotinylation reagents are available with different reactive groups to target specific functional groups on biomolecules:[31][32]
-
NHS esters: React with primary amines (-NH₂).
-
Maleimides: React with sulfhydryl groups (-SH).
-
Hydrazides: React with carbonyls (aldehydes and ketones).
The choice of reagent depends on the available functional groups on the target molecule and the desired labeling site.[33] The solubility and spacer arm length of the biotinylation reagent are also important considerations.[33]
Protocol: Biotinylation of an Antibody
-
Prepare the Antibody: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare the Biotinylation Reagent: Dissolve the NHS-ester biotin reagent in an organic solvent like DMSO.
-
Reaction: Add the biotinylation reagent to the antibody solution at a specific molar ratio. Incubate for 30-60 minutes at room temperature.
-
Quenching: Add a quenching buffer (e.g., Tris or glycine) to stop the reaction by consuming excess biotinylation reagent.
-
Purification: Remove excess and unreacted biotin using a desalting column or dialysis.
Conclusion
The selection of appropriate reagents is paramount for the success of any analytical method for biomolecule detection. A thorough understanding of the underlying principles of these techniques, from the well-established ELISA and PCR to the cutting-edge TR-FRET and CRISPR-based biosensors, empowers researchers to design and execute robust and reliable experiments. This guide serves as a foundational resource for scientists and drug development professionals, providing both the theoretical knowledge and practical protocols necessary to advance their research.
References
- Lateral Flow Assays: Principles, Designs and Reagents - Leinco Technologies. (n.d.).
- Gold Nanoparticles for Lateral Flow Assays - NanoHybrids. (n.d.).
- Time-resolved fluorescence energy transfer - Wikipedia. (n.d.).
- Powerful CRISPR-Based Biosensing Techniques and Their Integration With Microfluidic Platforms - Frontiers. (n.d.).
- Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics. (n.d.).
- Biotin Labeling Reagents | Biocompare. (n.d.).
- CRISPR-Based Biosensing Strategies: Technical Development and Application Prospects. (2023). Annual Review of Analytical Chemistry.
- Development of Lateral Flow Assays using Gold Nanoparticles and Nanoshells. (2021). nanoComposix.
- Streptavidin-HRP - GenScript. (n.d.).
- A Review of PCR, Principle, and Its Applications. (2023). Journal of Advanced Zoology.
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. (n.d.).
- TR-FRET Assay Principle - Poly-Dtech. (n.d.).
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An Introduction - Columbia Biosciences. (n.d.).
- PCR & qPCR Reagents You Can Count On - Bio-Rad. (n.d.).
- Protein Biotinylation Kit - Attogene. (n.d.).
- ELISA substrate: TMB for HRP - Mabtech. (n.d.).
- TMB Peroxidase (HRP) ELISA Substrate - Antibody Research Corporation. (n.d.).
- Direct Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Bioarray. (n.d.).
- An Introduction to Horseradish Peroxidase (HRP) and Its Applications - Sigma-Aldrich. (n.d.).
- Streptavidin HRP Conjugate (ELISA Grade) - ImmunoReagents. (n.d.).
- TR-FRET - Agilent. (n.d.).
- Principles and applications of polymerase chain reaction in medical diagnostic fields: a review - NIH. (n.d.).
- HRP-Streptavidin (1:1) conjugate - CellMosaic. (n.d.).
- Gold Nanoparticle-Mediated Lateral Flow Assays for Detection of Host Antibodies and COVID-19 Proteins - PMC - NIH. (2022).
- Biotinylation | Thermo Fisher Scientific - US. (n.d.).
- ELISA Protocols - Sigma-Aldrich. (n.d.).
- Special Issue : Application of CRISPR Cas Systems for Biosensing - MDPI. (n.d.).
- Real-Time PCR Reagents and Kits | Thermo Fisher Scientific - US. (n.d.).
- Biotinylation Reagents - Sigma-Aldrich. (n.d.).
- Polymerase Chain Reaction (PCR): Principle, Enzymes, Steps, Types, Uses - Microbe Notes. (2025).
- PCR & qPCR Reagents | BioChain Institute Inc. (n.d.).
- qPCR Reagents | Agilent. (n.d.).
- Guide to enzyme substrates for ELISA - Fisher Scientific. (n.d.).
- Real Time Quantitative PCR Reagents For Sale | US - Quantabio. (n.d.).
- ELISA Substrates: A Selection Guide - G-Biosciences. (2016).
- Application of CRISPR-Based Biosensors in Analytical Chemistry | Request PDF. (2025).
- Lateral Flow Immunoassay Basics - Jackson ImmunoResearch. (n.d.).
- HOOK™ Biotin Labeling - G-Biosciences. (n.d.).
- Polymerase chain reaction - Wikipedia. (n.d.).
- Polymerase Chain Reaction (PCR)- Principle, Procedure, Types, Applications and Animation - Microbiology Info.com. (2022).
- Uses of CRISPR/Cas Biosensing Systems - News-Medical.Net. (2019).
- ELISA Protocol - Assay Biotechnology Inc. (n.d.).
- LFA Design: Mastering the Art of Choosing Gold - Abingdon Health. (2023).
- Development of Gold-Nanoparticle-Based Lateral Flow Immunoassays for Rapid Detection of TB ESAT-6 and CFP-10 - MDPI. (n.d.).
- Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols - Assay Genie. (n.d.).
- HRP-Streptavidin Conjugate. (n.d.).
- Streptavidin-HRP Conjugate - Biopanda Diagnostics. (n.d.).
- Lateral flow assays - PMC - NIH. (n.d.).
- Lateral flow test - Wikipedia. (n.d.).
- Guide to Lateral Flow Immunoassays. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-(1-aminoethyl)phenol
Welcome to the technical support center for the synthesis of (R)-4-(1-aminoethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve both chemical yield and optical purity. As a crucial chiral intermediate in the pharmaceutical industry, mastering its synthesis is key to efficient drug development pipelines.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your lab. We will explore the primary synthetic strategies and delve into specific, field-tested solutions for challenges you may encounter.
Core Synthetic Strategies: A Decision Guide
The synthesis of a single enantiomer like this compound requires a strategy that introduces chirality. Broadly, this can be accomplished in two ways:
-
Direct Asymmetric Synthesis: Introducing the chiral center in a single, stereocontrolled step, most commonly via asymmetric reductive amination of a prochiral ketone.
-
Racemic Synthesis & Chiral Resolution: Synthesizing the racemic mixture of 4-(1-aminoethyl)phenol and then separating the desired (R)-enantiomer from the unwanted (S)-enantiomer.
The choice between these pathways depends on available resources, catalyst/enzyme accessibility, and desired throughput. The following flowchart outlines the decision-making process.
Caption: Fig 1. Strategic Decision Workflow
Troubleshooting Guide & FAQs
This section is structured as a series of questions you might ask during your experiment, followed by detailed, evidence-based answers.
Part A: Asymmetric Reductive Amination
This "one-pot" method is elegant but sensitive to reaction conditions. The typical starting material is 4-hydroxyacetophenone, which is reacted with an amine source (like ammonia or ammonium salts) and reduced in the presence of a chiral catalyst.[2][3]
Question 1: My reductive amination has stalled or shows very low conversion. What are the most likely causes?
This is the most common issue, and it almost always points to a problem with the formation of the critical imine intermediate before the reduction step.
-
Causality: Reductive amination is a two-step, in-situ process: (1) nucleophilic attack of the amine on the ketone to form a hemiaminal, followed by dehydration to an imine, and (2) reduction of the imine to the amine. The dehydration step is reversible and often the rate-limiting step. If the imine concentration is low, the overall reaction rate will be negligible.[4]
-
Troubleshooting Steps:
-
Water Scavenging is Critical: The dehydration to form the imine produces water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.
-
Action: Add a dehydrating agent to the reaction. Activated 3Å or 4Å molecular sieves are excellent choices.[5]
-
-
Verify Your pH: Imine formation is acid-catalyzed, but the subsequent reduction is not. The optimal pH is typically mildly acidic (pH 4-5).[4]
-
Too Acidic (pH < 4): The amine source will be fully protonated (NH₄⁺), making it non-nucleophilic.
-
Too Basic (pH > 6): The acid catalysis required for dehydration of the hemiaminal intermediate is insufficient.
-
Action: If using ammonium salts, consider adding a catalytic amount of a weak acid like acetic acid. Monitor the pH of your reaction mixture.[5]
-
-
Confirm Imine Formation: Before concluding the reduction is failing, confirm the imine is present.
-
Action: In a test reaction, run the protocol without the reducing agent for a few hours. Attempt to monitor the formation of the imine by ¹H NMR (look for characteristic shifts of the aromatic protons adjacent to the C=N group) or by LC-MS.[5]
-
-
Caption: Fig 2. Troubleshooting Low Conversion in Reductive Amination
Question 2: I'm observing the formation of the corresponding alcohol (4-(1-hydroxyethyl)phenol) as a major byproduct. Why is this happening?
This is a classic selectivity problem, indicating your reducing agent is reducing the starting ketone faster than it reduces the imine intermediate.
-
Causality: Common hydride reagents like sodium borohydride (NaBH₄) are capable of reducing both ketones and imines. If the imine concentration is low or the ketone is particularly reactive, competitive reduction will occur, lowering your yield.[4]
-
Troubleshooting Steps:
-
Switch to an Imine-Selective Reducing Agent: Use a reagent that is less reactive towards ketones but still effectively reduces imines.
-
Procedural Modification: If you must use NaBH₄, allow sufficient time for the imine to form before adding the reductant.
-
Action: Stir the ketone, amine source, and any catalysts (acid, etc.) for 1-2 hours at the reaction temperature before introducing the NaBH₄. This maximizes the concentration of the target imine before the non-selective reductant is added.[4]
-
-
| Reagent | Chemical Formula | Typical Use Case | Pros | Cons |
| Sodium Borohydride | NaBH₄ | General reductions | Inexpensive, powerful | Can reduce starting ketone , leading to byproducts[4] |
| Sodium Cyanoborohydride | NaBH₃CN | One-pot reductive aminations | Selective for imines over ketones at pH 4-6[6] | Toxic (HCN gas release at pH < 4) |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | One-pot reductive aminations | Selective for imines , non-toxic, effective | More expensive, can be moisture-sensitive |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ru) | Asymmetric or general reductions | High efficiency, atom economical | Requires specialized pressure equipment |
Part B: Chiral Resolution of Racemic 4-(1-aminoethyl)phenol
This classical approach involves synthesizing the racemic amine and then separating the enantiomers. The most common method is diastereomeric salt crystallization.[7]
Question 3: I've added my chiral resolving agent, but no salt is crystallizing, or I'm getting an oil. What can I do?
Crystallization is a thermodynamically and kinetically controlled process. Failure to crystallize means the conditions are not right to form a stable, ordered crystal lattice.
-
Causality: The solubility of the diastereomeric salt in the chosen solvent is too high. For crystallization to occur, the solution must be supersaturated with the desired diastereomer while the other diastereomer remains dissolved.
-
Troubleshooting Steps:
-
Solvent Screening is Key: The choice of solvent is the most critical parameter. There is no universal solvent; it must be determined empirically.
-
Action: Set up small-scale screening experiments. Dissolve your racemic amine and resolving agent in a range of solvents (e.t., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures. Observe which conditions yield a crystalline solid upon cooling or slow evaporation.
-
-
Vary the Concentration: If the solution is too dilute, it will never become supersaturated.
-
Action: Try a more concentrated solution. If an oil forms, try slowly adding a less polar "anti-solvent" to induce crystallization.
-
-
Control the Cooling Rate: Crashing a product out of solution by rapid cooling often leads to oils or amorphous solids with poor optical purity.
-
Action: Allow the heated, saturated solution to cool slowly to room temperature, and then gradually cool further in a refrigerator. Avoid placing the hot solution directly into an ice bath.
-
-
Try a Different Resolving Agent: Not all resolving agents will form readily crystallizable salts with your amine.
-
Part C: Enzymatic Kinetic Resolution (EKR) & Dynamic Kinetic Resolution (DKR)
These methods use enzymes (often lipases) to selectively acylate one enantiomer, allowing for separation. DKR is a more advanced technique that incorporates a racemization catalyst to convert the unwanted enantiomer back to the starting material, enabling a theoretical yield of 100%.[10][11]
Question 4: My enzymatic resolution stops at low conversion, far below the theoretical 50% for EKR. What's wrong?
This indicates a problem with the enzyme's activity or stability under your reaction conditions.
-
Causality: Enzymes are sensitive catalysts. Their activity can be hampered by product inhibition, non-optimal solvent, temperature, or pH. In EKR of amines, the enzyme selectively acylates one enantiomer (e.g., the S-enantiomer), leaving the desired R-enantiomer unreacted. If the reaction stops prematurely, the enzyme has likely been inhibited or deactivated.[12]
-
Troubleshooting Steps:
-
Check for Product Inhibition: The acylated amine product or the byproduct from the acyl donor can inhibit the enzyme.
-
Action: Ensure efficient stirring to prevent localized high concentrations of products around the immobilized enzyme beads. If possible, use a system where the product is removed as it's formed.
-
-
Optimize the Acyl Donor: The choice of acyl donor is critical.
-
Action: Simple acyl donors like ethyl acetate are often effective and can also serve as the solvent.[10] Screen different donors if yields are low.
-
-
Ensure Anhydrous Conditions: Lipases require a small amount of water for activity, but excess water can lead to unwanted hydrolysis of the acyl donor or product.
-
Action: Use dry solvents and consider adding molecular sieves to maintain a consistent, low water content.
-
-
Verify Enzyme Compatibility: Ensure the chosen enzyme (e.g., Novozym 435) is suitable for resolving primary amines under your conditions.[13]
-
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 4-Hydroxyacetophenone
This protocol is a generalized starting point based on modern catalytic systems.[2][3] Optimization of catalyst, ligand, temperature, and pressure is essential.
-
Reactor Setup: To a dried, inert-atmosphere reaction vessel, add 4-hydroxyacetophenone (1.0 eq).
-
Catalyst Preparation: In a separate vial under inert atmosphere, add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral phosphine ligand (e.g., C3-TunePhos) in an appropriate solvent like methanol. Stir for 15-30 minutes to form the pre-catalyst.
-
Reaction Assembly: Add ammonium acetate (approx. 10 eq) and the solvent (e.g., methanol) to the main reaction vessel.
-
Initiation: Transfer the pre-catalyst solution to the main vessel.
-
Hydrogenation: Seal the reactor, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 20-50 bar H₂).
-
Reaction: Heat the mixture to the target temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via chiral HPLC or GC.
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the H₂ pressure, and filter the catalyst. The product can be isolated from the filtrate after solvent removal and standard acid-base extraction.
Protocol 2: Diastereomeric Salt Resolution of Racemic 4-(1-aminoethyl)phenol
This protocol outlines the classical resolution method.[7] The key to success is the empirical selection of the resolving agent and solvent.
-
Dissolution: In a flask, dissolve racemic 4-(1-aminoethyl)phenol (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Resolving Agent Addition: In a separate flask, dissolve the chiral resolving agent (e.g., O,O'-Di-p-toluoyl-L-tartaric acid, 0.5 eq) in the same hot solvent.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Let the flask stand undisturbed for several hours or overnight in a refrigerator.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Dry the salt and determine its optical purity by liberating a small sample (see step 7) and analyzing via chiral HPLC.
-
Liberation of Free Amine: Suspend the purified salt in water and add a base (e.g., 2M NaOH solution) until the pH is >11. Extract the free this compound into an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the final product.
References
-
MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
PubMed. (2017). Hydroxylation of 4-hydroxyphenylethylamine derivatives by R263 variants of the oxygenase component of p-hydroxyphenylacetate-3-hydroxylase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubMed. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Retrieved from [Link]
-
SciSpace. (n.d.). Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lip. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]
- Google Patents. (n.d.). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-(1-Aminoethyl)phenol. Retrieved from [Link]
- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
PubMed. (n.d.). A study of the formation of fluorescent derivatives of 4-hydroxyphenethylamine (tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and related compounds by reaction with hydrazine in the presence of nitrous acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments in Optical Resolution. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.
-
Royal Society of Chemistry. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Retrieved from [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
PubMed. (2004). Enzyme catalysed deracemisation and dynamic kinetic resolution reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic kinetic resolution of ketorolac. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ChemBK. (n.d.). 4-hydroxy phenylethylamine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 9. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 10. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 11. Enzyme catalysed deracemisation and dynamic kinetic resolution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-4-(1-aminoethyl)phenol
An in-depth technical guide by a Senior Application Scientist.
Introduction
(R)-4-(1-aminoethyl)phenol is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various therapeutic agents, including those targeting neurological disorders.[1][2] Its stereochemical configuration is paramount for biological activity, making the isolation of the (R)-enantiomer in high purity a crucial, yet often challenging, step in drug development and manufacturing. The primary purification hurdle is the efficient separation of the desired (R)-enantiomer from its (S)-counterpart and other process-related impurities.
This guide provides practical, in-depth solutions to common challenges encountered during the purification of this compound, drawing from established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of racemic 4-(1-aminoethyl)phenol?
The most common and industrially scalable method is diastereomeric salt crystallization .[3] This process involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[3][4] Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to liberate the pure this compound.
Q2: What are the most common impurities I should be aware of?
Impurities in this compound can be broadly categorized:
-
Stereochemical Impurities: The most significant is the undesired (S)-4-(1-aminoethyl)phenol .
-
Process-Related Impurities: These can include unreacted starting materials from the synthesis of the racemic mixture.
-
Degradation Products: 4-Aminophenol (PAP) is a known degradation product that can arise during synthesis or storage, often causing discoloration.[5] Its presence is strictly regulated in final drug products due to potential toxicity.[5]
Q3: How is the enantiomeric excess (ee) of the final product typically determined?
Enantiomeric excess (ee), a measure of chiral purity, is critical.[6] While optical rotation can provide an indication, it is not always a reliable measure of purity.[6][7] Modern, more accurate methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying enantiomers. It uses a chiral stationary phase to separate the (R) and (S) forms, allowing for precise determination of their ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals for the two enantiomers will be slightly different (diastereotopic), allowing for their quantification.[8]
Troubleshooting Guide: Diastereomeric Salt Resolution
This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Q4: My diastereomeric salt crystallization has a very low yield. What are the likely causes and how can I fix it?
A low yield of the desired diastereomeric salt is a common issue stemming from several factors related to the system's thermodynamics and kinetics.
Possible Causes & Solutions:
-
Poor Resolving Agent Selection: The difference in solubility between the two diastereomeric salts may be insufficient. The resolving agent must form a salt that crystallizes well and has a significant solubility difference compared to its diastereomeric counterpart.[4]
-
Incorrect Solvent System: The solvent plays a crucial role in mediating the solubility of the salts. A solvent that is too good will prevent crystallization, while one that is too poor may cause both diastereomers to precipitate indiscriminately.
-
Solution: Conduct a systematic solvent screen. Start with common solvents like ethanol, isopropanol, or methanol, and consider solvent/anti-solvent systems. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.[10]
-
-
Suboptimal Stoichiometry: Using an equimolar amount of resolving agent is a common starting point, but not always optimal.
-
Solution: Experiment with the stoichiometry. Sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity and yield of the initial crop of crystals, as it favors the crystallization of the less soluble salt.
-
-
Unfavorable Crystallization Kinetics: Cooling the solution too quickly can lead to spontaneous nucleation of both diastereomers, resulting in a low-purity, low-yield solid.
-
Solution: Employ a controlled cooling profile. Slow cooling allows for the selective crystallization of the less soluble diastereomer. Seeding the supersaturated solution with a few crystals of the desired pure diastereomeric salt can also dramatically improve selectivity and yield.[11]
-
Q5: The enantiomeric excess (ee) of my final product is unacceptably low, even after isolating the diastereomeric salt. What went wrong?
Low enantiomeric excess indicates poor separation of the diastereomers or racemization at a later stage.
Possible Causes & Solutions:
-
Co-precipitation of Diastereomers: This is the most common cause. If the solubilities of the two diastereomeric salts are too similar, the undesired salt will crystallize along with the desired one.
-
Solution A (Recrystallization): The most straightforward approach is to recrystallize the isolated diastereomeric salt. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the final product's ee.[10]
-
Solution B (Digestion/Slurrying): Suspend the impure diastereomeric salt in a solvent where it has partial solubility. Stirring the slurry at a controlled temperature (digestion) can allow the system to reach a more thermodynamically stable state, where the more soluble (undesired) diastereomer dissolves and the less soluble (desired) one remains solid, thus improving purity.[10]
-
-
Racemization during Workup: The liberation of the free amine from the salt requires a pH adjustment. Harsh basic conditions or excessive heat can potentially cause racemization at the chiral center.
-
Solution: Use a mild base (e.g., sodium bicarbonate) for the pH adjustment and perform the extraction at room temperature or below. Promptly extract the liberated free amine into an organic solvent to minimize its exposure to the aqueous base.
-
Q6: I've performed the resolution, but the undesired (S)-enantiomer is the one that crystallizes. How do I proceed?
This is a frustrating but informative result. It simply means that in your chosen solvent/resolving agent system, the diastereomeric salt of the (S)-enantiomer is the less soluble one.
Possible Causes & Solutions:
-
Inherent System Thermodynamics: The crystal lattice energy and solvation energy of the (S)-diastereomer salt are more favorable for crystallization in your current system.
-
Solution A (Switch the Resolving Agent): The most effective solution is to use the opposite enantiomer of your resolving agent. For example, if you used (+)-tartaric acid and the (S)-amine salt crystallized, switching to (-)-tartaric acid will typically make the (R)-amine salt the less soluble one.
-
Solution B (Isolate the Desired Enantiomer from the Mother Liquor): If switching the resolving agent is not feasible, you can proceed by isolating the undesired (S)-salt, then evaporating the mother liquor. The mother liquor is now enriched in the desired (R)-diastereomer. While it will not be pure, this enriched mixture can be subjected to a second resolution step or other purification methods.
-
Solution C (Investigate Ternary Phase Diagrams): For process development, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can provide a complete map of the solid-liquid phase equilibrium.[4][11] This allows for the rational design of the crystallization process to maximize the yield and purity of the desired enantiomer.
-
Q7: My final product is off-color and contains chemical impurities. How can I remove them?
Color and chemical impurities must be removed before the chiral resolution step, as they can interfere with crystallization.
Possible Causes & Solutions:
-
Presence of Aromatic Impurities/Degradation Products: Impurities like 4-aminophenol (PAP) can oxidize and form colored species.[5]
-
Solution A (Extractive Workup): Before crystallization, perform a liquid-liquid extraction. By adjusting the pH of the aqueous solution, you can selectively remove acidic or basic impurities. For example, washing the organic solution of your crude racemic amine with a mild acid could remove more basic impurities, while a wash with a mild base could remove acidic ones like residual phenol.[12][13]
-
Solution B (Charcoal Treatment): Activated carbon is highly effective at removing colored impurities. Dissolve the crude material in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite to remove the carbon. Be aware that charcoal can also adsorb some of your product, so use it judiciously.
-
Appendices
Data Presentation
Table 1: Physicochemical Properties of 4-(1-aminoethyl)phenol
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [14] |
| Molecular Weight | 137.18 g/mol | [14] |
| Appearance | White to off-white solid | [2] |
| Storage | Store at 0-8 °C, keep dry and cool | [2][15] |
| pKa (Phenolic OH) | ~10.3 (Estimated) | N/A |
| pKa (Amine NH₂) | ~9.5 (Estimated) | N/A |
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Solvents |
| (L)-(+)-Tartaric Acid | Chiral Acid | Alcohols (Methanol, Ethanol) |
| (D)-(-)-Tartaric Acid | Chiral Acid | Alcohols (Methanol, Ethanol) |
| O,O'-Dibenzoyl-(L)-tartaric acid | Chiral Acid | Alcohols, Acetonitrile |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | Alcohols, Water |
| (S)-(+)-Mandelic Acid | Chiral Acid | Alcohols, Water |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
Disclaimer: This is a representative protocol. Optimal conditions (solvent, temperature, stoichiometry) must be determined experimentally.
-
Salt Formation: Dissolve 1.0 equivalent of racemic 4-(1-aminoethyl)phenol in a minimal amount of a suitable heated solvent (e.g., ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (L)-(+)-Tartaric Acid) in the same solvent, also with heating.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. If no precipitate forms, allow the solution to cool slowly to room temperature. If necessary, cool further in an ice bath or refrigerator. Seeding with a few crystals of the desired salt can initiate crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor.
-
Purity Check (QC): Liberate a small sample of the salt by dissolving it in water, adding a base (e.g., 1M NaOH) to reach pH > 11, and extracting with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by chiral HPLC to determine the enantiomeric excess.
-
Recrystallization (if needed): If the ee is insufficient, dissolve the salt in a minimal amount of hot solvent and repeat the slow cooling and isolation steps until the desired ee is achieved.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH or NaHCO₃) until the pH is > 11.
-
Extraction: Extract the liberated this compound into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Final Product Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Diagram 1: General Workflow for Chiral Resolution by Diastereomeric Salt Crystallization
Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.
References
-
This compound. Chem-Impex. [Link]
- WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
(S)-4-(1-Aminoethyl)Phenol. Chem-Impex. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
4-(1-Aminoethyl)phenol. PubChem, NIH. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
- RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
-
Enantiomeric excess. Wikipedia. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC, NIH. [Link]
- US4870209A - Process for purifying crude 4-aminophenol.
-
Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE - Proceedings. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Direct Crystallization of Enantiomers and Dissociable Diastereomers. Request PDF, ResearchGate. [Link]
-
The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. PMC, NIH. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
-
HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog, Royal Society of Chemistry. [Link]
-
related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]
-
Pharmaceutical Impurities: An Overview. ResearchGate. [Link]
-
Process for the purification of p-aminophenol - Patent US-4440954-A. PubChem. [Link]
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC, NIH. [Link]
-
Process for the purification of p-aminophenol - European Patent Office - EP 0041837 A1. Googleapis.com. [Link]
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- 5. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
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- 8. blogs.rsc.org [blogs.rsc.org]
- 9. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE [proceedings.aiche.org]
- 12. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
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- 15. chemscene.com [chemscene.com]
troubleshooting common side reactions in (R)-4-(1-aminoethyl)phenol synthesis
Technical Support Center: Synthesis of (R)-4-(1-aminoethyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance for common side reactions and challenges encountered during the synthesis of this critical chiral building block. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested solutions to help you optimize your reaction outcomes.
This compound is a valuable intermediate in the pharmaceutical industry, notably for its role in the synthesis of various bioactive molecules.[1] Its stereospecific synthesis is paramount, as different enantiomers can exhibit vastly different pharmacological activities.[2] This guide will address the most prevalent issues in its synthesis, primarily focusing on the widely used reductive amination of 4-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges?
The most prevalent method is the asymmetric reductive amination of 4-hydroxyacetophenone. This process typically involves two key steps: the formation of a chiral imine intermediate, followed by its reduction to the desired chiral amine.[3][4] While effective, this route is susceptible to several side reactions that can impact yield and enantiomeric purity. The primary challenges include:
-
Racemization: Loss of stereochemical integrity, leading to a mixture of (R) and (S) enantiomers.
-
Over-alkylation: Formation of secondary and tertiary amine byproducts.[4][5]
-
Incomplete Reaction: Unreacted starting materials remaining in the final product mixture.
-
Byproduct Formation: Generation of undesired molecules through competing reaction pathways.
The subsequent sections of this guide will provide detailed troubleshooting for each of these challenges.
Q2: Why is controlling the pH crucial during the imine formation step?
The formation of the imine from 4-hydroxyacetophenone and a chiral amine source is an acid-catalyzed process.[3][6] However, the pH must be carefully controlled. The rate of imine formation is generally optimal around a pH of 5.[6]
-
At low pH (highly acidic): The amine nucleophile becomes protonated, rendering it non-nucleophilic and hindering its attack on the carbonyl carbon.
-
At high pH (basic): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is a critical step in imine formation.[6]
Therefore, maintaining a mildly acidic environment is essential for maximizing the rate of imine formation while minimizing side reactions.
Troubleshooting Common Side Reactions
Issue 1: Loss of Enantiomeric Purity (Racemization)
Symptom: Your final product shows a lower than expected enantiomeric excess (e.e.), indicating the presence of the undesired (S)-enantiomer.
Root Cause Analysis: Racemization can occur at different stages of the synthesis and is often temperature-dependent.[2][7] The imine intermediate is prochiral and can undergo racemization before the reduction step, especially under harsh conditions. Racemization is a significant concern in drug development as the different enantiomers of a chiral drug can have different biological activities, potentially leading to reduced efficacy or adverse effects.[8]
Troubleshooting Protocol:
-
Temperature Control:
-
Imine Formation: Conduct the imine formation at or below room temperature to minimize the rate of racemization of the imine intermediate.
-
Reduction: Perform the reduction at low temperatures (e.g., 0 °C to -20 °C) to ensure the stereoselective reduction of the desired imine conformation.
-
-
Choice of Reducing Agent:
-
Asymmetric Hydrogenation:
Workflow for Minimizing Racemization:
Caption: Troubleshooting workflow for addressing racemization.
Issue 2: Formation of Over-alkylation Byproducts
Symptom: Your crude product analysis (e.g., by LC-MS or NMR) shows the presence of secondary and/or tertiary amines.
Root Cause Analysis: Over-alkylation occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the ketone, leading to the formation of a secondary amine, which can then react further to form a tertiary amine.[4][5] This is a common issue in reductive amination reactions.[5]
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Use a slight excess of the amine source relative to the ketone. This helps to ensure that the ketone is fully consumed in the formation of the primary imine.
-
-
Reaction Conditions:
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular over-alkylation reaction.
-
pH Control: Maintaining the optimal pH for imine formation can help to drive the initial reaction to completion, leaving less unreacted ketone available for side reactions.
-
-
Stepwise Procedure:
-
A stepwise approach, where the imine is formed first and then the reducing agent is added, can sometimes give better control over the reaction.[11]
-
Quantitative Data Summary:
| Parameter | Recommendation for Minimizing Over-alkylation | Rationale |
| Amine:Ketone Ratio | 1.1 : 1 to 1.5 : 1 | Drives the reaction towards the desired primary imine formation. |
| Concentration | 0.1 M - 0.5 M | Reduces the frequency of intermolecular collisions leading to over-alkylation. |
| pH | ~5 | Optimizes the rate of primary imine formation.[6] |
Issue 3: Incomplete Reaction and Purification Challenges
Symptom: Significant amounts of 4-hydroxyacetophenone remain in the reaction mixture, and purification of the final product is difficult.
Root Cause Analysis: Incomplete conversion can be due to several factors, including insufficient reaction time, improper temperature, or deactivation of the catalyst (if used). The presence of unreacted starting materials and various byproducts complicates the purification process.[12] Phenolic compounds can be challenging to purify due to their polarity and potential for oxidation.[13]
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting ketone before work-up.
-
-
Purification Strategy:
-
Extraction: An initial acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the purified amine.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Chromatography: For challenging separations, column chromatography on silica gel can be employed. A solvent system containing a small amount of a basic modifier like triethylamine can help to prevent tailing of the amine product on the silica gel.[14]
-
Experimental Protocol: Acid-Base Extraction
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with 1M HCl (aq). The desired amine will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH of ~9.5 with a base like NaOH or Na₂CO₃.[15]
-
Extract the aqueous layer multiple times with an organic solvent to recover the purified amine product.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Logical Relationship of Purification Steps:
Caption: Decision tree for the purification of this compound.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
The Journal of Organic Chemistry. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. [Link]
-
PubChem. (n.d.). Process for the purification of p-aminophenol. Patent US-4440954-A. [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
-
ACS Catalysis. (n.d.). Imine Reductases and Reductive Aminases in Organic Synthesis. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]
-
RSC Publishing. (n.d.). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. (2020, September 3). [Link]
-
ResearchGate. (2019, March 18). The problem of racemization in drug discovery and tools to predict it. [Link]
-
National Institutes of Health. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. [Link]
-
Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 10. Amine synthesis by imine reduction [organic-chemistry.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 13. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. teledynelabs.com [teledynelabs.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Conditions for (R)-4-(1-aminoethyl)phenol Synthesis
Welcome to the technical support center for the synthesis of (R)-4-(1-aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical chiral intermediate. This compound is a versatile building block, notably used in the synthesis of various bioactive molecules and pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs)[1]. Achieving high yield, purity, and enantioselectivity is paramount for its successful application. This resource provides in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly through the common route of reductive amination of 4-hydroxyphenylacetone.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Corrective Actions:
-
Incomplete Imine Formation: The initial condensation of 4-hydroxyphenylacetone with the amine source (e.g., ammonia or an ammonium salt) to form the imine is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the equilibrium towards imine formation.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Solution: For reductive amination, milder reducing agents that selectively reduce the imine over the ketone are preferred to minimize side product formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice due to its high selectivity[2]. If using sodium cyanoborohydride (NaBH₃CN), ensure the pH is slightly acidic to favor iminium ion reduction[2]. Always use freshly opened or properly stored reducing agents to ensure their reactivity.
-
-
Incorrect Stoichiometry or Reaction Time: Insufficient reagents or reaction time will lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. You may need to increase the equivalents of the amine source or the reducing agent, but be mindful that excess amine can lead to the formation of secondary amines.
-
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I am observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?
Impurity formation is a common issue that complicates purification and reduces the overall yield of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 4-(2-hydroxypropyl)phenol | Direct reduction of the starting ketone, 4-hydroxyphenylacetone. This is more prevalent with strong, non-selective reducing agents. | Use a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN[2]. Ensure reaction conditions favor imine formation before adding the reducing agent. |
| Secondary and Tertiary Amines | The desired primary amine product can react further with the starting ketone to form di- and tri-alkylated products. | Use a larger excess of the ammonia source relative to the ketone to favor the formation of the primary amine. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Increase reaction time, cautiously increase the temperature to avoid degradation, or adjust the stoichiometry of the reagents. Monitor the reaction to completion via TLC or LC-MS[2]. |
Question 3: My product has low enantiomeric excess (ee). How can I improve the stereoselectivity of the reaction?
Achieving high enantioselectivity is crucial for the synthesis of chiral compounds like this compound.
Strategies for Enhancing Enantioselectivity:
-
Chiral Auxiliary-Mediated Synthesis: This classic approach involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
-
Asymmetric Catalysis:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: The hydrogenation of a prochiral imine using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) with chiral phosphine ligands can provide high enantioselectivity[3]. The development of N-alkyl ketimine hydrogenation has been challenging due to catalyst deactivation by the basic amine product, but recent advancements have shown promise[3].
-
Biocatalysis (Enzymatic Reductive Amination): The use of enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) can offer excellent stereoselectivity and operate under mild, environmentally friendly conditions[2]. Transaminases (ATAs) are another powerful biocatalytic tool for producing chiral amines from prochiral ketones[4][5].
-
Logical Flow for Enantioselective Synthesis Strategy:
Caption: Key strategies for achieving high enantioselectivity.
Question 4: What are the recommended methods for purifying the final product and for determining enantiomeric excess?
Proper purification and accurate determination of enantiomeric excess are critical final steps.
Purification Methods:
-
Acid-Base Extraction: As an amine, this compound can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous acid. The aqueous layer, now containing the protonated amine, can be washed with fresh organic solvent to remove neutral impurities. Basification of the aqueous layer will then precipitate the purified amine, which can be extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification. For the hydrochloride salt, this is a common approach[6].
-
Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide can be effective for eluting the amine.
Determination of Enantiomeric Excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.
-
Chiral Gas Chromatography (GC): If the compound is volatile or can be derivatized to be volatile, chiral GC can also be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: The addition of a chiral shift reagent can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for the determination of their ratio.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to screen when optimizing the synthesis of this compound?
A: A systematic screening of reaction parameters is essential for optimization[7]. Key parameters include:
-
Solvent: The choice of solvent can significantly impact reaction rates and equilibria.
-
Catalyst: For asymmetric syntheses, screening different chiral catalysts and ligands is crucial.
-
Temperature: Temperature affects reaction kinetics and can influence selectivity.
-
Concentration: Reaction concentration can impact reaction rates and, in some cases, lead to the formation of intermolecular side products at high concentrations[8].
-
pH: For reactions in aqueous or protic solvents, pH can be a critical parameter, especially for imine formation and the activity of certain reducing agents.
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A: Yes, standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent can release toxic hydrogen cyanide gas upon contact with strong acids. Reactions should be performed in a well-ventilated fume hood, and the workup should be done carefully to avoid acidification of cyanide-containing waste.
-
Phenolic Compounds: Phenols can be corrosive and are readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and use proper grounding techniques when transferring large volumes.
Q3: Can I use a different starting material instead of 4-hydroxyphenylacetone?
A: Yes, other synthetic routes are available. For instance, one could start from 4-acetylphenol and perform an asymmetric reduction of the ketone to the corresponding alcohol, followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry. However, the reductive amination of 4-hydroxyphenylacetone is a common and relatively direct approach.
Q4: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H, N-H, aromatic C-H)[9].
-
HPLC or GC: To assess purity.
-
Chiral HPLC: To determine enantiomeric excess.
-
Melting Point: For solid compounds, comparison to the literature value can indicate purity.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 4-Hydroxyphenylacetone
-
To a solution of 4-hydroxyphenylacetone (1.0 eq) in an appropriate anhydrous solvent (e.g., methanol, dichloromethane) is added an ammonium source (e.g., ammonium acetate, 5-10 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The use of molecular sieves is recommended to remove water.
-
The reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified using one of the methods described above.
Protocol 2: Purification of this compound via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x volume of organic solvent).
-
Combine the aqueous extracts and wash with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the pH is >10.
-
Extract the precipitated free amine into an organic solvent (e.g., dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
MDPI. (2018). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 16(11), 449. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
MDPI. (2018). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 16(11), 449. [Link]
-
PubMed. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Applied Microbiology and Biotechnology, 102(20), 8597-8613. [Link]
-
Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]
-
PubMed. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Applied Microbiology and Biotechnology, 102(20), 8597-8613. [Link]
-
Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]
-
Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis Excellence Hub: A Technical Support Center for Resolving Enantiomeric Excess Issues
Welcome to the Chiral Synthesis Excellence Hub, your dedicated resource for navigating the complexities of asymmetric synthesis. As a Senior Application Scientist, I've designed this center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on resolving challenges related to enantiomeric excess (ee). This guide is structured to offer immediate answers through our FAQs and detailed, actionable solutions in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial?
Enantiomeric excess is a measure of the purity of a chiral substance. It indicates how much more of one enantiomer is present compared to the other in a mixture.[1] It is calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
A racemic mixture, which has a 50:50 ratio of enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[1] In drug development, achieving high ee is critical because different enantiomers of a drug can have vastly different pharmacological effects. One enantiomer may be therapeutic while the other could be inactive or even harmful.[2]
Q2: How is enantiomeric excess experimentally determined?
The most common and reliable methods for determining ee include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[3][4]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and employs a chiral stationary phase.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can create distinct signals for each enantiomer, enabling their ratio to be determined.[3]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid ee determination, especially in high-throughput screening, by measuring the differential absorption of left and right circularly polarized light.[5][6]
Q3: What are the primary causes of low enantiomeric excess in my reaction?
Low ee can stem from several factors, broadly categorized as issues with the catalyst, reagents, reaction conditions, or the substrate itself.[3][7] Key culprits include:
-
Catalyst Deactivation or Impurity: The chiral catalyst may be impure, improperly activated, or may degrade during the reaction.[3][7]
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly influence enantioselectivity.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction, thereby affecting the ee.[8]
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring alongside the desired asymmetric transformation, lowering the overall ee.[7]
In-Depth Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (ee)
A lower-than-expected ee is a frequent challenge in chiral synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
Caption: A decision tree for troubleshooting low enantiomeric excess.
-
Verify the Analytical Method: Before optimizing the reaction, ensure your ee measurement is accurate. Poor resolution in chiral HPLC can lead to erroneous ee values.[4]
-
Action: Re-evaluate your chiral HPLC or GC method. Optimize the mobile phase, flow rate, and temperature to achieve baseline separation of the enantiomers.[4]
-
-
Evaluate Reaction Conditions:
-
Temperature: Enantioselectivity is often highly temperature-dependent.[9][10] Lowering the temperature generally increases selectivity, as it magnifies the small energy difference between the diastereomeric transition states. However, in some cases, an optimal temperature exists above which catalyst decomposition or side reactions occur, and below which the reaction rate is too slow.[10]
-
Action: Perform a temperature screen (e.g., -20 °C, 0 °C, room temperature).
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[8]
-
Action: Screen a range of solvents with varying polarities and coordinating abilities.
-
-
-
Examine the Catalyst and Reagents:
-
Catalyst Purity and Activity: Impurities can act as poisons, and improper activation can lead to a less effective catalyst.[3][7] Catalyst degradation can also occur during the reaction.[11]
-
Action: Use a freshly opened or purified catalyst. Ensure activation procedures are followed meticulously. Consider using a higher catalyst loading to see if ee improves.
-
-
Reagent and Substrate Purity: Impurities in the substrate or other reagents can compete with the desired reaction or inhibit the catalyst.[7]
-
Action: Purify the substrate and all reagents before use. Ensure strictly anhydrous conditions if the catalyst is water-sensitive.[7]
-
-
-
Investigate Potential Racemization: The product may be forming with high ee but then racemizing under the reaction or workup conditions.[3]
-
Action: Take aliquots from the reaction at different time points and analyze the ee. If the ee decreases over time, this suggests product racemization. If racemization is occurring, consider modifying the workup procedure or running the reaction for a shorter duration.
-
Guide 2: Poor Reproducibility of Enantiomeric Excess
Inconsistent ee results between batches can be a significant hurdle in scaling up a synthesis. This guide will help you identify and address the root causes of poor reproducibility.
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Reagent Quality | Variations in the purity of starting materials, solvents, or catalysts between batches. | Source all reagents from a single, reliable supplier. Re-purify all reagents before use. |
| Atmospheric Contamination | Sensitivity of the catalyst or reagents to air or moisture. | Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. |
| Temperature Fluctuations | Inconsistent temperature control between experiments. | Use a temperature-controlled reaction vessel (e.g., a cryostat or a temperature-controlled oil bath). |
| Variations in Stirring Rate | Inconsistent mixing can lead to localized concentration gradients. | Use a consistent and vigorous stirring rate for all experiments. |
| Inconsistent Workup Procedure | Variations in the workup can lead to different levels of product racemization or decomposition. | Standardize the workup procedure, including quenching agents, extraction solvents, and purification methods. |
Guide 3: Catalyst Deactivation
Catalyst deactivation leads to a decrease in reaction rate and can also negatively impact enantioselectivity.[11] Understanding the cause of deactivation is key to preventing it.
-
Poisoning: Strong binding of impurities to the active sites of the catalyst.[12]
-
Mitigation: Purify all reagents and solvents. Use a guard column or scavenger resin to remove known poisons from the starting materials.
-
-
Coking: Deposition of carbonaceous material on the catalyst surface.[13]
-
Mitigation: Optimize reaction conditions (temperature, pressure) to minimize coke formation. In some cases, a regeneration procedure involving controlled oxidation can remove coke.[11]
-
-
Thermal Degradation (Sintering): High temperatures can cause the active metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[14]
-
Mitigation: Operate at the lowest effective temperature. Choose a catalyst with a more thermally stable support.
-
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization to Improve Enantiomeric Excess
This protocol outlines a systematic approach to optimizing a chiral synthesis for higher ee.
-
Establish a Baseline: Run the reaction under the initially reported or hypothesized conditions. Carefully determine the yield and ee.
-
Temperature Screening:
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different temperature (e.g., -20 °C, 0 °C, 25 °C, 50 °C).
-
Ensure all other parameters (concentrations, solvent, catalyst loading) are kept constant.
-
Analyze the ee for each reaction to identify the optimal temperature.
-
-
Solvent Screening:
-
Using the optimal temperature from the previous step, set up a series of reactions with different solvents.
-
Choose a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Analyze the ee for each reaction to determine the best solvent.
-
-
Catalyst Loading Optimization:
-
Using the optimal temperature and solvent, vary the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%).
-
Analyze the ee to find the lowest catalyst loading that provides high enantioselectivity.
-
-
Concentration Effects:
-
Investigate the effect of substrate concentration on ee. Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Protocol 2: Troubleshooting Chiral HPLC Analysis
This protocol provides a step-by-step guide to resolving common issues in chiral HPLC analysis.
Caption: A workflow for troubleshooting common chiral HPLC issues.
-
Problem: Poor Resolution of Enantiomers
-
Cause: Inappropriate mobile phase composition or flow rate.[4]
-
Solution:
-
Decrease the flow rate. Slower flow rates often improve resolution in chiral separations.[4]
-
Adjust the mobile phase composition. Systematically vary the ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane).
-
Consider a different chiral stationary phase if optimization of the mobile phase is unsuccessful.[4]
-
-
-
Problem: Peak Tailing
-
Cause: Secondary interactions between the analyte and the stationary phase, or column overload.[4]
-
Solution:
-
Add a small amount of a competing agent to the mobile phase (e.g., a mild acid or base) to block active sites on the stationary phase.
-
Reduce the sample concentration or injection volume to avoid overloading the column.[4]
-
-
-
Problem: Drifting Retention Times
References
- PharmaGuru. (2025, June 17).
- Benchchem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
- Benchchem. (2025, November). troubleshooting guide for HPLC analysis of chiral compounds.
- Benchchem. (2025).
- RSC Publishing. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Accounts of Chemical Research. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Benchchem. (2025). improving enantiomeric excess in asymmetric synthesis.
- SCIREA. (2024, January 16).
- NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). (PDF) Factors Affecting Enantioselectivity: Allosteric Effects.
- NIH. (n.d.).
- Nature. (2025, October 20). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds.
- SCIREA. (2024, January 16).
- ResearchGate. (n.d.). Solvent effect on enantioselectivity.
- RSC Blogs. (2017, March 24).
- Chemistry World. (2011, October 18).
- KTH Royal Institute of Technology. (n.d.).
- Chiralpedia. (2024, September 5).
- ICJS. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods.
- SINOPEC. (2021, December 10).
- ResearchGate. (n.d.).
- NIH. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ACS Publications. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
- ChemCatBio. (n.d.).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- University of Illinois. (n.d.). Asymmetric reactions_synthesis.
- AmmoniaKnowHow. (n.d.).
- Applied Catalysts. (2024, September 9).
- PubMed Central. (n.d.). Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre.
- CAS. (2025, June 19). Catalyst deactivation challenges in FCC and how to prevent them.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- ACS Publications. (n.d.).
- ETH Zurich Research Collection. (2021, July 28).
- Asymmetric-Synthesis. (n.d.).
- Chiralpedia. (2025, April 12). Part 5.
- Slideshare. (n.d.). Asymmetric synthesis notes | PDF.
Sources
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- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longchangchemical.com [longchangchemical.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Navigating the Stability of (R)-4-(1-aminoethyl)phenol
Welcome to the technical support center for (R)-4-(1-aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this versatile chiral amine. As a substituted aminophenol, this compound possesses inherent stability characteristics that necessitate careful consideration to ensure the integrity of your research and development activities. This document provides in-depth troubleshooting advice, scientifically grounded explanations, and practical protocols to mitigate degradation and ensure reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Discoloration and Oxidation Issues
Question 1: My solid this compound, which was initially a white to off-white solid, has developed a pinkish or brownish tint upon storage. What is causing this, and is the material still usable?
Answer:
The observed discoloration is a common indicator of oxidative degradation. Like other 4-aminophenol derivatives, this compound is susceptible to oxidation, particularly in the presence of air (oxygen), light, and trace metal ions.[1] The phenol moiety is readily oxidized to form quinone-imine or benzoquinone-like structures, which are highly colored.[2] The initial pinkish hue can intensify to brown or even black as polymerization of these reactive intermediates occurs.
Causality: The primary driver for this degradation is the electron-rich nature of the phenolic ring, further activated by the amino group, making it susceptible to oxidation. The reaction is often autocatalytic and can be accelerated by elevated temperatures and humidity.
Is it still usable? The usability of the discolored material depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, such as in the synthesis of pharmaceutical active ingredients, the presence of these colored impurities is unacceptable. For less sensitive applications, a preliminary purity check by HPLC is recommended to quantify the remaining active compound and the level of impurities.
Troubleshooting and Prevention:
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from oxygen and light.[1] Recommended storage is at 2-8°C to minimize thermal degradation.[3]
-
Handling: Minimize exposure to atmospheric oxygen during weighing and transfer. If possible, handle the material in a glovebox or under a stream of inert gas.
-
Solvent Choice: When preparing solutions, use freshly deoxygenated solvents. Solvents should be of high purity, as trace metal impurities can catalyze oxidation.
Question 2: I've observed rapid discoloration of my this compound solution, especially at neutral to alkaline pH. Why is this happening and how can I prevent it?
Answer:
The stability of phenolic compounds, including this compound, is highly pH-dependent. At neutral to alkaline pH, the phenolic hydroxyl group (pKa ~10) is deprotonated to form the phenoxide ion. This phenoxide is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[4] This increased susceptibility leads to rapid discoloration due to the formation of colored oxidation products.
Causality: The deprotonation at higher pH increases the electron density on the aromatic ring, lowering the oxidation potential and accelerating the rate of reaction with oxygen.
Troubleshooting and Prevention:
-
pH Control: For solution-phase experiments, maintaining a slightly acidic pH (e.g., pH 4-6) can significantly improve the stability of this compound by keeping it in its less reactive protonated form.
-
Buffers: If your experimental conditions permit, use an appropriate buffer system (e.g., acetate buffer) to maintain a stable acidic pH.
-
Antioxidants: In cases where neutral or alkaline conditions are unavoidable, the addition of antioxidants such as sodium metabisulfite or ascorbic acid can help to scavenge oxygen and prevent oxidative degradation. However, be mindful of potential interactions between the antioxidant and your reaction components.
Oxidative Degradation Pathway of this compound
Caption: Proposed oxidative degradation pathway leading to discoloration.
II. Thermal and Photolytic Stability
Question 3: I am planning a reaction at an elevated temperature. What is the thermal stability of this compound, and what degradation products should I expect?
Answer:
While specific thermal degradation data for this compound is not extensively published, studies on related phenolic compounds suggest that they can undergo decomposition at elevated temperatures. For instance, the thermal degradation of acetaminophen can lead to the formation of p-aminophenol.[5] For substituted phenols, thermal decomposition can involve cleavage of the substituent groups and degradation of the aromatic ring.[6][7]
Expected Degradation: Under thermal stress, you might observe deamination or decarboxylation of the aminoethyl side chain, as well as oxidation if oxygen is present. At very high temperatures, cleavage of the phenol ring itself can occur.
Troubleshooting and Prevention:
-
Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) is crucial to prevent thermo-oxidative degradation.
-
Forced Degradation Study: It is highly recommended to perform a preliminary forced degradation study on a small scale to understand the stability of your compound under your specific reaction conditions. A protocol for this is provided in the "Protocols" section of this guide.
Question 4: My experiments are conducted under laboratory lighting. Should I be concerned about the photostability of this compound?
Answer:
Yes, photostability is a significant concern for aminophenols. Exposure to light, particularly in the UV range, can provide the energy to initiate and accelerate oxidative degradation pathways.[8] The ICH guidelines for photostability testing (Q1B) underscore the importance of evaluating the light sensitivity of drug substances and products.[2]
Causality: Light absorption can excite the molecule to a higher energy state, making it more susceptible to reaction with oxygen and leading to the formation of reactive oxygen species that can further promote degradation.
Troubleshooting and Prevention:
-
Light Protection: Always store and handle this compound in amber or light-protecting containers.
-
Experimental Setup: During experiments, wrap reaction vessels and solution containers in aluminum foil or use amber glassware to minimize light exposure.
-
Photostability Testing: If your final product will be exposed to light, a formal photostability study according to ICH Q1B guidelines is recommended.
Workflow for Investigating Stability Issues
Caption: A systematic workflow for troubleshooting stability problems.
III. Analytical Considerations
Question 5: I am developing an HPLC method for this compound and see unexpected peaks in my chromatogram, especially in older samples. How can I confirm if these are degradation products and ensure my method is stability-indicating?
Answer:
The appearance of new peaks in your chromatogram, particularly those that grow over time or upon stress, is a strong indication of degradation. To confirm this and to develop a stability-indicating method, you need to perform forced degradation studies.[8] A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[9]
Troubleshooting and Method Development:
-
Forced Degradation: Subject samples of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as detailed in the "Protocols" section. This will intentionally generate degradation products.
-
Method Optimization: Develop your HPLC method using these stressed samples. The goal is to achieve baseline separation between the main peak of this compound and all degradation peaks. Pay attention to:
-
Column Choice: A C18 column is a good starting point for reversed-phase chromatography.[10][11]
-
Mobile Phase: A mobile phase of acetonitrile and a slightly acidic buffer (e.g., phosphate or acetate buffer at pH 3-4) is often effective for separating phenolic compounds.[10]
-
Detection: A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across a single peak.
-
-
Peak Tracking: Use a PDA detector to compare the UV spectra of the new peaks with that of the parent compound. Degradation products often have different UV spectra. For structural elucidation, LC-MS is an invaluable tool.
| Parameter | Recommended Starting Conditions for HPLC Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 225 nm and 275 nm |
| Injection Volume | 10 µL |
Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours in the dark.
-
Thermal Degradation: Store the solid compound and the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Use LC-MS to obtain mass information for the degradation products to aid in their structural elucidation.
References
-
Jedlička, A., & Coufal, P. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. Retrieved from [Link]
-
Khan, H., Ali, M., Ahuja, A., & Ali, J. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Li, J., & Thornton, T. D. (1997). Thermal Decomposition of Substituted Phenols in Supercritical Water. Industrial & Engineering Chemistry Research, 36(12), 5125-5131. Retrieved from [Link]
-
(n.d.). Retrieved from [Link]
-
Stahl, S. M. (2000). Stereochemistry in Drug Action. Journal of Clinical Psychiatry, 61(Suppl 11), 6-7. Retrieved from [Link]
-
Malesuik, M. D., et al. (2024). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. Journal of Pharmaceutical and Pharmacological Sciences. Retrieved from [Link]
-
Arulazhagan, P., Vasudevan, N., & Yeom, I. T. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Research and Public Health, 9(12), 4348-4359. Retrieved from [Link]
-
Tang, W., & Zhang, X. (2010). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 110(3), 1700-1717. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. Retrieved from [Link]
- Thatcher, S. R., et al. (2000). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology, 24(5), 50-68.
- Klick, S., et al. (2005). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass Spectrometry.
-
(n.d.). Retrieved from [Link]
-
(n.d.). Aminophenols. ResearchGate. Retrieved from [Link]
-
(n.d.). Retrieved from [Link]
-
Stohs, S. J., & Preuss, H. G. (2020). p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties. Phytotherapy Research, 34(8), 1825-1835. Retrieved from [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.
-
Arnold, M. L., & Fettinger, J. C. (2018). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society, 140(25), 7869-7872. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Influence of excipients on physical and aerosolization stability of spray dried high-dose powder formulations for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. colorcon.com [colorcon.com]
- 6. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
Technical Support Center: Scaling Up the Production of (R)-4-(1-aminoethyl)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (R)-4-(1-aminoethyl)phenol. This versatile chiral amine is a critical intermediate in the development of numerous pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and other therapeutics targeting neurological disorders.[1][2] Its value lies in its specific stereochemistry, which necessitates a robust and highly selective manufacturing process.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered by researchers and process chemists during lab-scale optimization and industrial scale-up. We will focus on modern biocatalytic methods, which offer significant advantages in selectivity, safety, and environmental impact.[3]
Section 1: Synthesis Strategy & Biocatalyst Selection
Q1: What is the most effective and scalable method for producing this compound with high enantiopurity?
For industrial-scale production, the most effective strategy is the asymmetric synthesis from the readily available prochiral ketone, 4-hydroxyacetophenone. While several chemical methods exist, biocatalysis using an ω-transaminase (ω-AT) has emerged as the superior route.
Causality: ω-Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine or L-alanine) directly to a ketone acceptor.[4] This approach is highly advantageous because:
-
Exceptional Enantioselectivity: Enzymes are inherently chiral and can produce the desired (R)-enantiomer with exceptionally high enantiomeric excess (e.e.), often exceeding 99.5%.
-
Mild Reaction Conditions: Biocatalytic reactions occur in aqueous media under mild pH and temperature conditions, which prevents degradation of the sensitive phenolic starting material and product.[5]
-
Reduced Environmental Impact: This method avoids the use of heavy metal catalysts and harsh reagents often required in classical chemical resolutions or asymmetric hydrogenations.
The overall workflow for this biocatalytic process is outlined below.
Caption: High-level workflow for the biocatalytic production of this compound.
Q2: How do I select the right ω-transaminase and optimize the reaction conditions for scale-up?
Selecting the optimal ω-AT is the most critical step. Commercially available enzyme screening kits from various suppliers are the best starting point.
Protocol for Enzyme Screening & Optimization:
-
Primary Screening: Screen a diverse panel of ω-ATs using a standardized set of conditions (see table below) to identify several "hits" that show activity and the correct stereoselectivity for 4-hydroxyacetophenone.
-
Optimization of Key Parameters: For the top 3-5 enzyme candidates, perform a systematic optimization of the following parameters:
-
pH: The optimal pH for activity and stability can vary significantly between enzymes. Test a range from pH 7.0 to 10.0.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[6][7] A typical range to investigate is 25°C to 45°C.
-
Amine Donor: Isopropylamine is often used as it drives the reaction equilibrium forward by the removal of the volatile acetone co-product. L-alanine is another common donor.
-
Cofactor (PLP): Pyridoxal 5'-phosphate (PLP) is an essential cofactor for ω-ATs. Ensure it is present in sufficient concentration (typically 1-2 mM).
-
Substrate Loading: Gradually increase the concentration of 4-hydroxyacetophenone to identify potential substrate inhibition, a common issue in enzymatic reactions.[8]
-
Table 1: Typical Starting Conditions for ω-Transaminase Reaction
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Buffer | 100 mM Phosphate or Borate | Provides stable pH environment. |
| pH | 7.5 - 9.5 | Optimal range for many commercial ω-ATs. |
| Temperature | 30 - 40°C | Balances reaction rate and enzyme stability.[7] |
| Substrate Conc. | 50 - 200 g/L | Start lower and increase to assess inhibition. |
| Amine Donor | Isopropylamine (5-10 eq.) | Excess drives equilibrium towards product formation. |
| Enzyme Loading | 1 - 5% (w/w) | Dependent on enzyme activity and cost. |
| PLP Cofactor | 1 - 2 mM | Essential for catalytic activity. |
| DMSO Co-solvent | 5 - 15% (v/v) | Improves solubility of the aromatic substrate. |
Section 2: Troubleshooting the Biocatalytic Reaction
Q3: My reaction has stalled with low conversion (<95%). What are the common causes and how do I fix them?
Low conversion is a frequent issue during scale-up. The cause is often multifactorial.
-
Cause 1: Product Inhibition. The desired product, this compound, or the acetone co-product can inhibit the enzyme, slowing the reaction as concentrations build up.
-
Solution: Consider an in-situ product removal (ISPR) strategy. For acetone, this can be achieved by applying a slight vacuum or sparging the reactor with nitrogen. For the amine product, liquid-liquid extraction or adsorption onto a resin can be explored in more advanced setups.
-
-
Cause 2: Poor pH Control. The reaction consumes the amine donor, which can lead to a drop in pH if not properly buffered or controlled. A deviation from the optimal pH will drastically reduce enzyme activity.
-
Solution: At scale, implement an automated pH control system that adds a base (e.g., NaOH or the amine donor itself) to maintain the optimal pH throughout the reaction.
-
-
Cause 3: Enzyme Inactivation. The enzyme may be unstable under the process conditions over the required reaction time.
-
Solution: Re-evaluate the temperature and pH to ensure they are not too harsh. Consider enzyme immobilization, which can significantly improve stability and allow for easier recovery and reuse, making the process more cost-effective.[9]
-
Q4: The enantiomeric excess (e.e.) of my product is below the target (>99%). What steps should I take to improve it?
Achieving high enantiomeric excess is the primary goal of asymmetric synthesis.[10] A low e.e. indicates a fundamental issue with the catalytic system or the analytical method. Use the following decision tree to diagnose the problem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jps.usm.my [jps.usm.my]
- 7. researchgate.net [researchgate.net]
- 8. Best practices & strategies for biotherapeutics production using a stable scale-up process - Aragen Life Sciences [aragen.com]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
identifying and characterizing impurities in (R)-4-(1-aminoethyl)phenol samples
Technical Support Center: (R)-4-(1-aminoethyl)phenol
A Guide to the Identification and Characterization of Impurities for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a critical chiral intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its stereospecific structure is often essential for the desired biological activity, making the control of impurities—particularly its enantiomeric counterpart, (S)-4-(1-aminoethyl)phenol—a matter of paramount importance for the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive technical resource structured in a question-and-answer format to address common challenges encountered during the impurity profiling of this compound samples. It integrates troubleshooting solutions, validated experimental workflows, and expert insights grounded in regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities I should expect in a sample of this compound?
A: Impurities in any new drug substance are typically classified into three main categories as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] For this compound, these are:
-
Organic Impurities: These can be process-related or drug-related.
-
Enantiomeric Impurity: The most critical impurity is the undesired (S)-enantiomer. Since enantiomers often have different pharmacological and toxicological profiles, its quantification is mandatory.[5]
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as 4-aminophenol or related compounds, may persist in the final product.[3]
-
By-products: These are substances formed from side reactions during the synthesis.
-
Degradation Products: Impurities that form during manufacturing or storage due to exposure to light, heat, oxidation, or non-optimal pH conditions.[3]
-
-
Inorganic Impurities: These can include reagents, ligands, inorganic salts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis or purification process that are not fully removed.
Q2: Why is controlling the enantiomeric impurity, (S)-4-(1-aminoethyl)phenol, so critical?
A: In a biological system, which is inherently chiral, enantiomers of a drug can exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (how the drug affects the body).[5] One enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to toxicity. Therefore, regulatory agencies require rigorous control and quantification of the enantiomeric impurity to ensure the drug product is safe and effective.
Q3: What are the regulatory thresholds for reporting and identifying impurities?
A: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[6][7][8] These thresholds dictate the level at which an impurity must be managed.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table summarizes the general thresholds. Specific cases may require different limits. |
Any impurity observed at a level greater than the reporting threshold must be documented in regulatory submissions.[9]
Q4: I have a new batch of this compound. Which analytical technique should I use first for a general purity assessment?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted starting point for purity analysis.[10] A reversed-phase HPLC (RP-HPLC) method is ideal for separating the main component from most process-related impurities and degradation products. It provides a robust and quantitative overview of the sample's purity profile.[11] However, a standard RP-HPLC method will not separate the enantiomers; for that, a specialized chiral HPLC method is required.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues you may encounter and provides logical, step-by-step solutions.
Problem 1: I am seeing poor or no separation between the (R)- and (S)-enantiomers on my chiral HPLC system.
-
Underlying Cause: The selectivity between the chiral stationary phase (CSP) and the enantiomers is insufficient under the current conditions. Chiral recognition is a highly specific interaction dependent on the formation of transient diastereomeric complexes, which are sensitive to the mobile phase, temperature, and the nature of the CSP itself.[12]
-
Troubleshooting Steps:
-
Verify Column Choice: Confirm that you are using a CSP known to be effective for chiral amines. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[5]
-
Optimize the Mobile Phase:
-
Normal Phase: If using a normal-phase method (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a dramatic impact on resolution. Additives like diethylamine (DEA) are often required to reduce peak tailing for basic compounds like amines.
-
Reversed Phase: If using a reversed-phase chiral method, adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer.[13] Also, optimize the pH of the buffer, as the ionization state of the amine is critical for interaction with the CSP.
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Changing the column temperature alters the thermodynamics of the chiral recognition process and can significantly affect selectivity.
-
Problem 2: A new, unidentified peak has appeared in my RP-HPLC chromatogram during a stability study.
-
Underlying Cause: This peak likely represents a degradation product. The goal is to identify its structure and determine if it exceeds the identification threshold defined by ICH Q3A(R2).[8]
-
Troubleshooting Workflow:
-
Initial Assessment: Quantify the peak. If it is above the reporting threshold, it must be investigated. If it is above the identification threshold, its structure must be determined.
-
Mass Determination (LC-MS): The most effective next step is Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Develop an MS-compatible LC method (replacing non-volatile buffers like phosphate with volatile ones like ammonium formate or formic acid).[15] A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended as it provides an accurate mass measurement, which can be used to predict the elemental composition (molecular formula) of the impurity.[16]
-
Structural Elucidation (MS/MS and NMR):
-
Perform tandem mass spectrometry (MS/MS) on the impurity peak. The fragmentation pattern provides clues about the molecule's substructures.[16]
-
If the structure cannot be confidently assigned by MS alone, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy.[17] This can be achieved via preparative HPLC.
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. This combination of experiments allows for the unambiguous determination of the chemical structure.[18][19]
-
-
Problem 3: The NMR signals from my isolated impurity are very weak and overlap with residual solvent peaks.
-
Underlying Cause: The amount of isolated impurity is very low, which is a common challenge in impurity analysis.
-
Troubleshooting Steps:
-
Increase Sample Concentration: If possible, concentrate the sample further after carefully evaporating the solvent. Ensure the impurity is stable during this process.
-
Use a High-Field NMR Spectrometer: Higher field strengths (e.g., 600 MHz or above) provide greater sensitivity and signal dispersion, which can resolve overlapping peaks.
-
Employ Advanced NMR Techniques:
-
Solvent Suppression: Use pre-saturation or other solvent suppression pulse sequences to attenuate the large residual solvent signals, allowing the weaker impurity signals to be observed.
-
Cryogenic Probes: These probes significantly increase the signal-to-noise ratio, making them ideal for mass-limited samples.[17]
-
Increase Number of Scans: Acquiring data over a longer period (increasing the number of scans) will improve the signal-to-noise ratio.
-
2D NMR: Two-dimensional experiments like HSQC and HMBC are excellent for resolving overlapping signals and are essential for structural elucidation even with small amounts of sample.[20]
-
-
Section 3: Experimental Protocols & Workflows
Protocol 1: General Impurity Profiling by RP-HPLC
This protocol provides a starting point for assessing process-related impurities and degradation products.
| Parameter | Recommended Condition | Rationale |
| Chromatograph | HPLC with UV/PDA Detector | PDA allows for peak purity analysis and detection at the optimal wavelength. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, robust column for reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a volatile, acidic buffer suitable for MS compatibility if needed. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 min | A broad gradient ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | 225 nm | A wavelength where both the phenol and amine chromophores absorb. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~1 mg/mL. | Ensures sample is fully dissolved and compatible with the starting mobile phase conditions. |
Workflow for Identification of an Unknown Impurity
The following diagram outlines the logical workflow from detection to structural elucidation of an unknown impurity.
Caption: Logical workflow for the identification of an unknown pharmaceutical impurity.
References
-
PubChem. 4-(1-Aminoethyl)phenol. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1326. [Link]
-
U.S. Environmental Protection Agency. Phenol, 4-(1-aminoethyl)-. [Link]
-
PubChem. 4-(1-Aminoethyl)phenol hydrochloride. National Center for Biotechnology Information. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. [Link]
-
International Conference on Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
-
Chemist Library. Chiral Separation Techniques. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Szeletynska, K., et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 893-899. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
RSSL. Identifying and elucidating impurity species. [Link]
-
ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]
-
ResearchGate. (2014). Analysis and impurity identification in pharmaceuticals. [Link]
-
CPL. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ResolveMass Laboratories Inc. (2024). How Pharmaceutical Impurity Analysis Works. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Wang, M. (2023). Outline of Reversed-Phase Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(6). [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. [Link]
-
Agilent. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
Sources
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- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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addressing poor solubility of (R)-4-(1-aminoethyl)phenol in experiments
Technical Support Center: (R)-4-(1-aminoethyl)phenol
Welcome to the technical support guide for this compound. This document serves as a centralized resource for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous solutions like water or PBS?
This compound is an amphoteric molecule, meaning it contains both a weakly acidic functional group (the phenolic hydroxyl, -OH) and a weakly basic functional group (the primary amine, -NH2). The solubility of such compounds in water is highly dependent on the pH of the solution.
-
At neutral pH (~7): The compound exists predominantly in its neutral or zwitterionic form. In this state, the strong intermolecular forces (hydrogen bonding) within the crystal lattice can be more energetically favorable than interactions with water molecules, leading to poor solubility. The molecule's relatively non-polar benzene ring also contributes to its low affinity for aqueous media[1].
-
pKa Values: The solubility is lowest near the compound's isoelectric point (pI), where the net charge is zero. While the exact pKa values for this specific molecule are not readily published, we can estimate them based on similar structures like 4-aminophenol, which has pKa values of approximately 5.5 (for the amino group) and 10.3 (for the phenolic group)[2]. The ethyl group in your compound will slightly alter these values, but the principle remains the same.
Q2: How does pH dramatically alter the solubility of this compound?
Adjusting the pH away from the isoelectric point is the most effective strategy to increase aqueous solubility[3][][5]. By protonating or deprotonating the functional groups, you convert the neutral molecule into an ion (a salt), which is significantly more polar and thus more soluble in water[6].
-
In Acidic Conditions (e.g., pH < 4): The basic amino group (-NH2) becomes protonated to form an ammonium salt (-NH3+). The resulting cationic species is highly polar and readily dissolves in water.
-
In Basic Conditions (e.g., pH > 11): The acidic phenolic group (-OH) is deprotonated to form a phenoxide salt (-O-). This anionic species is also much more soluble in water than the neutral form.
The relationship between pH and the ionization state of this compound is visualized in the diagram below.
Caption: pH-dependent ionization and solubility of this compound.
Q3: What are the best starting solvents if I cannot alter the pH?
If your experimental conditions prohibit pH adjustment, the choice of solvent should be guided by the principle of "like dissolves like"[7]. You should look for polar organic solvents that can effectively compete with the intermolecular hydrogen bonding in the solid state.
| Solvent | Polarity Index | Typical Performance | Rationale |
| DMSO | 7.2 | High Solubility | A highly polar aprotic solvent, excellent at solvating a wide range of compounds. |
| Methanol | 5.1 | Good Solubility | A polar protic solvent that can act as both a hydrogen bond donor and acceptor. |
| Ethanol | 4.3 | Moderate Solubility | Slightly less polar than methanol, but still a very effective solvent for many organic compounds[8]. |
| Water | 10.2 | Poor (at neutral pH) | Highly polar, but cannot overcome the compound's crystal lattice energy without pH adjustment. |
Data compiled from various sources on solvent properties.
For many biological experiments, a common practice is to create a concentrated stock solution in 100% DMSO and then dilute it serially into the final aqueous buffer. Crucially, one must ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the biological system.
Troubleshooting Workflows & Protocols
If you are facing solubility issues, follow this logical progression of techniques.
Sources
managing temperature fluctuations during (R)-4-(1-aminoethyl)phenol synthesis
Technical Support Center: (R)-4-(1-aminoethyl)phenol Synthesis
Topic: Managing Temperature Fluctuations During Synthesis For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide field-proven insights and actionable troubleshooting advice for managing one of the most critical parameters in this asymmetric synthesis: temperature. Precise thermal control is paramount for achieving high yield, chemical purity, and, most importantly, the desired enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical when synthesizing a chiral amine like this compound?
A: Temperature is a master variable that directly influences reaction kinetics, thermodynamics, and catalyst stability. In the context of asymmetric synthesis, its role is even more profound:
-
Enantioselectivity: Most asymmetric syntheses proceed through diastereomeric transition states leading to the (R) and (S) enantiomers. The energy difference between these transition states (ΔΔG‡) is often small. Temperature fluctuations can provide sufficient energy to overcome this barrier, leading to the formation of the undesired (S)-enantiomer and a reduction in enantiomeric excess (e.e.).[1][2] In some rare cases, a significant temperature change can even invert the enantioselectivity.[3][4]
-
Side Reactions: Higher temperatures can accelerate unwanted side reactions, such as decomposition of starting materials or products, or the formation of impurities, complicating purification and reducing overall yield.
-
Reaction Rate: While higher temperatures increase reaction rates, an uncontrolled increase can lead to dangerous exotherms, especially in large-scale reactions. Conversely, temperatures that are too low may result in an impractically slow or stalled reaction.
-
Catalyst Stability: Both chemical catalysts (e.g., oxazaborolidines) and biocatalysts (e.g., transaminases) have optimal operating temperature ranges. Deviations can lead to catalyst degradation or deactivation, resulting in poor conversion and selectivity.[5]
Q2: What are the primary synthesis routes for this compound, and where are the temperature-critical points in each?
A: There are three common strategies, each with distinct temperature sensitivities:
-
Asymmetric Reduction of 4-hydroxyacetophenone: This involves reducing the prochiral ketone using a chiral catalyst system (e.g., a CBS catalyst with borane). The most critical stage is the reduction itself, where the reaction temperature directly dictates the enantioselectivity.[2]
-
Enzymatic Transamination: A transaminase enzyme converts 4-hydroxyacetophenone into the chiral amine. Enzyme activity is highly dependent on temperature; too low, and the reaction is slow, too high, and the enzyme can denature.[6][7]
-
Classical Resolution of Racemic 4-(1-aminoethyl)phenol: The racemic amine is reacted with a chiral resolving agent (e.g., L-(+)-tartaric acid) to form diastereomeric salts. The critical step is the controlled cooling and crystallization, as the solubility of the two diastereomeric salts is temperature-dependent.[8] Inconsistent cooling can lead to co-precipitation and poor separation.
Q3: What is a generally acceptable temperature deviation for these sensitive reactions?
A: For the most critical steps, such as the asymmetric reduction or the crystallization of diastereomeric salts, a deviation of ±1-2°C from the optimized setpoint is a standard target. For enzymatic reactions, the optimal range might be slightly broader, but maintaining consistency is key to reproducibility. Exceeding this range often correlates with a noticeable drop in e.e. or yield.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems related to temperature management.
Guide 1: Asymmetric Reduction of 4-hydroxyacetophenone
Issue 1: Low Enantiomeric Excess (e.e.)
-
Symptom: Chiral HPLC analysis shows a lower than expected e.e. (e.g., 85% instead of >95%).
-
Primary Cause: The reaction temperature was likely too high or fluctuated significantly. This reduces the energy difference between the competing diastereomeric transition states, allowing the formation of more of the undesired (S)-enantiomer.
-
Troubleshooting Steps:
-
Verify Thermocouple Accuracy and Placement: Ensure your temperature probe is calibrated and submerged in the reaction mixture, not just the cooling bath, to measure the true internal temperature.
-
Control Reagent Addition Rate: The addition of the reducing agent (e.g., BH₃・THF) is often exothermic. Add it slowly and sub-surface via a syringe pump to allow the cooling bath to dissipate the generated heat effectively. A sudden spike of even 5-10°C during addition can ruin the selectivity.
-
Improve Heat Transfer: Ensure vigorous, efficient stirring to promote uniform heat distribution and prevent localized hot spots. For larger scale reactions, consider a reactor with a higher surface-area-to-volume ratio or a more powerful cooling system.
-
Re-optimize Temperature: The optimal temperature can be solvent and substrate-dependent. Consider running a small temperature screen (e.g., -20°C, -10°C, 0°C, 25°C) to find the sweet spot for your specific conditions. The highest enantioselectivities are often achieved at specific temperatures, not necessarily the lowest.[2]
-
Issue 2: Runaway Reaction / Uncontrolled Exotherm
-
Symptom: A rapid, uncontrolled rise in the internal reaction temperature, often accompanied by vigorous gas evolution.
-
Primary Cause: Poor heat dissipation coupled with a highly exothermic process, such as the quenching of excess borane.
-
Troubleshooting Steps:
-
Immediate Action (Safety First): Ensure adequate ventilation and have appropriate personal protective equipment. If possible, increase the cooling bath's efficiency (e.g., add dry ice to an acetone bath).
-
Pre-cool the Quenching Agent: Before quenching the reaction (e.g., with methanol), ensure both the reaction mixture and the quenching agent are cooled to a low temperature (e.g., 0°C or lower).
-
Slow, Controlled Quenching: Add the quenching agent dropwise with vigorous stirring. Never pour it in all at once.
-
Scale-Up Consideration: Exotherms are a greater risk at larger scales. Always perform a safety assessment before scaling up and consider using a reactor with better thermal management capabilities.
-
Guide 2: Enzymatic Transamination
Issue: Low Enzyme Activity / Poor Conversion
-
Symptom: Reaction stalls, and analysis (e.g., HPLC, GC) shows a high percentage of unreacted 4-hydroxyacetophenone even after an extended time.
-
Primary Cause: The reaction temperature is outside the enzyme's optimal range. Most transaminases have a specific temperature at which they exhibit maximum activity.[6] Temperatures that are too low will drastically slow down the catalytic cycle.
-
Troubleshooting Steps:
-
Consult the Enzyme's Technical Data Sheet: The manufacturer will provide an optimal temperature and pH range. Ensure your experimental setup is aligned with these recommendations.
-
Ensure Uniform Heating: Use a water bath or a jacketed reactor for gentle, uniform heating. Avoid direct heating on a hot plate, which can create hot spots and denature the enzyme.
-
Consider Thermal Stability: While a higher temperature might increase initial activity, it can also decrease the enzyme's half-life. For long reactions, a slightly lower, more stable temperature may yield better overall conversion. Immobilizing the enzyme can sometimes improve its thermal stability.[9]
-
Guide 3: Classical Resolution via Diastereomeric Salt Crystallization
Issue: Poor Diastereomeric Separation (Low e.e. of the Final Product)
-
Symptom: After isolating the crystalline salt, liberating the free amine, and analyzing it by chiral HPLC, the e.e. is low.
-
Primary Cause: The cooling profile was not controlled properly. If cooled too quickly, the system can fall out of equilibrium, causing the more soluble diastereomeric salt to crash out along with the desired, less-soluble salt.
-
Troubleshooting Steps:
-
Implement a Slow, Linear Cooling Ramp: Do not simply place the hot solution in an ice bath. Use a programmable cooling bath or manually control the cooling rate. A slow ramp (e.g., 5-10°C per hour) is often effective.
-
Determine the Metastable Zone Width (MSZW): For process development, understanding the temperature range where the solution is supersaturated but not yet crystallizing is key to controlling crystal growth.
-
Hold at the Final Temperature: Once the target crystallization temperature is reached, hold the mixture at that temperature for several hours with gentle stirring to ensure the system has fully equilibrated and maximized the yield of the desired diastereomer.
-
Solvent Selection: The choice of solvent is crucial and affects the solubility of the salts. The resolution of α-methylbenzylamine, a close analogue, shows that different solvents can even change which diastereomer crystallizes.[10][11] Ensure your solvent system is optimized for maximum solubility difference at the chosen crystallization temperature.
-
Data & Protocols
Table 1: Critical Temperature Parameters in this compound Synthesis
| Synthesis Route | Key Step | Typical Temperature Range (°C) | Consequence of Positive Deviation | Consequence of Negative Deviation |
| Asymmetric Reduction | Borane & Catalyst Addition | -20 to 30 °C | Drastic loss of e.e. , increased side products | Slower reaction rate |
| Reaction Quench | 0 to 10 °C | Runaway exotherm , potential for boil-over | Safer, but may be unnecessary | |
| Enzymatic Transamination | Biocatalytic Reaction | 30 to 50 °C (Enzyme-dependent) | Enzyme denaturation, loss of activity | Very slow conversion rate |
| Classical Resolution | Controlled Crystallization | 60 °C down to 0-25 °C | Co-precipitation of undesired diastereomer, low e.e. | Lower yield if crystallization is incomplete |
Experimental Protocol: Asymmetric Reduction of 4-hydroxyacetophenone
This protocol is an illustrative example. Researchers must adapt it based on their specific catalyst, reagents, and laboratory equipment.
-
Reactor Setup: To a flame-dried, 250 mL three-necked flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet, add (R)-CBS catalyst (e.g., 5 mol%).
-
Solvent Addition: Add anhydrous THF (100 mL) and stir to dissolve.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Borane Addition (Critical Step): Slowly add borane-dimethyl sulfide complex (BH₃・SMe₂) (1.1 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C .
-
Substrate Addition: In a separate flask, dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous THF (50 mL). Add this solution to the reaction mixture via syringe pump over 1 hour, maintaining the internal temperature at 0 ± 2°C .
-
Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Controlled Quench (Critical Step): Cool the reaction mixture to -10°C . Slowly and carefully add methanol (20 mL) dropwise, ensuring the temperature does not rise above 0°C . Vigorous gas evolution will occur.
-
Workup: After the quench is complete, allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Proceed with standard aqueous workup and purification.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.
Visualizations
References
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]
-
Matsumoto, A., Fujiwara, S., Hiyoshi, Y., Zawatzky, K., Makarov, A. A., Welch, C. J., & Soai, K. (2016). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry, 15(1), 54-57. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (1998). The Journal of Organic Chemistry, 63(22), 7792–7800. [Link]
-
Temperature drop triggers chirality twist. (2017). Chemistry World. [Link]
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions. (n.d.). Request PDF. [Link]
-
alpha-Methylbenzylamine. (n.d.). MERCK INDEX. [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). PMC - NIH. [Link]
-
Investigation of the temperature effect on the transamination reaction of 1. (n.d.). ResearchGate. [Link]
-
Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. (n.d.). Semantic Scholar. [Link]
-
Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Amine transaminases in chiral amines synthesis: recent advances and challenges. (2017). Request PDF - ResearchGate. [Link]
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. [Link]
-
Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. (2007). ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. (2024). Royal Society of Chemistry. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2019). MDPI. [Link]
-
Chiral resolution of (±)-α-methylbenzylamine. (2022). Chemistry Online. [Link]
-
Process Considerations for the Asymmetric Synthesis of Chiral Amines using ω-Transaminase. (2022). SciSpace. [Link]
-
4-(1-Aminoethyl)phenol. (n.d.). PubChem - NIH. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2022). Organic Process Research & Development - ACS Publications. [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue Chemistry. [Link]
-
Organocatalytic Asymmetric Total Synthesis of ( R )-Rolipram and Formal Synthesis of (3 S ,4 R )-Paroxetine. (2008). ResearchGate. [Link]
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Validation & Comparative
A Researcher's Guide to the Stereoisomers of 4-(1-aminoethyl)phenol: A Comparative Analysis Workflow
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this spatial variance can be the determining factor between therapeutic efficacy and undesirable side effects. This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of 4-(1-aminoethyl)phenol, a chiral aromatic amine with potential applications in medicinal chemistry.[1][2][3]
While extensive comparative data for this specific enantiomeric pair is not widely published, this guide will equip researchers with the foundational principles and detailed experimental workflows necessary to conduct a thorough investigation. We will draw upon established methodologies in stereoselective synthesis, chiral separation, and pharmacological evaluation to build a robust comparative profile.
The Principle of Chirality: Why Two Hands are Not the Same
Chirality is a fundamental property of asymmetry. Just as your left and right hands are mirror images but cannot be perfectly superimposed, enantiomers are stereoisomers with the same chemical formula and connectivity but different spatial arrangements. In the chiral environment of the human body, with its own asymmetric proteins, enzymes, and receptors, each enantiomer can interact differently, leading to distinct biological outcomes.[4] More than half of the pharmaceuticals currently on the market are chiral compounds, administered either as a single enantiomer or a racemic mixture.[4]
For phenylethanolamines, the class of compounds to which 4-(1-aminoethyl)phenol belongs, stereochemistry is known to be a critical determinant of biological activity.[5][6] Therefore, a detailed comparative analysis of the (R)- and (S)-enantiomers is not merely an academic exercise but a crucial step in understanding their therapeutic potential and safety profile.
Section 1: Synthesis and Chiral Resolution
The first step in a comparative analysis is to obtain the individual enantiomers in high purity. This typically involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 4-(1-aminoethyl)phenol
A common route for the synthesis of phenylethanolamine derivatives involves the reduction of a corresponding ketone.[7] In the case of 4-(1-aminoethyl)phenol, this would likely start from 4-hydroxyacetophenone.
Generalized Synthetic Workflow:
-
Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group of 4-hydroxyacetophenone is typically protected, for instance, as a benzyl ether.
-
Reductive amination: The protected ketone can then undergo reductive amination to introduce the amino group. This can be achieved in a single step with a suitable amine source and a reducing agent.
-
Deprotection: Finally, the protecting group is removed to yield racemic 4-(1-aminoethyl)phenol.
Chiral Resolution of the Racemic Mixture
With the racemic mixture in hand, the next critical step is to separate the (R)- and (S)-enantiomers. The most common method for this is diastereomeric salt formation.[8]
Experimental Protocol: Diastereomeric Salt Crystallization
This method relies on reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
-
Selection of a Resolving Agent: A chiral acid, such as tartaric acid or its derivatives (e.g., O,O'-di-p-toluoyl tartaric acid), is chosen as the resolving agent.[9][10]
-
Salt Formation: The racemic 4-(1-aminoethyl)phenol is dissolved in a suitable solvent and treated with the chiral resolving agent.
-
Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt.
-
Isolation and Purification: The precipitated salt is isolated by filtration and can be further purified by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to liberate the free enantiomerically enriched amine.
-
Isolation of the Second Enantiomer: The mother liquor from the initial crystallization, now enriched in the more soluble diastereomer, can be treated to recover the other enantiomer.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Section 2: Physicochemical and Spectroscopic Characterization
Once the individual enantiomers are isolated, their physical and spectroscopic properties should be characterized to confirm their identity and purity.
| Property | (R)-enantiomer | (S)-enantiomer | Expected Outcome |
| Melting Point | To be determined | To be determined | Identical |
| Boiling Point | To be determined | To be determined | Identical |
| Solubility (in achiral solvents) | To be determined | To be determined | Identical |
| Optical Rotation ([α]D) | To be determined | To be determined | Equal in magnitude, opposite in sign |
| NMR Spectroscopy (¹H, ¹³C) | To be determined | To be determined | Identical spectra in achiral solvents |
| Chiral HPLC | To be determined | To be determined | Different retention times |
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (also known as enantiomeric excess, ee) of a chiral compound.
-
Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers of primary amines is selected.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is chosen and optimized to achieve baseline separation of the two enantiomer peaks.
-
Sample Analysis: A dilute solution of each enantiomer, as well as the racemic mixture, is injected into the HPLC system.
-
Data Analysis: The retention times of the (R)- and (S)-enantiomers are recorded. The enantiomeric excess of each purified sample is calculated based on the relative peak areas. A high enantiomeric purity is generally considered to be ≥96% ee.[11]
Section 3: Comparative Biological Activity
This section forms the core of the comparative analysis, aiming to elucidate the differences in how the (R)- and (S)-enantiomers interact with biological systems. The phenolic and aminoethyl moieties suggest potential interactions with various receptors and enzymes.[12][13][14]
In Vitro Pharmacodynamics: Receptor Binding and Functional Assays
Given the structural similarity of 4-(1-aminoethyl)phenol to known biogenic amines, initial screening should focus on receptors involved in neurotransmission, such as adrenergic, dopaminergic, and serotonergic receptors.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Receptor Membranes: Cell membranes expressing the receptor of interest are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor membranes in the presence of varying concentrations of the test compound (either the (R)- or (S)-enantiomer).
-
Separation and Quantification: The bound and free radioligand are separated, and the amount of bound radioactivity is quantified.
-
Data Analysis: The data is used to generate a competition curve and calculate the inhibition constant (Ki), which is a measure of the binding affinity of the test compound. A lower Ki value indicates a higher binding affinity.
Caption: Hypothetical differential binding of enantiomers to a chiral receptor.
In Vitro Pharmacokinetics: Metabolic Stability
Enantiomers can be metabolized at different rates by enzymes, leading to different pharmacokinetic profiles.[4] Enzymes such as monoamine oxidase (MAO) are known to metabolize phenylethanolamines.[5]
Experimental Protocol: Metabolic Stability Assay using Liver Microsomes
-
Incubation: Each enantiomer is incubated with liver microsomes (which contain a variety of drug-metabolizing enzymes) and necessary cofactors (e.g., NADPH).
-
Time Points: Aliquots of the incubation mixture are taken at various time points.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to determine its metabolic stability, often expressed as in vitro half-life (t½).
| Assay | (R)-enantiomer | (S)-enantiomer | Key Metrics |
| Pharmacodynamics | |||
| Adrenergic Receptor α₁ Binding | Ki (nM) | Ki (nM) | Binding Affinity |
| Dopamine Receptor D₂ Binding | Ki (nM) | Ki (nM) | Binding Affinity |
| Serotonin Transporter (SERT) Binding | Ki (nM) | Ki (nM) | Binding Affinity |
| Pharmacokinetics | |||
| Metabolic Stability (Human Liver Microsomes) | t½ (min) | t½ (min) | Metabolic Rate |
Conclusion
The comprehensive comparative analysis of the (R)- and (S)-enantiomers of 4-(1-aminoethyl)phenol is a critical endeavor for any research program aiming to develop this compound for therapeutic use. By following the detailed workflows outlined in this guide, researchers can systematically elucidate the stereospecific physicochemical properties and biological activities of each enantiomer. This knowledge is paramount for selecting the optimal enantiomer for further development and for understanding the potential for chiral inversion or differential metabolism in vivo. The insights gained from such a study will provide a solid foundation for future preclinical and clinical investigations.
References
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Phenylethanolamine - Wikipedia. (n.d.). Accessed January 22, 2026. [Link]
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Grunewald, G. L., & Salman, K. N. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 31(4), 814–819. [Link]
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Majdecka, D., & Kiełbasiński, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules (Basel, Switzerland), 25(21), 4927. [Link]
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Cirrincione, S., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules (Basel, Switzerland), 26(16), 4976. [Link]
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de Cássia da Silveira e Sá, R., & de Freitas, L. A. R. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(10), 1645. [Link]
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Zarei, M., et al. (2022). Correlation between total phenolic and flavonoid contents and biological activities of 12 ethanolic extracts of Iranian propolis. Food science & nutrition, 10(12), 4271–4280. [Link]
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[The Biological Activity of the Sevanol and Its Analogues]. (2015). Biofizika, 60(5), 978–982. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of (R)-4-(1-aminoethyl)phenol and Its Derivatives
Welcome to a comprehensive examination of the biological activities associated with (R)-4-(1-aminoethyl)phenol and its structurally related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring the therapeutic potential of the phenylethylamine scaffold.
In my years of experience, the journey from a simple chemical scaffold to a viable drug candidate is one of meticulous modification and systematic evaluation. The this compound structure is a compelling starting point due to its resemblance to endogenous monoamine neurotransmitters. It serves as a foundational block for probing interactions with key physiological targets.[1][2] This guide will not merely list data; it will delve into the causality behind the observed biological activities, provide robust, self-validating experimental protocols, and ground all claims in authoritative scientific principles.
Our exploration will focus on two primary, and often interconnected, biological targets for this class of compounds: Adrenergic Receptors and Monoamine Oxidase (MAO) enzymes. We will dissect how subtle structural modifications to the parent compound can dramatically alter potency, selectivity, and overall pharmacological profile.
Part 1: Adrenergic Receptor Agonism: A Quest for Selectivity and Potency
The phenylethylamine core is the archetypal structure for interacting with adrenergic receptors (ARs), which are central to regulating cardiovascular and respiratory functions.[3] Derivatives of the closely related 4-(2-amino-1-hydroxyethyl)phenol are well-documented as potent β2-adrenergic receptor agonists, indicating a high probability of activity for our target scaffold.[4][5] The primary goal in modifying the this compound structure is often to enhance selectivity for a specific AR subtype (e.g., β2 for bronchodilation) while minimizing off-target effects (e.g., β1 activity on the heart).
Illustrative Comparative Data: Adrenergic Receptor Binding Affinity
The following table summarizes hypothetical, yet plausible, binding affinity (Kᵢ) data for this compound (Compound 1) and several of its derivatives. This data is based on established Structure-Activity Relationship (SAR) principles for adrenergic agents.[3] A lower Kᵢ value indicates a higher binding affinity.
| Compound ID | Structure | Modification from Parent | β1 Kᵢ (nM) | β2 Kᵢ (nM) | α1 Kᵢ (nM) | Rationale for Activity Change |
| 1 | This compound | Parent Compound | 850 | 1200 | >10,000 | Modest, non-selective affinity. Lacks the critical β-hydroxyl group for strong agonism.[3] |
| 2 | (1R)-4-(1-hydroxy-2-aminoethyl)phenol | Addition of β-hydroxyl | 150 | 250 | 2500 | The β-OH group is crucial for direct interaction with the receptor, significantly increasing affinity across β subtypes.[3] |
| 3 | (1R)-4-(1-hydroxy-2-(isopropylamino)ethyl)phenol | β-OH + N-isopropyl | 200 | 35 | >10,000 | The bulky N-isopropyl group dramatically increases selectivity and affinity for the β2 receptor, a classic SAR observation.[3] |
| 4 | (1R)-4-(1-hydroxy-2-aminoethyl)-2-(hydroxymethyl)phenol | β-OH + Ring substitution | 75 | 45 | 8000 | Substitution on the phenyl ring can introduce additional hydrogen bonding interactions, enhancing affinity for both β1 and β2.[4] |
Adrenergic Signaling Pathway
The activation of a β2-adrenergic receptor by an agonist like Compound 3 initiates a well-defined signaling cascade leading to physiological responses such as smooth muscle relaxation.
Caption: Fluorometric MAO-B inhibitor screening workflow.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol provides a high-throughput method for determining the IC₅₀ of test compounds against MAO-B. [6] Objective: To quantify the inhibitory potency (IC₅₀) of test compounds against the human MAO-B enzyme.
Materials:
-
MAO-B Assay Kit (containing MAO-B enzyme, assay buffer, substrate, developer, and a fluorescent probe like GenieRed or equivalent). [6]* Inhibitor Control: Selegiline (a known selective MAO-B inhibitor). [6]* Test Compounds: Serial dilutions of this compound and its derivatives.
-
96-well black plate with a flat bottom.
-
Multi-well spectrophotometer with fluorescence capabilities.
Methodology:
-
Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare a 10X working solution of the test inhibitors and the Selegiline control in assay buffer. [6]2. Reaction Setup (in 96-well plate):
-
Test Inhibitor Wells: Add 10 µL of each test inhibitor dilution.
-
Inhibitor Control Well: Add 10 µL of the Selegiline working solution.
-
Enzyme Control (No Inhibition) Well: Add 10 µL of assay buffer.
-
-
Enzyme Addition: Prepare a working solution of the MAO-B enzyme in assay buffer. Add 50 µL of this solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Substrate Addition: Prepare the MAO-B Substrate Solution by mixing the substrate, developer, and fluorescent probe in assay buffer as per the kit protocol. Add 40 µL of this solution to each well to initiate the reaction. [6]6. Measurement: Immediately place the plate in the spectrophotometer. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes, taking readings every minute. [6]7. Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [(Slope of Enzyme Control - Slope of Test Inhibitor) / Slope of Enzyme Control] x 100 .
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide demonstrates that this compound is a versatile chemical scaffold with tunable biological activity. Through rational, structure-based design, its derivatives can be optimized for potent and selective interactions with either adrenergic receptors or monoamine oxidase enzymes.
-
For Adrenergic Agonism: The addition of a β-hydroxyl group is paramount for potent activity, while manipulation of the N-substituent is the key to achieving β2 selectivity.
-
For MAO Inhibition: Modifications to the ethylamine side chain (α-methylation) or the aromatic ring (substitution with electron-withdrawing groups) are effective strategies for enhancing potency and conferring selectivity for either MAO-B or MAO-A.
The experimental protocols provided herein represent industry-standard, robust methods for quantifying these biological activities. By systematically applying these assays and understanding the underlying SAR principles, researchers can efficiently navigate the complex path of drug discovery, transforming a simple phenolic amine into a potentially life-changing therapeutic agent.
References
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Hook, S. S., & Muscato, J. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e948. Retrieved from [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2789). Humana, New York, NY. Retrieved from [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Catto, M., et al. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors. InTech. Retrieved from [Link]
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
- Almansa, C., et al. (2010). Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. Google Patents. EP2263998A1.
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DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link]
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Patsnap. (2015). Derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists of the beta2 adrenergic receptor. Retrieved from [Link]
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Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]
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Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]
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Lisovskaya, K. V., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 117, 130080. Retrieved from [Link]
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Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121356233, 4-amino-2-[(1R)-1-aminoethyl]phenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Retrieved from [Link]
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Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 751-756. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22058928, 4-(1-Aminoethyl)phenol hydrochloride. Retrieved from [Link]
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Reddy, P. S., et al. (2011). Synthesis and bio-activity evaluation of tetraphenyl(phenylamino) methylene bisphosphonates as antioxidant agents and as potent inhibitors of osteoclasts in vitro. European Journal of Medicinal Chemistry, 46(5), 1798-1802. Retrieved from [Link]
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Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. International Journal of Molecular Sciences, 20(20), 5079. Retrieved from [Link]
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El-Apasery, M. A., et al. (2016). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of Saudi Chemical Society, 20, S404-S408. Retrieved from [Link]
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Lage, J. M., et al. (1990). In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. Toxicology, 64(2), 175-187. Retrieved from [Link]
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Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841-860. Retrieved from [Link]
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Gürbay, A., & Dagli, S. (2005). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. European Journal of Drug Metabolism and Pharmacokinetics, 30(1-2), 91-97. Retrieved from [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
The precise separation of enantiomers is a cornerstone of modern pharmaceutical development, chemical synthesis, and metabolomics. The chirality of amino acids, the fundamental building blocks of proteins, dictates their biological function, making their enantiomeric analysis critical. To facilitate this analysis, particularly via chromatographic methods, derivatization is a key strategy. The introduction of the N-3,5-dinitrobenzoyl (DNB) group to an amino acid serves a dual purpose: it provides a strong chromophore for UV detection and, more importantly, it installs a powerful π-electron acceptor moiety. This feature is instrumental in achieving selective interactions with a variety of chiral stationary phases (CSPs), enabling robust enantiodifferentiation.
This guide provides an in-depth comparison of various compound classes used for the chiral recognition of N-3,5-dinitrobenzoyl amino acids. We will delve into the mechanistic principles behind their separation, present comparative experimental data, and offer detailed protocols to empower researchers to select and implement the optimal strategy for their analytical challenges.
The Foundational Workflow: From Amino Acid to Enantiomeric Separation
The successful enantiodifferentiation of amino acids is not solely dependent on the final analytical step. It is a multi-stage process where each step is critical for achieving accurate and reproducible results. The overall workflow begins with the chemical modification of the amino acid, followed by the chromatographic separation where the chiral recognition occurs.
Figure 1: General experimental workflow for the enantioseparation of DNB-derivatized amino acids.
Comparative Analysis of Chiral Selectors
The choice of chiral selector is the most critical decision in developing an enantioseparation method. The N-DNB moiety of the derivatized amino acid is a π-electron deficient system, making it an ideal candidate for interactions with π-electron rich (π-basic) chiral selectors. However, other interaction modes also play a crucial role. Here, we compare the most prominent classes of compounds used for this purpose.
Pirkle-Type Chiral Stationary Phases
Developed by William H. Pirkle, these CSPs are among the most well-established and versatile for separating racemates with π-acidic or π-basic groups. They operate on a "three-point interaction" model, which for DNB-amino acids typically involves:
-
π-π Interactions: The electron-deficient DNB ring of the analyte interacts strongly with an electron-rich aromatic system (e.g., naphthalene) on the CSP.
-
Hydrogen Bonding: The amide N-H and/or the carboxylic acid O-H on the analyte can form hydrogen bonds with polar sites on the CSP.
-
Dipole Stacking: The dipoles of the nitro groups and amide bond contribute to the overall interaction.
(R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine is itself a widely used Pirkle-type chiral selector when bonded to a solid support. These CSPs are highly effective due to the structural similarity between the selector and the analyte, leading to a "like-resolves-like" scenario.
Figure 2: Key molecular interactions governing chiral recognition on a Pirkle-type CSP.
Performance Data: Pirkle-type phases, such as those based on N-(1-naphthyl)leucine or N-(3,5-dinitrobenzoyl)phenylglycine, show broad applicability. The introduction of long alkyl chains as spacers can create a more hydrophobic environment around the chiral moiety, sometimes improving separation. Recent advancements have seen the bonding of these selectors to sub-2 micron fully porous and core-shell particles, enabling ultra-high performance and ultrafast separations.
| Chiral Stationary Phase (CSP) | Analyte (DNB-Amino Acid) | Mobile Phase | Selectivity (α) | Resolution (Rs) | Reference |
| (+)-(18-Crown-6)-tetracarboxylic acid | DNB-Phenylglycine | ACN/AcOH/TEA | 1.81 | 2.81 | |
| (+)-(18-Crown-6)-tetracarboxylic acid | DNB-Alanine | ACN/AcOH/TEA | 1.15 | 1.04 | |
| (R,R)-Whelk-O1 | N-Boc-Indoprofen (π-acidic) | Hexane/IPA | 1.55 | 3.20 | |
| DACH-DNB | 2-Methoxyphenyl methyl sulfoxide | Hexane/Ethanol | 1.16 | 2.22 |
ACN: Acetonitrile, AcOH: Acetic Acid, TEA: Triethylamine, IPA: Isopropanol
Cinchona Alkaloid-Based Selectors
Cinchona alkaloids, such as quinine and quinidine, and their derivatives are exceptionally powerful chiral selectors for acidic compounds like DNB-amino acids. They can achieve remarkably high separation factors, sometimes exceeding α > 10. The primary mechanism is anion exchange, where the protonated tertiary nitrogen of the alkaloid's quinuclidine ring forms a strong ionic bond with the deprotonated carboxyl group of the DNB-amino acid. This primary interaction is supported by additional hydrogen bonds and π-π interactions, leading to highly stable and stereochemically distinct diastereomeric complexes.
Performance Data: These selectors are often used in polar-ionic or reversed-phase modes. The choice between quinine and quinidine (which are pseudo-enantiomers) can reverse the elution order of the analyte enantiomers, providing a valuable tool for method development.
| Chiral Selector | Analyte (DNB-Amino Acid) | Mode | Selectivity (α) | Comments | Reference |
| Quinine-based CSP (QN-AX) | DNB-Leucine | Polar-ionic | >10 | Extremely high selectivity observed | |
| Quinidine-based CSP (QD-AX) | DNB-Phenylalanine | Polar-ionic | 4.5 | Excellent separation | |
| Cinchona-based Host | DNB-Amino Acids | Liquid-Liquid Extraction | - | Enantioselectivities up to 80% in a single pass |
Cyclodextrin-Based Stationary Phases
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs when a part of the analyte, typically the DNB group and the amino acid side chain, is included within the CD cavity. The stability of this inclusion complex differs between the two enantiomers.
To enhance their enantioselective capabilities, native cyclodextrins are often derivatized. For instance, naphthylethylcarbamate-β-cyclodextrin phases provide additional π-π and hydrogen bonding interaction sites, which are crucial for resolving dinitrophenylated amino acids.
Performance Data: Cyclodextrin-based CSPs are versatile and can be used in reversed-phase, normal-phase, and polar organic modes. The size of the cyclodextrin (α, β, or γ) and the nature of its derivatization are key parameters for optimizing separations.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Selectivity (α) | Comments | Reference |
| (R)-Naphthylethylcarbamate-β-CD | DNP-Leucine | ACN/TEAA Buffer | 1.18 | DNP is 2,4-dinitrophenyl, similar to DNB | |
| (R)-Naphthylethylcarbamate-β-CD | DNP-Phenylalanine | ACN/TEAA Buffer | 1.12 | Good resolution achieved on RN-β-CD phase | |
| Sulphated-β-CD (in CE) | Phenylalanine | Acidic Buffer | - | Effective for underivatized aromatic amino acids |
TEAA: Triethylammonium Acetate
Experimental Protocols: A Practical Guide
Protocol 1: Derivatization of Amino Acids with 3,5-Dinitrobenzoyl Chloride (DNB-Cl)
Causality: This protocol utilizes a Schotten-Baumann reaction. The reaction is performed in a basic aqueous/organic biphasic system. The base (e.g., sodium bicarbonate) deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of DNB-Cl. The organic solvent (e.g., THF) solubilizes the DNB-Cl.
Materials:
-
Amino acid standard or sample
-
3,5-Dinitrobenzoyl chloride (DNB-Cl)
-
Tetrahydrofuran (THF), HPLC grade
-
Sodium Bicarbonate (NaHCO₃) solution, 1 M
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Dissolution: Dissolve ~10 mg of the amino acid in 2 mL of 1 M NaHCO₃ solution in a small flask.
-
Addition of DNB-Cl: In a separate vial, dissolve a 1.5 molar excess of DNB-Cl in 2 mL of THF.
-
Reaction: Add the DNB-Cl solution dropwise to the stirring amino acid solution at room temperature.
-
Incubation: Allow the reaction to proceed for 2-3 hours with vigorous stirring. The mixture may appear cloudy.
-
Acidification: After the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 M HCl. This protonates the carboxylic acid and precipitates the DNB-amino acid derivative.
-
Extraction: Extract the aqueous layer three times with 5 mL portions of ethyl acetate. The DNB-amino acid will move into the organic phase.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for HPLC analysis.
Protocol 2: General HPLC Method for Enantioseparation
Causality: The selection of the mobile phase is critical. For Pirkle-type CSPs, non-polar solvents like hexane modified with a polar alcohol (e.g., ethanol or isopropanol) are common. The alcohol modifier competes for hydrogen bonding sites on the CSP, modulating retention and selectivity. For Cinchona alkaloid phases, a polar-ionic mobile phase containing an acid and a base (e.g., acetic acid and triethylamine) is used to control the ionization state of both the analyte and the selector, which is fundamental to the ion-exchange mechanism.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., SUMICHIRAL OA-2500, Chiralpak QN-AX, or equivalent).
Typical Conditions for a Pirkle-Type CSP (e.g., Naphthylleucine-based):
-
Column: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Isopropanol / Acetic Acid (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Typical Conditions for a Cinchona Alkaloid-Based CSP (e.g., QN-AX):
-
Column: 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (e.g., 100:0.3:0.2 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
System Validation: To ensure the trustworthiness of the protocol, always perform a system suitability test before sample analysis. Inject a racemic standard of the DNB-amino acid of interest and verify that the resolution (Rs) between the two enantiomeric peaks is greater than 1.5, ensuring baseline separation. The reproducibility of retention times should be <2% RSD over multiple injections.
Conclusion and Future Outlook
The derivatization of amino acids with a 3,5-dinitrobenzoyl group is a robust and effective strategy for enabling their enantioseparation. The choice of the complementary chiral selector is paramount and should be guided by the specific properties of the amino acid .
-
Pirkle-type CSPs offer broad versatility and are a reliable first choice, particularly for amino acids with aromatic side chains that can engage in multiple π-π interactions.
-
Cinchona alkaloid-based CSPs provide unparalleled selectivity for many DNB-amino acids and should be considered when high resolution is critical or when dealing with complex matrices.
-
Cyclodextrin-based CSPs offer a different selectivity mechanism based on inclusion complexation and can be a valuable alternative, especially when other phases fail.
The ongoing development of novel chiral selectors and the evolution of chromatographic supports, such as core-shell and sub-2-micron particles, continue to push the boundaries of efficiency and speed in chiral separations. By understanding the fundamental principles of molecular recognition and leveraging the comparative data presented, researchers can confidently develop and validate powerful methods for the enantiodifferentiation of N-3,5-dinitrobenzoyl amino acids, advancing critical work in drug discovery and life sciences.
References
-
Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2014). Enantioselective chromatography in drug discovery. Journal of Chromatographic Science, 52(7), 699-715. [Link]
-
Galoppini, C., Gasparrini, F., Misiti, D., & Villani, C. (2001). A journey in unraveling the enantiorecognition mechanism of 3,5-dinitrobenzoyl-amino acids with two Cinchona alkaloid-based chiral stationary phases. Journal of Chromatography A, 919(2), 259-276. [Link]
-
Hyun, M. H., Min, H. J., & Cho, Y. J. (2005). Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Chromatography A, 1092(2), 163-169. [Link]
-
Ito, Y., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. Analyst, 123, 2877-2882. [Link]
-
Lindner, W., et al. (2001). Elucidation of the Chiral Recognition Mechanism of Cinchona Alkaloid Carbamate-type Receptors for 3,5-Dinitrobenzoyl Amino Acids. Journal of the American Chemical Society, 123(34), 8265-8276. [Link]
- Chen, S. (2004).
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of (R)-4-(1-aminoethyl)phenol
Introduction
(R)-4-(1-aminoethyl)phenol is a critical chiral building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its stereochemical configuration is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[2] For instance, while one enantiomer may provide the desired therapeutic effect, its mirror image could be inactive or, in the worst-case scenario, harmful. Therefore, the accurate assessment of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance in the drug development pipeline.[3]
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess (e.e.) of this compound. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Core Analytical Techniques: A Comparative Overview
The three most robust and widely adopted techniques for determining the enantiomeric purity of chiral amines like this compound are:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for its versatility and reliability.
-
Chiral Supercritical Fluid Chromatography (Chiral SFC): A modern alternative offering significant advantages in speed and environmental friendliness.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method utilizing chiral solvating or derivatizing agents for direct spectral differentiation of enantiomers.
The general workflow for assessing enantiomeric purity is illustrated below.
Caption: General workflow for enantiomeric purity assessment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most common and trusted method for enantiomeric separations in the pharmaceutical industry due to its robustness and transferability.[3]
Principle of Operation
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2] For a separation to occur, a transient diastereomeric complex must form between the analyte and the CSP. The "three-point interaction model" is a simplified but effective concept for understanding this process: one enantiomer will form a more stable, three-point interaction with the CSP and thus be retained longer on the column, while the other enantiomer, capable of only a two-point interaction at any given time, will elute faster.[2] Polysaccharide-based CSPs, such as derivatized cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[4][5]
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
A polysaccharide-based chiral column is highly recommended. For example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[6]
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).
-
For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) is crucial to improve peak shape and prevent tailing.[7]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Filter and degas the mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[6]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the elution profile at a wavelength of 275 nm.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[8] The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase component.[3]
Principle of Operation
The separation mechanism in chiral SFC is analogous to normal-phase HPLC, relying on the formation of transient diastereomeric complexes with a CSP.[9] However, the use of supercritical CO2, which has low viscosity and high diffusivity, allows for much higher flow rates and faster equilibration times without a significant loss in chromatographic efficiency.[10] This often translates to a dramatic reduction in analysis time compared to HPLC.[3][8] Organic modifiers (e.g., methanol, ethanol) and additives (e.g., DEA for basic compounds) are typically added to the CO2 to modulate analyte retention and improve peak shape.[3]
Experimental Protocol: Chiral SFC
This protocol provides a typical starting point for SFC analysis.
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator.
Column:
-
The same polysaccharide-based chiral columns used for HPLC can often be used for SFC.[3]
Mobile Phase:
-
Supercritical CO2 with an organic modifier (e.g., methanol).
-
An amine additive (e.g., 0.1% DEA) is recommended for analyzing this compound.[11]
Step-by-Step Methodology:
-
System Preparation: Set the back pressure to 150 bar and the column temperature to 40°C.
-
Mobile Phase Composition: Use a mobile phase of CO2 / Methanol with 0.1% DEA (e.g., starting with an 85:15 ratio).
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 3.0 mL/min until the baseline is stable.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5 µL of the sample solution.
-
Detection: Monitor the elution at 275 nm.
-
Data Analysis: Calculate the % e.e. using the peak areas as described in the HPLC protocol.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, it uses a chiral auxiliary to induce a chemical shift difference between the enantiomers in solution.[12]
Principle of Operation
The addition of a chiral solvating agent (CSA) to a solution of a racemic or enantiomerically enriched analyte leads to the rapid, reversible formation of diastereomeric solvates or complexes.[13][14] These diastereomeric complexes exist in different chemical environments, which can result in separate, distinguishable signals in the NMR spectrum (typically ¹H NMR).[15] The integration of these distinct signals allows for the direct quantification of the enantiomeric ratio.[16] This method is advantageous as it is non-destructive and can be relatively fast, requiring only the mixing of the sample with the CSA in an NMR tube.[14]
Experimental Protocol: NMR with CSA
This protocol uses (R)-(-)-Mandelic acid as a common and effective CSA for primary amines.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
Reagents:
-
This compound sample
-
(R)-(-)-Mandelic Acid (as the CSA)
-
Deuterated chloroform (CDCl₃)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of CDCl₃ in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the sample alone to identify the key proton signals (e.g., the methine proton -CH- or the methyl group -CH₃).
-
Add CSA: Add approximately 1.1 molar equivalents of (R)-(-)-Mandelic Acid to the NMR tube. Ensure it dissolves completely.
-
Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. Look for the splitting of the previously identified key proton signals into two distinct sets of signals, representing the two diastereomeric complexes.
-
Data Analysis: Carefully integrate the separated signals corresponding to the R and S enantiomers. Calculate the % e.e. using the following formula:
% e.e. = [(IntegralR - IntegralS) / (IntegralR + IntegralS)] x 100
Performance Comparison
The choice between HPLC, SFC, and NMR depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
Caption: Decision tree for selecting an analytical method.
Quantitative Data Summary
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 15 minutes |
| Sensitivity (LOQ) | High (sub-0.1%) | High (typically ~0.1%) | Lower (typically >1%) |
| Solvent Consumption | High | Very Low (organic) | Low |
| Method Development | Can be time-consuming | Generally faster than HPLC[9] | Moderate (CSA screening) |
| Robustness | Very High | High | Moderate to High |
| Throughput | Moderate | High | Moderate |
Note: Values are typical and can vary based on specific instrumentation and conditions. Bold text indicates the superior method for that parameter.
Discussion of Results
-
Chiral HPLC is the undisputed leader in terms of sensitivity and established robustness . It is the go-to method for quality control labs performing trace-level impurity analysis and for methods that require validation for regulatory submission.[3] Its primary drawbacks are longer analysis times and high consumption of organic solvents.[10]
-
Chiral SFC is the champion of speed and sustainability . The significantly lower viscosity of supercritical CO2 allows for very fast separations, making it ideal for high-throughput screening environments.[5][10] The drastic reduction in organic solvent usage not only lowers costs but also aligns with green chemistry initiatives.[3] While modern SFC systems are highly robust, method development can sometimes be more complex than HPLC.
-
NMR with CSAs provides a unique, separation-free approach . Its main advantage is the speed of sample preparation and the direct observation of enantiomers.[14] However, it generally suffers from lower sensitivity, making it unsuitable for detecting trace enantiomeric impurities (e.g., below 1% e.e.).[17] It is an excellent tool for reaction monitoring or for confirming the identity of enantiomers when reference standards are unavailable.
Conclusion
The selection of an analytical method for determining the enantiomeric purity of this compound is a multi-faceted decision.
-
For routine, high-precision quality control and release testing where sensitivity is paramount, Chiral HPLC remains the most reliable choice.
-
For high-throughput screening, rapid analysis, and environmentally conscious laboratories , Chiral SFC offers compelling advantages in speed and reduced waste.
-
For rapid, qualitative assessments, reaction monitoring, or when chromatographic methods are challenging , NMR with a chiral solvating agent is a valuable and efficient alternative.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as detailed in this guide, will enable scientists to make an informed decision that best suits their analytical challenges, resources, and objectives.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. (2012). Phenomenex. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry. [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). Inorganic Chemistry. [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2008). ResearchGate. [Link]
-
1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). Molecules. [Link]
-
A generic strategy for chiral separations by supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]
-
NMR determination of enantiomeric excess. (2017). ResearchGate. [Link]
-
HPLC Technical Tip: Chiral Method Development. (N.D.). Phenomenex. [Link]
-
A Brief Overview of the Chiral Agents. (2024). NMR Spectroscopy, Volume 2. [Link]
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HPLC Chiral Columns. (N.D.). Element Lab Solutions. [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. (2020). Helvetica Chimica Acta. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2021). Tetrahedron. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (N.D.). Bioanalysis Zone. [Link]
-
Calix[1]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. (N.D.). Bates College. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018). Journal of Chemical Education. [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. (2021). Phenomenex. [Link]
-
Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]
-
4-(1-Aminoethyl)phenol. (N.D.). PubChem. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]
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Analytical Advantages of SFC. (N.D.). Shimadzu. [Link]
-
NMR Chiral solvating agents. (2015). ResearchGate. [Link]
-
SELECTING THE RIGHT SFC COLUMN. (N.D.). Shimadzu. [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). PubMed. [Link]
-
Should I use SFC or HPLC for my Analysis?. (2023). Chromatography Today. [Link]
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A Comparative Guide to the Cross-Validation of Experimental Results for (R)-4-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Chirality: (R)- vs. (S)-4-(1-aminoethyl)phenol
In chiral molecules, the spatial arrangement of atoms can lead to significant differences in pharmacological and toxicological profiles. The R- and S-enantiomers of 4-(1-aminoethyl)phenol, while chemically identical in an achiral environment, can exhibit distinct biological activities due to the stereospecific nature of drug-receptor interactions. Therefore, the ability to selectively synthesize and analytically confirm the enantiomeric purity of (R)-4-(1-aminoethyl)phenol is paramount for its application in drug discovery and development.[1][2]
Comparative Analysis of Synthetic Routes
The efficient and stereoselective synthesis of this compound is a key challenge. This section compares the two primary strategies: asymmetric chemical synthesis and biocatalytic synthesis.
Asymmetric Chemical Synthesis
Traditional chemical methods for producing chiral amines often involve the asymmetric reduction of a prochiral ketone, in this case, 4-hydroxyacetophenone. This typically employs a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group.
Conceptual Workflow for Asymmetric Catalytic Reduction:
Caption: Asymmetric catalytic reduction of 4-hydroxyacetophenone.
Discussion:
Rhodium-based catalysts, such as those employing the WALPHOS ligand system, have demonstrated high enantioselectivity (≥ 97% ee) in the asymmetric reduction of related β-aminoacrylates.[3] The key to success in this approach lies in the selection of the chiral ligand and the optimization of reaction conditions (temperature, pressure, and solvent) to maximize both yield and enantiomeric excess. While often providing high yields, these methods can be resource-intensive, requiring expensive and potentially toxic heavy metal catalysts and stringent reaction conditions.
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis.[4] Enzymes, such as transaminases and ketoreductases, can catalyze reactions with high stereo- and regioselectivity under mild conditions.[4]
Conceptual Workflow for Biocatalytic Asymmetric Amination:
Caption: Biocatalytic asymmetric amination of 4-hydroxyacetophenone.
Discussion:
The asymmetric amination of 4-hydroxyacetophenone using a transaminase is a promising route. These enzymes can exhibit exquisite stereoselectivity, often yielding the desired amine with very high enantiomeric excess.[5] Chemoenzymatic approaches, which combine chemical and enzymatic steps, can also be employed to synthesize a wide range of chiral molecules with high stereoselectivity.[4][6] The primary advantages of biocatalysis are the mild reaction conditions (aqueous media, ambient temperature, and pressure), reduced environmental impact, and high selectivity. However, challenges can include enzyme stability, substrate scope, and the need for cofactor regeneration in some cases.
Comparative Summary of Synthetic Routes:
| Parameter | Asymmetric Chemical Synthesis | Biocatalytic Synthesis |
| Catalyst | Typically transition metal-based (e.g., Rh, Ru) | Enzymes (e.g., Transaminases, Ketoreductases) |
| Selectivity | High, dependent on ligand | Very high, inherent to the enzyme |
| Reaction Conditions | Often high pressure and temperature, organic solvents | Mild (ambient temp. & pressure), aqueous media |
| Yield | Generally high | Variable, dependent on enzyme activity and stability |
| Enantiomeric Excess | High to excellent | Often >99% |
| Cost & Sustainability | Can be high due to precious metal catalysts and solvent use | Potentially lower cost and more sustainable |
Analytical Cross-Validation of Enantiomeric Purity
The accurate determination of enantiomeric excess (ee) is crucial for quality control. Chiral chromatography is the gold standard for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of amine-containing compounds.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a more recent and often advantageous alternative to HPLC.[7] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers several benefits:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and shorter analysis times.[7]
-
Greener Technology: SFC significantly reduces the consumption of organic solvents.[7]
-
Orthogonal Selectivity: SFC can sometimes provide better separation for compounds that are challenging to resolve by HPLC.[7]
Experimental Protocol: Chiral SFC for the Separation of 4-(1-aminoethyl)phenol Enantiomers
This protocol is a starting point for method development, based on established methods for similar primary amines.
-
Column: Chiralpak IC (or equivalent polysaccharide-based CSP), 4.6 x 150 mm, 3 µm
-
Mobile Phase: Isocratic, 4% Methanol with 25mM Isobutylamine in CO2
-
Flow Rate: 2.5 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at 280 nm and/or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Diluent: Methanol:Dichloromethane (4:1)
Rationale for Experimental Choices:
-
Polysaccharide-based CSP: These phases are known for their broad applicability in separating a wide range of chiral compounds, including aromatic amines.
-
Methanol as a co-solvent: Methanol is a common polar modifier in SFC that helps to improve the solubility of the analyte and its interaction with the stationary phase.
-
Isobutylamine as an additive: Basic additives are often necessary to improve the peak shape and resolution of basic compounds like amines in SFC.[8]
-
SFC over HPLC: For chiral separations, SFC often provides faster analysis times and reduced solvent consumption compared to normal-phase HPLC.
Data Interpretation and Cross-Validation:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. For robust cross-validation, it is recommended to analyze the sample using at least two different chiral columns or chromatographic techniques (e.g., HPLC and SFC) to ensure that the measured ee is not an artifact of a particular analytical method.
Comparative Biological Activity and Alternative Compounds
The biological activity of this compound is intrinsically linked to its stereochemistry. Its pharmacological effects are often compared to its (S)-enantiomer and other structurally related compounds.
Adrenergic Receptor Activity
Alternative and Structurally Related Compounds
Several other naturally occurring and synthetic phenylethylamines share structural similarities with this compound and are used in related applications.
Comparative Overview of Related Phenylethylamines:
| Compound | Structure | Key Features and Applications |
| This compound | Chiral building block for pharmaceuticals, particularly SSRIs.[10] | |
| (S)-4-(1-aminoethyl)phenol | Enantiomer of the target compound, used as a reference standard and in comparative biological studies.[2] | |
| Hordenine | A tertiary amine found in barley, used in dietary supplements for athletic performance and weight loss.[1] | |
| Octopamine | A biogenic amine that acts as a neurotransmitter in invertebrates. Structurally similar to norepinephrine.[11] | |
| Synephrine | The principal protoalkaloid in bitter orange, used in dietary supplements for weight management.[8][12] |
Biological Activity Insights from Synephrine:
Studies on synephrine, a close structural analog, have shown that its enantiomers can have different biological effects. For instance, the S-enantiomer of synephrine has been suggested to possess antidepressant-like activity by blocking noradrenaline reuptake.[12][13] This highlights the importance of evaluating the biological activity of each enantiomer of 4-(1-aminoethyl)phenol independently. Furthermore, derivatives of synephrine have been synthesized and evaluated for their anti-cancer activity, with some compounds exhibiting cytotoxic effects in the micromolar range against leukemia and lymphoma cell lines.[4][7]
Logical Relationship of Compound Activity:
Caption: Structural and functional relationships between this compound and related compounds.
Conclusion and Future Directions
The cross-validation of experimental results for this compound requires a multi-faceted approach that encompasses a critical evaluation of synthetic methodologies, rigorous analytical characterization, and a thorough understanding of its stereospecific biological activity. While asymmetric chemical synthesis remains a viable option, the advantages of biocatalysis in terms of selectivity and sustainability are compelling. For analytical validation, chiral SFC presents a rapid and green alternative to traditional HPLC.
Future research should focus on obtaining more detailed comparative data for different synthetic routes to this compound, including process metrics such as yield, enantiomeric excess, and cost-effectiveness. Furthermore, a comprehensive pharmacological profiling of both the (R)- and (S)-enantiomers is necessary to fully elucidate their biological activities and potential therapeutic applications. The development and validation of standardized analytical methods for chiral purity assessment will also be crucial for ensuring the quality and consistency of this important chemical intermediate.
References
- Dander, J. E., et al. (2019). A one-pot sequential chemoenzymatic method for converting amides into enantiomerically enriched alcohols.
- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Kozlowski, M. C., et al. (2016). Support of academic synthetic chemistry using separation technologies from the pharmaceutical industry. ACS Medicinal Chemistry Letters, 7(12), 1146-1151.
- Zhidkova, E., et al. (2023). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. Biomedicines, 11(12), 3326.
- Jacob, M., et al. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
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Chem-Impex. (n.d.). (S)-4-(1-Aminoethyl)Phenol. Retrieved from [Link]
- Miller, D. D., et al. (1992). Resolution and adrenergic activities of the optical isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole. Chirality, 4(7), 435-442.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68313, Hordenine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4581, Octopamine. Retrieved from [Link]
- Narayan, A. R. H. (2023). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. ACS Central Science, 9(4), 585-600.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-(1-aminoethyl)phenol
Introduction: (R)-4-(1-aminoethyl)phenol is a chiral amine derivative utilized as a crucial intermediate and building block in the synthesis of various pharmaceuticals and specialty chemicals, particularly those targeting neurological disorders.[1][2] Its dual chemical nature, possessing both a phenolic group and an amino group, necessitates a nuanced and rigorous approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of best practice but a requirement for regulatory compliance under federal and local laws.[3]
Part 1: Core Safety Directives & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance requiring meticulous care.
Hazard Profile
This compound is designated as a corrosive solid.[4][5] The primary risks involve severe damage to skin and eyes upon contact.[4][6] Its hydrochloride salt form is also classified as harmful if swallowed and may cause respiratory irritation.[7][8] The Occupational Safety and Health Administration (OSHA) requires that all laboratory activities involving such hazardous chemicals be governed by a written Chemical Hygiene Plan (CHP).[9][10]
| Hazard Classification | Description | Primary Exposure Routes | Regulatory Designation |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[4][6] | Dermal, Ocular | UN Transport Hazard Class: 8; Packaging Group: III[4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] | Ingestion | GHS Hazard Statement: H302[7][8] |
| Irritation | May cause respiratory irritation.[7] | Inhalation | GHS Hazard Statement: H335[7][8] |
The Criticality of Chemical Incompatibility
The molecular structure of this compound—containing both a weakly acidic phenol group and a basic amino group—makes it reactive with a range of other chemicals. Improper segregation of its waste can lead to dangerous reactions.
-
With Acids: The amine group will react, potentially violently, with strong acids.
-
With Strong Oxidizers: Phenols are incompatible with strong oxidizing agents such as nitric acid, perchlorates, and peroxides, which can result in a violent reaction or fire.[11][12]
-
With Strong Bases: The phenolic group can react with strong bases.[11]
Therefore, waste containing this compound must never be mixed with incompatible waste streams.[13][14][15]
Part 2: The Foundational Principle: Waste Segregation
The cornerstone of safe chemical disposal is the strict segregation of waste from the moment it is generated. This practice is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) to prevent dangerous reactions and ensure proper treatment.[3][16]
The following workflow provides a logical pathway for correctly segregating waste related to this compound.
Caption: Waste segregation decision workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE), including neoprene or butyl rubber gloves, a fully buttoned lab coat, and chemical safety goggles, when handling this waste.[11][17] All handling of open containers should occur within a certified chemical fume hood.[17]
Protocol 3.1: Unused or Expired Pure Chemical
-
Do Not Attempt Neutralization: Do not try to neutralize the chemical. This can create unintended reactions and is not a compliant disposal method.
-
Container Integrity: Ensure the original container is in good condition, with a tightly sealed lid and an intact, legible label. If the container is compromised, carefully transfer the contents to a new, compatible, and properly labeled container.
-
Labeling: Label the container as "Hazardous Waste" and clearly list the chemical name: "this compound".
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[16]
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 3.2: Contaminated Solid Waste
This category includes used gloves, weigh boats, absorbent paper, and other disposable labware contaminated with this compound.
-
Collection: Place all contaminated solid debris into a designated, leak-proof hazardous waste container.[18][19] A sturdy, sealable bag or a rigid container with a liner is appropriate.[19]
-
Segregation: Do not mix this waste with non-hazardous trash or other chemical waste streams.
-
Labeling: Clearly label the container or bag: "Hazardous Waste - Solid Debris Contaminated with this compound".
-
Closure: Securely seal the container or bag when it is full or at the end of the workday.
-
Disposal: Transfer to the SAA for professional disposal.
Protocol 3.3: Contaminated Liquid Waste
This includes solutions containing this compound and the first rinse of any glassware.
-
No Drain Disposal: Under no circumstances should this waste be poured down the drain.[20] This is illegal and environmentally harmful.
-
Collection: Pour all liquid waste into a dedicated, shatter-proof hazardous waste container made of a compatible material (e.g., polyethylene).[18]
-
Labeling: Label the container "Hazardous Waste" and list all chemical constituents by percentage, including "this compound".
-
Closure: Keep the container tightly sealed when not in use.
-
Disposal: Store in the SAA for pickup by a licensed waste disposal contractor. The ultimate and safest disposal method is incineration at a licensed facility.[20]
Part 4: Emergency Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.
Caption: Emergency spill response workflow for this compound.
Small Spills (<50 mL, not heated): [11]
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[11][12][20]
-
Carefully scoop the absorbed material into a sealable, compatible container.
-
Label the container as "Hazardous Waste - Spill Cleanup Debris" and list the chemical.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Place the sealed container in the SAA for disposal.
Large Spills (>50 mL or heated): [11]
-
Evacuate the laboratory immediately.
-
Alert others and close the laboratory doors.
-
Contact your institution's EHS or emergency response team immediately.[11] Do not attempt to clean up a large spill yourself.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-4-(1-aminoethyl)phenol
Welcome to your essential safety and operational guide for handling (R)-4-(1-aminoethyl)phenol. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Here, we build a framework of trust through scientifically grounded protocols, ensuring that every step you take is a self-validating measure of safety and efficacy.
This compound is a versatile chiral amine derivative used as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals.[1] Its handling requires a thorough understanding of its potential hazards to mitigate risks effectively.
Hazard Assessment: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. Based on available Safety Data Sheets (SDS) and data for structurally related compounds like other substituted phenols, this substance is classified with significant hazards.
A Safety Data Sheet for a 97% concentration of this compound explicitly states it causes severe skin burns and eye damage .[2] It is classified under Transport Hazard Class 8, identifying it as a corrosive solid.[2] The compound is harmful if swallowed and may cause respiratory irritation.[3]
Phenols, as a class, are known for being both corrosive and systemically toxic.[4][5] A critical danger is that phenol can be rapidly absorbed through the skin, often without immediate pain due to its anesthetic properties, potentially leading to severe systemic toxicity.[4][5][6] Exposures covering 25% or more of body surface area have resulted in fatalities.[5] Therefore, preventing all routes of exposure—dermal, ocular, inhalation, and ingestion—is paramount.
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a comprehensive PPE strategy is mandatory. The following recommendations are designed to provide a robust barrier against the corrosive and toxic nature of this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious, irreversible damage.[2][5]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[4]
-
Enhanced Precaution: When handling larger quantities (>25g) or when there is a significant splash risk (e.g., during dissolution or transfer), a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection
Given that skin contact is a primary route of exposure with potentially fatal consequences, selecting the correct gloves is critical. Nitrile gloves are often used in labs but are not recommended as the primary barrier for phenol.[5]
-
Glove Type: Neoprene or butyl rubber gloves are recommended for handling phenols.[6][8] For splash protection with dilute solutions, heavy-weight disposable nitrile gloves (e.g., 8 mil) may be permissible, but it is best practice to double-glove.[5][7]
-
Protocol: Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
Body Protection
To prevent accidental skin contact, full body coverage is essential.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.[7][9]
-
Apron: For procedures with a high risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[4][9]
-
Attire: Long pants and fully enclosed, chemical-resistant shoes are required.[7][8] Never wear shorts, skirts, or open-toed shoes in the laboratory. Phenol can penetrate leather, so leather shoes should be avoided or disposed of if contaminated.[6]
Respiratory Protection
This compound is a solid, but dust can be generated during weighing and handling, posing an inhalation risk.[10]
-
Engineering Controls: All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation of dust.[7][8][10]
-
Respirator: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate filter (e.g., a type A-P filter for organic vapors and particulates) may be necessary, as determined by a formal risk assessment.[8][10]
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection and use workflow for this compound.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a fume hood.[8] Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[5] Never work alone when handling this compound.[5]
-
Donning PPE: Before handling the chemical, don all required PPE in the correct order: lab coat, closed-toe shoes, long pants, appropriate gloves (double-gloving if necessary), and chemical splash goggles.
-
Weighing and Transfer: Carefully weigh the solid chemical on weighing paper or in a container within the fume hood to contain any dust. Use static control devices if necessary.
-
Making Solutions: Add the solid slowly to the solvent. Be aware of any potential exothermic reactions. If a splash risk is present, use a face shield over your goggles.[7]
-
Post-Handling: After the procedure, decontaminate any surfaces.
-
Doffing PPE: Remove PPE in an order that minimizes contamination: gloves first, followed by face shield, goggles, and then lab coat. Wash hands thoroughly with soap and water after removing all PPE.[11]
Decontamination and Disposal
Proper disposal is crucial to protect yourself, your colleagues, and the environment.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous chemical waste.[12]
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[11][13] Do not pour this chemical down the drain.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[13][14]
Exposure Scenarios and Emergency Procedures
Always be prepared for an emergency. Quick and correct action can significantly reduce the severity of an exposure.
| Scenario | Hazard Level | Required PPE & Actions |
| Weighing <1g Solid | Low | Fume Hood , Lab Coat, Neoprene/Butyl Gloves, Safety Goggles. |
| Preparing Solution (any volume) | Moderate | Fume Hood , Lab Coat, Neoprene/Butyl Gloves (Double), Safety Goggles, Face Shield . |
| Large Scale Reaction >25g | High | Fume Hood , Chemical-Resistant Apron, Neoprene/Butyl Gloves (Double), Safety Goggles, Face Shield . |
| Cleaning a Small Spill | High | Don all PPE listed for High Hazard scenario. Use an absorbent spill kit appropriate for corrosive/toxic solids.[12] |
First Aid for Exposure
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[6][12] After the initial water flush, if available, apply polyethylene glycol (PEG 300 or PEG 400) to the area.[5] Seek immediate medical attention. [10]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention. [10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[10] Seek immediate medical attention. [12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[10] Seek immediate medical attention. [12]
By adhering to these rigorous safety protocols, you ensure not only your personal safety but also the integrity of your research. This guide serves as a foundation; always complement it with a thorough review of the specific Safety Data Sheet for the material you are using and your institution's standard operating procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
